molecular formula C28H27F3N8S B15623653 MI-503

MI-503

Número de catálogo: B15623653
Peso molecular: 564.6 g/mol
Clave InChI: DETOMBLLEOZTMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MI-503 is a useful research compound. Its molecular formula is C28H27F3N8S and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F3N8S/c1-17-19(2-3-25-23(17)8-21(11-32)39(25)14-18-12-35-36-13-18)15-38-6-4-20(5-7-38)37-26-24-9-22(10-28(29,30)31)40-27(24)34-16-33-26/h2-3,8-9,12-13,16,20H,4-7,10,14-15H2,1H3,(H,35,36)(H,33,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETOMBLLEOZTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2CC3=CNN=C3)C#N)CN4CCC(CC4)NC5=C6C=C(SC6=NC=N5)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F3N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-503: A Deep Dive into its Mechanism of Action as a Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is a key driver in certain types of cancers, most notably acute leukemias with MLL rearrangements, as well as several solid tumors including hepatocellular carcinoma, prostate cancer, and Ewing's sarcoma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Core Mechanism: Disruption of the Menin-MLL1 Axis

The fundamental mechanism of action of this compound is its direct binding to menin, a scaffold protein, thereby preventing its interaction with MLL1.[1][2][3] MLL1 is a histone methyltransferase that, when part of a complex with menin, leads to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3) at the promoter regions of specific genes. This epigenetic mark is associated with active gene transcription.

In MLL-rearranged leukemias, MLL fusion proteins aberrantly recruit the menin-MLL1 complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2] this compound occupies key pockets on the surface of menin, specifically the F9 and P13 pockets, forming hydrogen bonds with Tyr276, Trp341, and Glu366.[4][5] This binding physically blocks the association of MLL1 and MLL fusion proteins with menin, leading to the displacement of the complex from the chromatin.

The consequence of this displacement is a reduction in H3K4me3 levels at the promoters of target genes, resulting in their transcriptional repression.[1][6] This targeted epigenetic modulation ultimately leads to the inhibition of cancer cell proliferation, induction of cell differentiation, and suppression of tumor growth in preclinical models.[2][7]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized across various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of this compound

ParameterValueAssay TypeReference
IC5014.7 nMCell-free menin-MLL interaction assay[7]
Kd9 nMNot Specified[8]

Table 2: In Vitro Cellular Activity of this compound

Cell Line TypeGI50Treatment DurationReference
Murine bone marrow cells (MLL-AF9 transformed)0.22 µM7 days[4][7]
Human MLL leukemia cell lines (panel)250 - 570 nMNot Specified[2][7]
Hepatocellular carcinoma cell lines (panel)0.5 - 3.2 µM12 days[8]

Table 3: In Vivo Efficacy of this compound

Cancer ModelDosingOutcomeReference
MV4;11 human MLL leukemia xenograftOnce daily i.p. administration>80% reduction in tumor volume[2][4]
HepG2 & Hep3B hepatocellular carcinoma xenografts35 mg/kg once daily i.p.>50% reduction in tumor growth[8]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of action of this compound, from its binding to menin to the downstream effects on gene expression and cellular phenotype.

MI503_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1/MLL-Fusion Menin->MLL1 Forms Complex DNA Target Gene Promoter (e.g., HOXA9, MEIS1, PEG10) Menin->DNA Binds Promoter MLL1->DNA Binds Promoter H3K4me3 H3K4me3 DNA->H3K4me3 Catalyzes Transcription Gene Transcription H3K4me3->Transcription Activates Oncogenesis Leukemogenesis/ Tumor Growth Transcription->Oncogenesis Promotes MI503 This compound MI503->Menin Binds & Inhibits Interaction caption Figure 1: this compound Mechanism of Action.

Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound disrupts the menin-MLL1 complex, leading to the inhibition of oncogenic gene transcription.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control. The treatment duration is typically 7 to 12 days, with media and compound being replenished every 3-4 days.[7][8]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the DMSO-treated control. The GI50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are performed to demonstrate that this compound displaces the menin-MLL1 complex from the promoters of target genes.

  • Cross-linking: Cells treated with this compound or DMSO are incubated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with antibodies specific for menin, MLL1, or H3K4me3. Protein A/G magnetic beads are used to pull down the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are degraded with proteinase K.

  • DNA Purification: The DNA is purified from the samples.

  • Quantitative PCR (qPCR): The amount of target gene promoter DNA (e.g., PEG10) in each sample is quantified by real-time qPCR.[8] The results are normalized to input DNA to determine the relative enrichment.

The following diagram outlines the workflow for a Chromatin Immunoprecipitation experiment.

ChIP_Workflow A 1. Cross-link proteins to DNA (Formaldehyde) B 2. Cell Lysis & Chromatin Shearing (Sonication) A->B C 3. Immunoprecipitation (Antibody against target protein) B->C D 4. Pull-down with Magnetic Beads C->D E 5. Wash to remove non-specific binding D->E F 6. Elute & Reverse Cross-links E->F G 7. DNA Purification F->G H 8. Quantitative PCR (qPCR) to quantify target DNA G->H caption Figure 2: Chromatin Immunoprecipitation (ChIP) Workflow.

Figure 2: Chromatin Immunoprecipitation (ChIP) Workflow. This diagram shows the key steps involved in a ChIP experiment to assess protein-DNA interactions.

Conclusion

This compound represents a targeted therapeutic strategy that leverages a deep understanding of the epigenetic drivers of certain cancers. Its mechanism of action, centered on the specific inhibition of the menin-MLL1 interaction, has been robustly validated through a variety of preclinical studies. The data presented in this guide underscores the potency and selectivity of this compound and provides a framework for its continued investigation and development as a potential novel cancer therapeutic.

References

The MI-503 Menin-MLL Interaction Pathway: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Core Mechanism, Experimental Validation, and Therapeutic Potential

This technical guide provides a comprehensive overview of the MI-503 inhibitor and its targeting of the critical menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a key driver in specific hematological malignancies. This document is intended for researchers, scientists, and drug development professionals actively involved in oncology and drug discovery. It details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols for validation, and provides visual representations of the associated pathways and workflows.

Core Concept: The Menin-MLL Interaction as a Therapeutic Target

Chromosomal translocations involving the MLL gene are hallmarks of aggressive acute leukemias in both children and adults.[1] These translocations generate oncogenic MLL fusion proteins that are dependent on an interaction with the protein menin for their leukemogenic activity.[2] Menin acts as a scaffold, tethering MLL fusion proteins to chromatin, which in turn leads to the aberrant upregulation of target genes, most notably HOXA9 and MEIS1.[1][3] This sustained gene expression drives uncontrolled proliferation and blocks hematopoietic differentiation, leading to leukemia.[3]

The small molecule inhibitor, this compound, was developed to specifically disrupt this critical menin-MLL interaction.[1] By binding to a deep pocket on menin that is normally occupied by MLL, this compound effectively evicts the MLL fusion protein from its chromatin targets.[1][4] This leads to the downregulation of oncogenic gene expression, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[1][5]

Quantitative Efficacy of this compound

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells both in vitro and in vivo. The following tables summarize key quantitative data from preclinical studies.

Parameter Value Assay Reference
IC₅₀ 14.7 nMFluorescence Polarization[6]
K_d_ ~10 nMIsothermal Titration Calorimetry[4]

Table 1: In Vitro Binding Affinity of this compound to Menin. This table summarizes the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (K_d_) of this compound, demonstrating its high-affinity binding to menin.

Cell Line MLL Fusion GI₅₀ Reference
MV4;11MLL-AF4250 - 570 nM[1]
MOLM-13MLL-AF9250 - 570 nM[1]
KOPN-8MLL-ENL250 - 570 nM[1]
SEMMLL-AF4250 - 570 nM[1]
MLL-AF9 transformed murine BMCsMLL-AF90.22 µM[6]

Table 2: In Vitro Cell Growth Inhibition by this compound. This table presents the half-maximal growth inhibitory concentration (GI₅₀) of this compound in various human and murine leukemia cell lines harboring different MLL fusions. The data highlights the selective activity of this compound against MLL-rearranged cells.

Parameter Value Model Reference
Oral Bioavailability ~75%Mouse[7]
Tumor Growth Inhibition >80% reduction in tumor volumeMV4;11 xenograft[1]

Table 3: In Vivo Efficacy of this compound. This table showcases the favorable pharmacokinetic properties and potent anti-tumor activity of this compound in a mouse xenograft model of MLL leukemia.

Signaling and Experimental Workflow Diagrams

To visually represent the key processes involved in the this compound menin-MLL interaction pathway, the following diagrams have been generated using the Graphviz DOT language.

Menin_MLL_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Promoters HOXA9_MEIS1 HOXA9/MEIS1 Genes DNA->HOXA9_MEIS1 Transcription Aberrant Transcription HOXA9_MEIS1->Transcription Proliferation Leukemic Proliferation & Survival Transcription->Proliferation Differentiation_Block Block of Differentiation Transcription->Differentiation_Block MI503 This compound MI503->Menin Binds & Inhibits Leukemia_Cell Leukemic Cell

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Model FP Fluorescence Polarization (FP) - Measure binding affinity (IC50) CoIP Co-Immunoprecipitation (Co-IP) - Confirm disruption of Menin-MLL interaction in cells FP->CoIP ITC Isothermal Titration Calorimetry (ITC) - Determine binding thermodynamics (Kd) ITC->CoIP MTT Cell Viability (MTT) Assay - Determine cell growth inhibition (GI50) CoIP->MTT Colony_Formation Colony Formation Assay - Assess self-renewal capacity MTT->Colony_Formation qPCR qRT-PCR - Quantify HOXA9/MEIS1 expression MTT->qPCR Flow_Cytometry Flow Cytometry - Analyze cell differentiation (CD11b) & apoptosis MTT->Flow_Cytometry Xenograft MV4;11 Xenograft in Mice - Establish tumors MTT->Xenograft Treatment This compound Treatment - i.p. administration Xenograft->Treatment Monitoring Monitoring - Tumor volume, body weight, toxicity Treatment->Monitoring Analysis Endpoint Analysis - Tumor gene expression (qPCR) - Survival analysis Monitoring->Analysis Start Compound (this compound) Start->FP Start->ITC

Caption: Experimental validation workflow.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound menin-MLL interaction pathway.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding affinity of inhibitors to the menin-MLL interaction.

  • Reagents and Materials:

    • Purified recombinant human menin protein.

    • Fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL).

    • Assay Buffer: PBS with 0.02% Bovine γ-Globulin and 4% DMSO. 0.01% Triton X-100 can be added right before the assay.[6]

    • This compound or other test compounds.

    • 96-well or 384-well black, low-binding microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • In each well of the microplate, add a fixed concentration of menin protein and the fluorescein-labeled MLL peptide. A typical concentration is 2 nM for the labeled peptide.[6]

    • Add the serially diluted test compound to the wells. Include control wells with DMSO only (for maximum polarization) and buffer only (for minimum polarization).

    • Incubate the plate at room temperature for 30 minutes with gentle shaking to reach equilibrium.[6]

    • Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.[6]

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (K_d_), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Reagents and Materials:

    • Purified recombinant human menin protein (e.g., 5-10 µM).[1]

    • This compound (e.g., 50-100 µM).[1]

    • ITC Buffer: A buffer in which both the protein and the ligand are stable and soluble (e.g., PBS). The buffer for the protein and ligand solutions must be identical to avoid heat of dilution effects.

    • Isothermal titration calorimeter.

  • Procedure:

    • Prepare the menin protein and this compound solutions in the same, degassed ITC buffer.

    • Load the menin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including temperature (e.g., 25°C), injection volume (e.g., 10 µL aliquots), and spacing between injections.[1]

    • Perform a series of injections of this compound into the menin solution.

    • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the K_d_, n, and ΔH.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that this compound disrupts the interaction between menin and MLL fusion proteins within a cellular context.

  • Reagents and Materials:

    • HEK293T cells or a relevant leukemia cell line (e.g., MV4;11).

    • Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9).

    • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors.

    • Antibodies: Anti-Flag antibody for immunoprecipitation, anti-menin antibody, and an antibody against the MLL fusion protein for western blotting.

    • Protein A/G magnetic beads or agarose (B213101) beads.

    • This compound and DMSO (vehicle control).

  • Procedure:

    • Transfect HEK293T cells with the Flag-MLL-AF9 expression vector.

    • Treat the transfected cells with this compound or DMSO at the desired concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells and lyse them in ice-cold lysis buffer.

    • Clarify the cell lysates by centrifugation.

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by western blotting using anti-menin and anti-Flag antibodies to detect the co-immunoprecipitated menin.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Reagents and Materials:

    • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines without MLL translocations.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound and DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well plates.

  • Procedure:

    • Seed the leukemia cells in a 96-well plate at a suitable density.

    • Treat the cells with serial dilutions of this compound or DMSO control.

    • Incubate the cells for a specified period (e.g., 7 days, with a media change and re-addition of the compound at day 4).[6]

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the GI₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if this compound treatment leads to the displacement of the menin-MLL complex from the promoter regions of target genes like HOXA9.

  • Reagents and Materials:

    • MLL-rearranged leukemia cells.

    • Formaldehyde for cross-linking.

    • Glycine to quench the cross-linking reaction.

    • ChIP Lysis Buffer.

    • Sonication buffer.

    • Antibodies: Anti-menin antibody, anti-MLL antibody, and a negative control IgG.

    • Protein A/G magnetic beads.

    • Wash buffers of increasing stringency.

    • Elution buffer.

    • RNase A and Proteinase K.

    • Primers for qPCR targeting the HOXA9 promoter region.

  • Procedure:

    • Treat cells with this compound or DMSO.

    • Cross-link proteins to DNA with formaldehyde.

    • Quench the reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an anti-menin or anti-MLL antibody overnight at 4°C. Use a non-specific IgG as a negative control.

    • Capture the antibody-chromatin complexes with protein A/G beads.

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads and reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

    • Quantify the enrichment of the HOXA9 promoter region in the immunoprecipitated DNA by qPCR using specific primers.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

  • Reagents and Materials:

    • Treated and untreated leukemia cells.

    • RNA extraction kit.

    • Reverse transcription kit to synthesize cDNA.

    • qPCR master mix (e.g., SYBR Green or TaqMan).

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

      • Human HOXA9 Forward: 5'-GCCGGCCTTATGGCATTAA-3'[4]

      • Human HOXA9 Reverse: 5'-TGGAGGAGAACCACAAGCATAGT-3'[4]

      • Mouse Hoxa9 Forward: 5'-GCCTTCTCCGAAAACAATGCCG-3'[8]

      • Mouse Hoxa9 Reverse: 5'-TTCCGAGTGGAGCGAGCATGTA-3'[8]

      • Mouse Meis1 (TaqMan Probe ID): Mm00487664_m1[9]

    • Real-time PCR instrument.

  • Procedure:

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA using a reverse transcriptase.

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers.

    • Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Mouse Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a living organism.

  • Materials and Methods:

    • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

    • MV4;11 human MLL leukemia cells.

    • Matrigel.

    • This compound.

    • Vehicle for drug administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% water).[6]

  • Procedure:

    • Subcutaneously inject MV4;11 cells mixed with Matrigel into the flank of the mice.[7]

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[7]

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 60 mg/kg) or vehicle to the mice daily via intraperitoneal (i.p.) injection.[1]

    • Measure tumor volume and body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.[7]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., gene expression studies).

    • For survival studies, monitor the mice until they meet predefined endpoint criteria.

Colony Formation Assay

This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of self-renewal capacity that is often enhanced in cancer cells.

  • Reagents and Materials:

    • MLL-rearranged leukemia cells or primary patient samples.

    • Methylcellulose-based medium (e.g., MethoCult).

    • This compound or DMSO.

    • 35 mm culture dishes.

  • Procedure:

    • Prepare a single-cell suspension of the leukemia cells.

    • Mix the cells with the methylcellulose (B11928114) medium containing this compound or DMSO at the desired concentrations.

    • Plate the cell-methylcellulose mixture into 35 mm dishes.

    • Incubate the plates at 37°C in a humidified incubator for 10-14 days.[1]

    • Count the number of colonies formed in each dish under a microscope.

    • Colony counts are typically normalized to the DMSO-treated control.[1]

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental oncogenic driver in MLL-rearranged leukemias. Its high potency and specificity, demonstrated through a battery of in vitro and in vivo experiments, underscore the potential of inhibiting the menin-MLL interaction as a viable therapeutic strategy. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this and other menin-MLL inhibitors. Further research will be crucial to fully elucidate the long-term efficacy, potential resistance mechanisms, and broader clinical applications of this class of targeted therapies.

References

Technical Whitepaper: MI-503 and the Inhibition of the Menin-MLL Interaction for Downregulation of HOXA9 and MEIS1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of aggressive acute leukemias with poor prognoses.[1] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin.[1][2] This interaction maintains the expression of key downstream target genes, notably HOXA9 and MEIS1, which are essential for leukemic transformation and maintenance.[1][3][4][5] MI-503 is a potent, selective, and orally bioavailable small molecule inhibitor designed to disrupt the menin-MLL interaction.[6][7] By blocking this critical protein-protein interface, this compound effectively represses the transcription of HOXA9 and MEIS1, leading to cell differentiation, proliferation arrest, and a significant anti-leukemic effect in preclinical models.[1][3][6] This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Introduction: The Menin-MLL Axis in Acute Leukemia

The homeobox A9 (HOXA9) and Myeloid Ecotropic Viral Integration Site 1 (MEIS1) genes are transcription factors crucial for normal hematopoiesis, but their aberrant overexpression is a primary driver in a large subset of acute myeloid leukemia (AML).[3][4][8] This overexpression is frequently caused by MLL gene rearrangements, which generate MLL fusion proteins that require interaction with the nuclear protein menin to drive their leukemogenic gene expression program.[1][2][9]

The menin-MLL complex is a key regulator of histone methylation, specifically H3K4 methylation, which leads to transcriptional activation of target genes like HOXA9 and MEIS1.[10][11] The constitutive expression of these genes blocks hematopoietic differentiation and promotes cell proliferation, which are essential for the maintenance of the leukemic state.[3] Therefore, the disruption of the menin-MLL interaction presents a compelling therapeutic strategy for these aggressive leukemias.[3][11] this compound was developed as a potent small-molecule inhibitor that binds to menin, effectively displacing MLL fusion proteins and abrogating their function.[2][6]

Mechanism of Action of this compound

This compound functions as a high-affinity antagonist of the menin-MLL protein-protein interaction. It occupies key pockets on the surface of menin that are normally engaged by the MLL protein.[7] By binding to menin, this compound allosterically prevents the association of the MLL fusion protein with menin, thereby dismantling the complex responsible for maintaining the pro-leukemic transcriptional program.

The direct consequences of this inhibition are:

  • Displacement of the Menin-MLL Complex: this compound leads to the dissociation of the menin-MLL fusion protein complex from the chromatin at the promoter regions of target genes.[10]

  • Transcriptional Repression: The loss of the complex results in a marked reduction in H3K4 methylation and subsequent transcriptional repression of HOXA9 and MEIS1.[1][6][10]

  • Induction of Differentiation and Apoptosis: Downregulation of HOXA9 and MEIS1 relieves the block on hematopoietic differentiation, leading to the expression of myeloid differentiation markers such as CD11b and a concurrent inhibition of cell proliferation.[3][6]

The signaling pathway is illustrated in the diagram below.

cluster_0 Normal Leukemogenic State cluster_1 Therapeutic Intervention Menin_MLL Menin-MLL Fusion Complex DNA HOXA9/MEIS1 Promoters Menin_MLL->DNA Binds to Repression HOXA9 / MEIS1 Repression Menin_MLL->Repression This compound Action Hoxa9_Meis1 HOXA9 / MEIS1 Transcription DNA->Hoxa9_Meis1 Activates Leukemia Leukemia Proliferation & Differentiation Block Hoxa9_Meis1->Leukemia MI503 This compound MI503->Menin_MLL Inhibits Interaction Effect Cell Differentiation & Growth Arrest Repression->Effect

Caption: Mechanism of this compound Action on the Menin-MLL Axis.

Quantitative Efficacy of this compound

This compound demonstrates potent and selective activity against leukemia cell lines harboring MLL rearrangements, while showing minimal effect in cell lines without these translocations.[6] Its efficacy is typically measured by IC50 (half-maximal inhibitory concentration) in binding assays and GI50 (half-maximal growth inhibitory concentration) in cell viability assays.

CompoundAssay TypeCell Line / TargetValue (nM)Treatment DurationReference
This compound IC50 (Binding Assay)Menin-MLL Interaction14.7N/A[6][12]
This compound GI50 (Cell Viability)MLL-AF9 transformed BMCs2207 days[6][7]
This compound GI50 (Cell Viability)MV4;11 (MLL-AF4)250 - 570 (range)7 days[6]
This compound GI50 (Cell Viability)MOLM-13 (MLL-AF9)250 - 570 (range)7 days[6]
This compound GI50 (Cell Viability)KOPN-8 (MLL-ENL)250 - 570 (range)7 days[6]
MI-463 IC50 (Binding Assay)Menin-MLL Interaction15.3N/A[11]
MI-463 GI50 (Cell Viability)MLL-AF9 transformed BMCs2307 days[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Proliferation (MTT Assay)

This assay determines the effect of this compound on the metabolic activity and proliferation of leukemia cells.

Protocol:

  • Cell Plating: Plate leukemia cells (e.g., MV4;11, MOLM-13) in 96-well plates at a relevant concentration to maintain logarithmic growth for the duration of the assay.[6]

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO (0.25%) as a vehicle control.[6][7]

  • Incubation: Culture cells at 37°C in a humidified incubator with 5% CO2 for 7 to 12 days.[6][10]

  • Media and Compound Refresh: At day 4, gently centrifuge the plates, remove half the media, and replace it with fresh media containing the appropriate concentration of this compound to restore the original cell concentration and compound supply.[6][7]

  • MTT Reagent Addition: At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6][7]

  • Analysis: Normalize the absorbance values of treated cells to the DMSO control. Calculate GI50 values using non-linear regression analysis (e.g., in GraphPad Prism).[13]

start Start: Plate Cells in 96-well Plate treat Treat with this compound (or DMSO control) start->treat incubate Incubate at 37°C (7-12 Days) treat->incubate refresh Day 4: Refresh Media & Re-supply Compound incubate->refresh Mid-point add_mtt Add MTT Reagent (Incubate 3-4 hrs) incubate->add_mtt refresh->incubate solubilize Add Solubilization Buffer add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Normalize to Control & Calculate GI50 read->analyze end_node End analyze->end_node

Caption: Workflow for an MTT Cell Viability Assay.
Gene Expression Analysis (Quantitative RT-PCR)

qRT-PCR is used to quantify the reduction in HOXA9 and MEIS1 mRNA expression following treatment with this compound.

Protocol:

  • Cell Treatment: Plate cells (e.g., MV4;11, MOLM-13) in 12-well plates and treat with the desired concentration of this compound or DMSO for 6 to 10 days.[1][6][10] Refresh media and compound at the midpoint (e.g., day 3 or 4).[6]

  • RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.[10] Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase (e.g., M-MLV) and random primers.[14]

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample. Each reaction should contain:

    • cDNA template

    • Forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (18S rRNA, GAPDH).[1][15]

    • SYBR Green or EvaGreen master mix.[14]

  • qPCR Cycling: Perform the qPCR on a real-time PCR system with a standard cycling program:

    • Initial denaturation (e.g., 95°C for 10 min).

    • 40 cycles of: denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[14]

    • Melt curve analysis to confirm product specificity.

  • Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and referencing to the DMSO-treated control cells.[1]

start Start: Treat Cells with this compound (6-10 Days) isolate_rna Isolate Total RNA (e.g., RNeasy Kit) start->isolate_rna make_cdna Synthesize cDNA (Reverse Transcription) isolate_rna->make_cdna setup_qpcr Prepare qPCR Reactions (Target + Housekeeping Genes) make_cdna->setup_qpcr run_qpcr Run Real-Time PCR setup_qpcr->run_qpcr analyze Analyze Data (ΔΔCt Method) run_qpcr->analyze end_node End: Relative Gene Expression Quantified analyze->end_node

Caption: Workflow for Quantitative RT-PCR Analysis.
Chromatin Immunoprecipitation (ChIP-seq)

ChIP followed by sequencing is the definitive method to demonstrate that this compound displaces the menin-MLL complex from specific gene loci.

Protocol (Generalized):

  • Cross-linking: Treat cultured cells (1x10^7 per sample) with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[16][17]

  • Cell Lysis & Chromatin Shearing: Lyse the cells and isolate the nuclei.[18] Shear the chromatin into fragments of 200-500 bp using sonication (e.g., Bioruptor).[19]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.[16]

    • Incubate the cleared lysate overnight at 4°C with a ChIP-grade antibody against menin or MLL1.[13] An IgG antibody should be used as a negative control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.[18]

  • DNA Purification: Purify the immunoprecipitated DNA using PCR purification columns.[18]

  • Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, and adapter ligation. Sequence the library on a high-throughput sequencing platform.

  • Data Analysis: Align sequence reads to the reference genome. Use a peak-calling algorithm to identify genomic regions enriched in the menin/MLL1 IP samples compared to the input control.[19] Analyze peak locations relative to HOXA9 and MEIS1 gene loci.

start Start: Cross-link Proteins to DNA in vivo lyse Lyse Cells & Shear Chromatin (Sonication) start->lyse ip Immunoprecipitate with Menin/MLL1 Antibody lyse->ip wash Wash to Remove Non-specific Binding ip->wash elute Elute & Reverse Cross-links wash->elute purify Purify DNA elute->purify seq Prepare Library & Sequence purify->seq analyze Align Reads & Call Peaks seq->analyze end_node End: Identify Protein Binding Sites analyze->end_node

Caption: General Workflow for ChIP-seq.

In Vivo Studies

The anti-leukemic activity of this compound has been confirmed in multiple mouse models of MLL leukemia.[1][10] Daily administration of this compound to mice engrafted with human MLL leukemia cells (e.g., MV4;11) resulted in significant therapeutic benefits:

  • Tumor Growth Inhibition: Treatment with this compound led to a dramatic reduction in tumor volume, with some cases showing complete tumor regression.[7][20]

  • Survival Benefit: this compound treatment significantly prolonged the survival of leukemic mice compared to vehicle-treated controls.[6][20]

  • On-Target Effects: Analysis of tumors from treated mice confirmed a significant reduction in the expression of HOXA9 and MEIS1, validating the on-target activity of the compound in vivo.[1]

  • Favorable Pharmacokinetics: The compound demonstrates high oral bioavailability (~75%) and metabolic stability in mice.[6][7] Importantly, prolonged treatment did not result in observable toxicity or changes in body weight.[1][6]

Conclusion

This compound is a highly promising therapeutic agent that targets a fundamental oncogenic driver in MLL-rearranged leukemias. By disrupting the critical menin-MLL interaction, it effectively downregulates the expression of the master leukemogenic transcription factors HOXA9 and MEIS1. This mechanism leads to potent and selective anti-tumor activity in both in vitro and in vivo preclinical models. The detailed protocols and quantitative data presented in this guide underscore the robust scientific foundation for the continued development of menin-MLL inhibitors as a targeted therapy for patients with these aggressive hematological malignancies.

References

The Role of MI-503 in the Regulation of Histone H3K4 Methylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-503 is a potent and selective small-molecule inhibitor targeting the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL1). This interaction is a critical dependency for the leukemogenic activity of MLL fusion proteins, which are characteristic of a high-risk subset of acute leukemias. By disrupting the Menin-MLL1 complex, this compound effectively abrogates the histone methyltransferase activity of MLL1, leading to a significant reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation at the promoter regions of key oncogenes. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Histone H3 lysine 4 (H3K4) methylation is a key epigenetic mark predominantly associated with active gene transcription. The Mixed Lineage Leukemia (MLL) family of histone methyltransferases are primary "writers" of this modification. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the constitutive recruitment of the MLL1 complex to target genes, leading to aberrant H3K4 hypermethylation and overexpression of oncogenes such as HOXA9 and MEIS1. The protein Menin is an essential scaffold protein for the MLL1 complex, and its interaction with MLL1 is indispensable for the complex's integrity and enzymatic activity.

This compound was developed as a high-affinity inhibitor of the Menin-MLL1 interaction. It binds to Menin with low nanomolar affinity, occupying the binding pocket for MLL1 and thereby disrupting the formation of the functional MLL1-Menin complex.[1] This leads to the displacement of the MLL1 complex from chromatin, a subsequent decrease in H3K4 methylation at target gene promoters, and the suppression of their transcription, ultimately resulting in the inhibition of leukemic cell growth.

Mechanism of Action of this compound

This compound's primary mechanism of action is the allosteric inhibition of the MLL1 histone methyltransferase complex through the disruption of the critical interaction between Menin and MLL1.

  • Binding to Menin: this compound binds directly to Menin in a pocket that is normally occupied by MLL1.[1] This binding is characterized by high affinity and specificity. The crystal structure of the Menin-MI-503 complex reveals that the inhibitor occupies the F9 and P13 pockets on Menin, forming key hydrogen bonds with residues such as Tyr276, Trp341, and Glu366.[1]

  • Disruption of the Menin-MLL1 Complex: By occupying the MLL1 binding site on Menin, this compound competitively inhibits the interaction between the two proteins. This leads to the dissociation of the MLL1 core complex from its target gene promoters.

  • Reduction of H3K4 Methylation: The MLL1 complex is responsible for mono-, di-, and tri-methylation of H3K4. Upon displacement of the MLL1 complex from chromatin following this compound treatment, a significant decrease in the levels of H3K4me3 is observed at the promoter regions of MLL1 target genes.[2][3]

  • Transcriptional Repression of Target Genes: The reduction in the activating H3K4me3 mark leads to the transcriptional repression of MLL1 target genes, including the critical leukemogenic drivers HOXA9 and MEIS1.[4]

  • Induction of Differentiation and Apoptosis: The downregulation of these key oncogenes results in the inhibition of proliferation, induction of cellular differentiation, and eventual apoptosis in MLL-rearranged leukemia cells.[4]

Signaling Pathway

MI503_Pathway cluster_nucleus Nucleus MLL1 MLL1 (Histone Methyltransferase) MLL1_Menin MLL1-Menin Complex MLL1->MLL1_Menin Associates with Menin Menin Menin->MLL1_Menin Associates with DNA DNA (Promoter of Target Genes e.g., HOXA9, MEIS1) MLL1_Menin->DNA Recruited to MLL1_Menin->DNA Inhibition of Recruitment Histone Histone H3 MLL1_Menin->Histone Methylates DNA->Histone H3K4me3 H3K4me3 (Active Transcription) Histone->H3K4me3 Results in Transcription Gene Transcription H3K4me3->Transcription Promotes Oncogenes Oncogenes (e.g., HOXA9, MEIS1) Transcription->Oncogenes Leads to expression of Leukemia Leukemic Cell Proliferation & Survival Oncogenes->Leukemia Drives MI503 This compound MI503->Menin Binds to & Inhibits Interaction with MLL1

Caption: Mechanism of action of this compound in inhibiting H3K4 methylation.

Quantitative Data

The efficacy of this compound has been quantified in various biochemical and cell-based assays.

Parameter Value Assay Reference
IC50 (Menin-MLL Interaction) 14.7 nMFluorescence Polarization[4][5][6]
Kd (Binding to Menin) ~10 nMIsothermal Titration Calorimetry[7]
GI50 (MV4;11 cells) 250 - 570 nMMTT Cell Viability Assay[4][8]
GI50 (MOLM-13 cells) 250 - 570 nMMTT Cell Viability Assay[8]
GI50 (MLL-AF9 transformed murine BMCs) 0.22 µMMTT Cell Viability Assay[1][4]

Experimental Protocols

Detailed methodologies for key experiments to assess the activity of this compound are provided below.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL1 Interaction

This protocol is designed to verify that this compound disrupts the interaction between Menin and MLL1 (or MLL-fusion proteins) within a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against Menin or MLL1 (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Antibodies against Menin and MLL1 (for Western blotting)

Procedure:

  • Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11) to a density of 1-2 x 10^6 cells/mL. Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads and add the primary antibody (e.g., anti-Menin) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Add Laemmli sample buffer to the eluates, boil for 5-10 minutes, and resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against Menin and MLL1.

Chromatin Immunoprecipitation (ChIP) for H3K4me3

This protocol details the procedure to measure changes in H3K4me3 levels at specific gene promoters following this compound treatment.

Materials:

  • Formaldehyde (B43269) (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Antibody against H3K4me3

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for qPCR targeting the promoter regions of HOXA9 and MEIS1

Procedure:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate a portion of the chromatin with an anti-H3K4me3 antibody overnight at 4°C.

  • Immune Complex Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA using qPCR with primers specific to the promoter regions of target genes.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of MLL1 target genes.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan master mix

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow

Experimental_Workflow cluster_assays Experimental Assays cluster_analysis Data Analysis start Start: MLL-rearranged Leukemia Cells treatment Treatment with this compound (or DMSO control) start->treatment co_ip Co-Immunoprecipitation treatment->co_ip chip Chromatin Immunoprecipitation (ChIP) treatment->chip q_rt_pcr qRT-PCR treatment->q_rt_pcr mtt MTT Assay treatment->mtt wb Western Blot for Menin & MLL1 co_ip->wb qpcr_chip qPCR for H3K4me3 levels chip->qpcr_chip qpcr_gene qPCR for Gene Expression q_rt_pcr->qpcr_gene viability Cell Viability Measurement mtt->viability end Conclusion: This compound disrupts Menin-MLL1, reduces H3K4me3, downregulates target genes, and inhibits cell growth wb->end qpcr_chip->end qpcr_gene->end viability->end

Caption: Workflow for evaluating the effects of this compound.

Conclusion

This compound represents a targeted therapeutic strategy that directly addresses a key molecular vulnerability in MLL-rearranged leukemias. Its ability to potently and selectively disrupt the Menin-MLL1 interaction leads to a cascade of epigenetic and transcriptional changes, most notably the reduction of H3K4 methylation at critical oncogenic loci. The experimental frameworks provided in this guide offer robust methods for researchers to further investigate the intricate role of this compound and similar compounds in the regulation of histone methylation and their potential as anti-cancer agents.

References

Discovery and Development of MI-503: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene give rise to aggressive acute leukemias with a grim prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein menin. This dependency presents a compelling therapeutic target. This technical guide details the discovery and preclinical development of MI-503, a potent and selective small-molecule inhibitor of the menin-MLL interaction. We will delve into its mechanism of action, provide a compilation of its in vitro and in vivo activity, and present detailed protocols for key experimental assays utilized in its characterization.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene account for a significant portion of acute leukemias in both adults (5-10%) and infants (~70%) and are notoriously resistant to conventional therapies.[1][2] The fusion of the N-terminus of MLL with one of over 60 partner proteins results in chimeric MLL fusion proteins that drive leukemogenesis by dysregulating gene expression, leading to enhanced proliferation and a block in hematopoietic differentiation.[1] A crucial event in this process is the direct interaction of the MLL fusion protein with the nuclear protein menin. This interaction is essential for the recruitment of the MLL fusion complex to target genes, such as HOXA9 and MEIS1, and the subsequent aberrant gene expression.[1][3]

The indispensable nature of the menin-MLL interaction for the oncogenic function of MLL fusion proteins identified it as a prime target for therapeutic intervention.[3] Structure-based drug design efforts led to the development of a series of small-molecule inhibitors, culminating in the identification of this compound.[1][4] this compound is a highly potent and orally bioavailable inhibitor that effectively disrupts the menin-MLL interaction, demonstrating significant anti-leukemic activity in preclinical models.[1][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects by directly binding to menin and competitively inhibiting its interaction with MLL fusion proteins. This disruption of the menin-MLL complex prevents the recruitment of the fusion protein to its target gene promoters, leading to the downregulation of key downstream targets like HOXA9 and MEIS1.[1][5] The suppression of these oncogenic drivers results in the inhibition of proliferation, induction of apoptosis, and promotion of myeloid differentiation in MLL-rearranged leukemia cells.[6][7]

The signaling pathway illustrating the role of the menin-MLL interaction in leukemogenesis and its inhibition by this compound is depicted below.

Menin_MLL_Signaling cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Menin->MLL_fusion DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Recruitment to H3K4me H3K4 Methylation & Transcriptional Activation DNA->H3K4me Leads to Leukemogenesis Leukemogenesis (Proliferation, Survival) H3K4me->Leukemogenesis Differentiation Myeloid Differentiation Leukemogenesis->Differentiation Inhibition of Apoptosis Apoptosis Leukemogenesis->Apoptosis Inhibition of MI503 This compound MI503->Menin Binds to & Inhibits

Caption: Mechanism of this compound action in MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and favorable pharmacological properties.

Table 1: In Vitro Activity of this compound

ParameterValueAssayCell Line/SystemReference
IC50 14.7 nMCell-free Menin-MLL interaction-[6]
IC50 33 ± 8.5 nMFluorescence Polarization (MLL4–43)-[4]
Kd 9 nMIsothermal Titration Calorimetry-
GI50 0.22 µMMTT Assay (7 days)MLL-AF9 transformed murine bone marrow cells[4][6]
GI50 Range 250 - 570 nMMTT Assay (7 days)Human MLL leukemia cell lines (MV4;11, MOLM-13, KOPN-8, SEM)[1]
GI50 Range 0.5 - 3.2 µMMTT Assay (12 days)Hepatocellular Carcinoma cell lines

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueAnimal ModelDosingReference
Oral Bioavailability ~75%MiceSingle oral dose[5]
Tumor Growth Inhibition >80% reduction in tumor volumeMV4;11 xenograft in BALB/c nude miceOnce daily i.p.[1][5]
Tumor Growth Inhibition >50% reduction in tumor growthHepG2 and Hep3B xenografts35 mg/kg once daily i.p.
Survival Substantially improvedMLL leukemic mice-[6]
Toxicity No significant toxicity observedMice (prolonged treatment up to 38 days)-[1][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of this compound to inhibit the interaction between menin and a fluorescently labeled MLL peptide.

Materials:

  • Recombinant human menin protein

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43)

  • This compound

  • Assay buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO)

  • 96-well black, v-bottom plates

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of menin protein and the fluorescently labeled MLL peptide to each well.

  • Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking to reach equilibrium.

  • Measure the fluorescence polarization (FP) in millipolarization units (mP) using a suitable plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • The decrease in FP signal, resulting from the displacement of the fluorescent peptide from menin by the inhibitor, is used to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between this compound and menin.

Materials:

  • Recombinant human menin protein

  • This compound

  • ITC buffer (e.g., PBS)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a solution of menin (e.g., 5-10 µM) in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a solution of this compound (e.g., 50-100 µM) in the same buffer and load it into the injection syringe.

  • Perform a series of injections (e.g., 10 µl aliquots) of the this compound solution into the menin solution at a constant temperature (e.g., 25°C).

  • The heat change associated with each injection is measured.

  • The resulting data are fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the effect of this compound on the metabolic activity and proliferation of leukemia cells.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cell lines) in 100 µL of culture medium.

  • Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO).

  • Incubate the plates for the desired period (e.g., 7 days) at 37°C in a humidified 5% CO2 atmosphere. For longer incubation periods, the medium and compound may need to be replenished.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI50).

Co-Immunoprecipitation (Co-IP)

Co-IP is performed to demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins within a cellular context.

Materials:

  • HEK293T cells transfected with an MLL fusion protein construct (e.g., MLL-AF9)

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Antibody against the MLL fusion protein or a tag (e.g., anti-FLAG)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • SDS-PAGE loading buffer

Procedure:

  • Treat transfected HEK293T cells with this compound or DMSO for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with the primary antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion protein. A decrease in the amount of co-immunoprecipitated menin in the this compound-treated sample indicates disruption of the interaction.

Real-Time Quantitative PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the expression of MLL fusion protein target genes.

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin or 18S rRNA)

  • Real-time PCR instrument

Procedure:

  • Treat leukemia cells with this compound or DMSO for a specified duration (e.g., 6 days).

  • Isolate total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Experimental and Logical Workflows

The following diagram illustrates a typical preclinical workflow for the evaluation of a menin-MLL inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FP_ITC Biochemical & Biophysical Assays (FP, ITC) Cell_Viability Cell-Based Assays (MTT, Apoptosis, Differentiation) FP_ITC->Cell_Viability CoIP_qPCR Mechanism of Action Studies (Co-IP, qRT-PCR) Cell_Viability->CoIP_qPCR Selectivity Selectivity Profiling (Non-MLL cell lines) Cell_Viability->Selectivity Lead_Opt Lead Optimization CoIP_qPCR->Lead_Opt Selectivity->Lead_Opt PK Pharmacokinetics (Oral Bioavailability, Stability) Efficacy Efficacy Studies (Xenograft models) PK->Efficacy Toxicity Toxicity Assessment (Body weight, tissue morphology) Efficacy->Toxicity PD Pharmacodynamics (Target gene expression in tumors) Efficacy->PD Clinical_Candidate Clinical Candidate Selection Toxicity->Clinical_Candidate PD->Clinical_Candidate Lead_Opt->PK

Caption: Preclinical development workflow for this compound.

Conclusion

This compound has emerged as a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its development was guided by a structure-based approach, resulting in a potent and selective inhibitor of the critical menin-MLL interaction. The comprehensive preclinical data, including its robust in vitro and in vivo activity and favorable drug-like properties, have established a strong foundation for its clinical investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of menin-MLL inhibitors and the exploration of their therapeutic potential in other cancers where this protein-protein interaction may play a role.[3]

References

MI-503: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Potent Menin-MLL Inhibitor

MI-503 is a highly potent, selective, and orally bioavailable small molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a key driver in a subset of acute leukemias characterized by MLL gene rearrangements, making this compound a promising therapeutic agent for these aggressive cancers. This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological efficacy, and the experimental protocols used to characterize it.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its structure and key physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name 4-Methyl-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]-1-piperidinyl]methyl]-1H-indole-2-carbonitrile[1]
Molecular Formula C28H27F3N8S[1][2][3][4][5]
Molecular Weight 564.63 g/mol [2][3][5]
CAS Number 1857417-13-0[1][2][3][4]
Appearance Off-white to light yellow solid powder[1][2][4]
SMILES FC(F)(F)CC1=CC2=C(N=CN=C2NC3CCN(CC4=CC=C(N(CC5=CNN=C5)C(C#N)=C6)C6=C4C)CC3)S1[2]
Solubility DMSO: 100 mg/mL (177.1 mM) Ethanol: 15 mg/mL Water: Insoluble[3]
Storage Powder: -20°C for 3 years In solvent: -80°C for 1 year[2][6]

Mechanism of Action: Disrupting the Menin-MLL Interaction

The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. This interaction is essential for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drives leukemia.[2][7]

This compound acts by directly binding to menin, occupying the binding pocket that normally accommodates MLL. Specifically, this compound occupies the F9 and P13 pockets on menin, forming hydrogen bonds with key residues like Tyr276, Trp341, and Glu366.[4] This competitive inhibition disrupts the menin-MLL interaction, leading to the downregulation of leukemogenic gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[7][8]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention with this compound Menin Menin MLL_WT Wild-Type MLL Menin->MLL_WT Interaction Target_Genes HOXA9, MEIS1, etc. MLL_WT->Target_Genes Regulates HSC_Diff Normal Hematopoietic Stem Cell Differentiation Target_Genes->HSC_Diff Promotes Menin_L Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_L->MLL_Fusion Pathogenic Interaction Target_Genes_L Upregulated HOXA9, MEIS1 MLL_Fusion->Target_Genes_L Aberrantly Activates Leukemia Leukemic Transformation & Blocked Differentiation Target_Genes_L->Leukemia MI503 This compound Menin_T Menin MI503->Menin_T Binds & Inhibits MLL_Fusion_T MLL Fusion Protein Menin_T->MLL_Fusion_T Interaction Blocked Downregulation Downregulation of HOXA9, MEIS1 Menin_T->Downregulation Leads to Therapeutic_Effect Cell Differentiation & Growth Inhibition Downregulation->Therapeutic_Effect

Caption: Mechanism of this compound in MLL-Rearranged Leukemia.

Biological Activity and Efficacy

This compound has demonstrated significant anti-leukemic activity both in vitro and in vivo. It selectively inhibits the growth of human leukemia cell lines harboring MLL translocations while showing minimal effect on cells without these genetic alterations.

ParameterCell Line / ModelValueSource
IC50 (Menin-MLL Inhibition) Biochemical Assay14.7 nM[1][3][9]
GI50 (In Vitro) Murine BMC (MLL-AF9)0.22 µM (220 nM)[2][4][5]
GI50 (In Vitro) Human MLL Leukemia Cell Lines250 - 570 nM[3][5][9]
Oral Bioavailability Mice~75%[2][3][4]
Tumor Growth Inhibition (In Vivo) MV4;11 Xenograft Model>80% reduction in tumor volume[2][4][8]

In vivo studies using mouse xenograft models with human MLL leukemia cells (MV4;11) showed that daily administration of this compound leads to a dramatic reduction in tumor volume, with some cases of complete tumor regression.[2][8] Furthermore, prolonged treatment for 38 days did not show signs of toxicity, indicating a favorable safety profile.[3][5] The anti-tumor effects are coupled with a significant reduction in the expression of MLL fusion protein targets, Hoxa9 and Meis1.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound.

Cell Viability and Growth Inhibition Assay

This assay determines the concentration of this compound required to inhibit the growth of leukemia cells by 50% (GI50).

  • Cell Plating: Leukemia cells (e.g., MV4;11, MOLM-13) are plated in multi-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., 0.25% DMSO).

  • Incubation: The cells are cultured at 37°C for 7-10 days. The treatment effect is time-dependent, with pronounced effects observed after 7 days.[3][4]

  • Media and Compound Refresh: On day 4, the culture media is changed, viable cell counts are restored to the initial concentration, and fresh compound is added.[3][6]

  • Viability Assessment: After the incubation period, cell viability is measured using an MTT or CCK-8 assay. The absorbance is read on a microplate reader.

  • Data Analysis: The GI50 value is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

start Start plate_cells Plate Leukemia Cells in 96-well plates start->plate_cells add_compound Add serial dilutions of this compound (and DMSO vehicle control) plate_cells->add_compound incubate1 Incubate at 37°C for 4 days add_compound->incubate1 refresh Change media, restore cell count, and re-supply this compound incubate1->refresh incubate2 Incubate for an additional 3-6 days refresh->incubate2 add_mtt Add MTT/CCK-8 Reagent incubate2->add_mtt read_plate Measure Absorbance at 570 nm add_mtt->read_plate analyze Calculate GI50 values read_plate->analyze end End analyze->end

Caption: Workflow for a typical in vitro cell growth inhibition assay.
In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: 5 x 10^6 MV4;11 human leukemia cells are subcutaneously injected into immunocompromised mice (e.g., female BALB/c nude mice).[6]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered once daily via intraperitoneal (i.p.) injection at specified doses. The vehicle group receives a control solution (e.g., 25% DMSO, 25% PEG400, 50% PBS).[6]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded after a predefined period (e.g., 10-38 days), and tumors are excised for further analysis (e.g., compound levels, biomarker analysis).[2][8]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression of MLL target genes.

  • Cell Treatment: Leukemia cells are treated with this compound for 6 days, with a media change and compound re-supply on day 3.[3]

  • RNA Extraction: Total RNA is isolated from the cells.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR with primers specific for target genes (Hoxa9, Meis1) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of the target genes is calculated.

Broader Applications and Future Directions

While the primary focus has been on MLL-rearranged leukemias, the therapeutic potential of this compound is being explored in other cancers where the menin-MLL axis is implicated, including hepatocellular carcinoma, prostate cancer, Ewing sarcoma, and osteosarcoma.[7][10][11] The success of this compound and similar compounds has validated the menin-MLL interaction as a druggable target and has spurred the development of next-generation inhibitors with potentially improved potency and pharmacokinetic profiles.

Conclusion

This compound is a landmark compound in the targeted therapy of MLL-rearranged leukemias. Its high potency, specificity, and favorable in vivo properties underscore the therapeutic potential of inhibiting the menin-MLL interaction. The detailed chemical, biological, and methodological data presented here provide a solid foundation for researchers and drug developers working to advance this promising class of anti-cancer agents into clinical practice.

References

Preclinical Profile of MI-503: A Menin-MLL Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) proteins. This interaction is a key driver in certain hematological malignancies, particularly MLL-rearranged (MLL-r) leukemias, as well as showing therapeutic potential in other cancers like hepatocellular carcinoma (HCC) and prostate cancer. Preclinical studies have demonstrated that by disrupting the menin-MLL complex, this compound can reverse the oncogenic gene expression program, induce differentiation, and inhibit tumor growth in various cancer models. This document provides a comprehensive summary of the preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound directly binds to menin in the pocket that normally accommodates MLL, thereby inhibiting their interaction.[1][2] This disruption is crucial because MLL fusion proteins, characteristic of MLL-r leukemias, require menin to be tethered to chromatin to drive the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[1][3] By blocking this interaction, this compound leads to the downregulation of these target genes, resulting in cell differentiation and reduced proliferation of cancer cells.[3][4] In the context of HCC, this compound has been shown to displace the menin-MLL1 complex from the promoter of genes like PEG10, reducing H3K4 methylation and leading to transcriptional repression.[1][5]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 This compound Intervention MLL MLL1 Menin Menin MLL->Menin Interaction H3K4me3 H3K4me3 Menin->H3K4me3 Recruits HMT TargetGenes Target Genes (e.g., HOXA9) H3K4me3->TargetGenes Activates Differentiation Normal Hematopoietic Differentiation TargetGenes->Differentiation MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_L Menin MLL_Fusion->Menin_L Interaction H3K4me3_L H3K4me3 Menin_L->H3K4me3_L Recruits HMT TargetGenes_L Leukemogenic Genes (HOXA9, MEIS1) H3K4me3_L->TargetGenes_L Upregulates Leukemia Leukemia (Blocked Differentiation, Proliferation) TargetGenes_L->Leukemia MI503 This compound Menin_I Menin MI503->Menin_I Binds & Inhibits MLL_Fusion_I MLL Fusion Protein Menin_I->MLL_Fusion_I Interaction Blocked TargetGenes_I Leukemogenic Genes (HOXA9, MEIS1) Menin_I->TargetGenes_I Expression Reduced Differentiation_I Differentiation Apoptosis TargetGenes_I->Differentiation_I

Caption: this compound blocks the Menin-MLL interaction, reversing leukemogenic gene expression.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
Assay TypeCell Line / TargetValueConditionsReference
IC50 Menin-MLL Interaction (Cell-free)14.7 nM-[4]
Kd Menin Binding9 nM-[5]
GI50 Murine BMC (MLL-AF9)0.22 µM7-day treatment[3][4]
GI50 Human MLL Leukemia Cell Lines250 - 570 nM7-day treatment[3][4]
GI50 Hepatocellular Carcinoma Cell Lines0.5 - 3.2 µM12-day treatment[5]
GI50 Normal Mesenchymal Stem Cells (ASC52)> 6 µM-[5]
Table 2: In Vivo Efficacy of this compound in MLL-Leukemia Models
Animal ModelTreatmentKey OutcomesReference
MV4;11 Xenograft (BALB/c nude mice)60 mg/kg, i.p., once daily>80% reduction in tumor volume; Complete regression in 2/6 mice.[3][6]
MLL-AF9 Transplant ModelNot specified45% increase in median survival time.[7]
Table 3: In Vivo Efficacy of this compound in Hepatocellular Carcinoma (HCC) Models
Animal ModelTreatmentKey OutcomesReference
HepG2 Xenograft (athymic nude mice)35 mg/kg, i.p., once daily>50% reduction in tumor growth.[5]
Hep3B Xenograft (athymic nude mice)35 mg/kg, i.p., once daily>50% reduction in tumor growth.[5]
HepG2 & Hep3B Xenografts35 mg/kg this compound + Sorafenib (B1663141)~85% inhibition of tumor growth.[5]
Table 4: Pharmacokinetic Properties of this compound in Mice
ParameterRouteDoseValueReference
Oral Bioavailability p.o.30 mg/kg or 100 mg/kg~75%[3][4]
Blood Concentration i.v.15 mg/kgHigh level achieved[3]

Experimental Protocols

Cell Viability and Growth Inhibition Assay
  • Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound.

  • Cell Lines:

    • MLL-Leukemia: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), murine bone marrow cells transformed with MLL-AF9.[3][4]

    • Hepatocellular Carcinoma: HepG2, Hep3B.[5]

    • Negative Controls: Leukemia cell lines without MLL translocations, normal adipose-derived mesenchymal stem cells (ASC52).[3][5]

  • Procedure:

    • Cells are plated at appropriate concentrations in multi-well plates.

    • Cells are treated with a range of concentrations of this compound or vehicle control (e.g., 0.25% DMSO).[4]

    • Incubation is carried out at 37°C for a specified duration (typically 7-12 days).[4][5]

    • For longer-term assays, the media is changed and the compound is re-supplied at intermediate time points (e.g., day 3 or 4).[4]

    • Cell viability is assessed using an MTT cell proliferation assay kit.

    • Absorbance is read at 570 nm using a microplate reader.[4]

    • GI50 values are calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Animal Models:

    • Leukemia: BALB/c nude mice subcutaneously injected with 1 x 10⁷ MV4;11 human MLL leukemia cells.[3]

    • HCC: Athymic nude mice with flank implantation of HepG2 or Hep3B cells.[5]

  • Procedure:

    • Tumor cells are implanted into the flank of the mice.

    • Treatment is initiated when tumors reach a specified volume (e.g., ~100 mm³).[5]

    • Mice are treated once daily with this compound (e.g., 35-60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[3][5]

    • Tumor volume and body weight are monitored regularly for the duration of the study (e.g., 28-38 days).[3][7]

    • At the end of the study, tumors may be excised for further analysis (e.g., gene expression).[3]

cluster_workflow In Vivo Xenograft Experimental Workflow start Start cell_culture 1. Cell Culture (e.g., MV4;11, HepG2) start->cell_culture implantation 2. Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth treatment_start 4. Treatment Initiation (Tumor ≈ 100 mm³) tumor_growth->treatment_start daily_treatment 5. Daily Dosing (this compound or Vehicle, i.p.) treatment_start->daily_treatment monitoring 6. Monitor Tumor Volume & Body Weight daily_treatment->monitoring endpoint 7. Study Endpoint (e.g., 3-4 weeks) monitoring->endpoint analysis 8. Tumor Excision & Analysis (e.g., qRT-PCR) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating this compound efficacy in mouse xenograft models.

Gene Expression Analysis (qRT-PCR)
  • Objective: To measure the effect of this compound on the expression of MLL target genes.

  • Samples: Cells treated in vitro or tumor samples from in vivo studies.[3]

  • Procedure:

    • Cells are incubated with this compound for a specified period (e.g., 6 days).[4]

    • Total RNA is isolated from the cells or tumor tissue.

    • RNA is reverse-transcribed into cDNA.

    • Real-time quantitative PCR (qRT-PCR) is performed using primers for target genes (HOXA9, MEIS1, PEG10, etc.) and a housekeeping gene for normalization (e.g., 18S rRNA).[3][5]

    • Gene expression changes are calculated relative to vehicle-treated controls.[3]

Safety and Toxicology

Prolonged treatment with this compound for up to 38 days in mice showed no signs of toxicity. This was evidenced by stable body weight and no morphological changes observed in the liver and kidney tissues.[3] Furthermore, studies indicated that this compound does not impair normal hematopoiesis in vivo.[3][7]

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for MLL-rearranged leukemias and potentially other malignancies dependent on the menin-MLL interaction. The compound demonstrates potent and selective on-target activity, leading to significant anti-tumor effects in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including high oral bioavailability, and lack of significant toxicity in preclinical models, further underscore its therapeutic potential. Combination studies, for instance with sorafenib in HCC or the KDM4C inhibitor SD70 in AML, suggest that this compound could also be a valuable component of multi-drug regimens.[5][8]

References

MI-503: A Technical Guide for MLL-rearranged Leukemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MI-503, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, for its application in MLL-rearranged (MLL-r) leukemia research.

Core Mechanism of Action

This compound is a highly potent and orally bioavailable small-molecule inhibitor that directly targets the protein-protein interaction between menin and the MLL1 protein (or its oncogenic fusion partners).[1][2][3] In MLL-rearranged leukemias, the fusion of the MLL gene with one of over 60 partner genes results in the expression of a chimeric MLL fusion protein.[1] The leukemogenic activity of these MLL fusion proteins is critically dependent on their interaction with the protein menin.[1][3]

This compound binds to menin with a low nanomolar binding affinity, occupying the binding pocket that would normally be engaged by the MLL fusion protein.[1] This direct inhibition disrupts the menin-MLL complex, leading to the displacement of the complex from chromatin at target gene loci.[4] Consequently, this abrogates the aberrant histone H3 lysine (B10760008) 4 (H3K4) trimethylation, a key epigenetic mark responsible for the transcriptional activation of leukemogenic genes.[5] The primary downstream effect is the transcriptional repression of critical MLL target genes, including the HOXA9 and MEIS1 homeobox genes, which are essential for the maintenance of the leukemic state.[1][2][6] This ultimately leads to cell differentiation, proliferation arrest, and apoptosis in MLL-rearranged leukemia cells.[1][7]

Signaling Pathway

MI503_Mechanism cluster_nucleus Cell Nucleus cluster_inhibition This compound Intervention Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA DNA (Target Gene Promoters) Menin->DNA Tethers MLL Fusion MLL_Fusion->DNA Binds to H3K4me3 H3K4me3 DNA->H3K4me3 Results in Transcription_Activation Leukemogenic Gene Transcription (HOXA9, MEIS1) H3K4me3->Transcription_Activation Activates Blocked_Interaction Blocked Menin-MLL Interaction MI503 This compound MI503->Menin Binds to Menin Transcription_Repression Transcriptional Repression Blocked_Interaction->Transcription_Repression Leads to Differentiation Cell Differentiation & Proliferation Arrest Transcription_Repression->Differentiation Induces

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Quantitative Data

In Vitro Efficacy

This compound demonstrates potent and selective activity against MLL-rearranged leukemia cell lines, with minimal impact on cell lines lacking MLL translocations.

ParameterValueCell Line/SystemReference
IC₅₀ (Menin-MLL Interaction) 14.7 nMCell-free assay[7]
GI₅₀ (7 days) 0.22 µMMurine bone marrow cells (MLL-AF9 transformed)[1][2][7]
GI₅₀ Range (7 days) 250 nM - 570 nMPanel of human MLL leukemia cell lines[1][7]
GI₅₀ (10 days) 200 nMMV4;11 (MLL-AF4)[1]
In Vivo Efficacy

This compound exhibits significant anti-leukemic activity in mouse models of MLL-rearranged leukemia, demonstrating good oral bioavailability and a favorable safety profile.

Animal ModelTreatmentKey FindingsReference
MV4;11 Xenograft (BALB/c nude mice) 60 mg/kg this compound, once daily i.p.>80% reduction in tumor volume at 35 days; complete tumor regression in 2/6 mice.[1][8]
Murine MLL-AF9 Leukemia Model 80 mg/kg this compound, twice daily oral gavage for 10 days45% increase in median survival time.[8]
Pharmacokinetics Single oral dose~75% oral bioavailability in mice.[1][2][7]
Toxicity Prolonged treatment (38 days)No observed toxicity, no alterations in body weight or organ morphology.[1][7]

Experimental Protocols

Cell Viability (MTT Assay)

This protocol is adapted from methodologies described for this compound evaluation.[2][7]

  • Cell Plating: Seed leukemia cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO as a vehicle control (final DMSO concentration typically ≤ 0.25%).

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂ for 7-10 days. The prolonged incubation is crucial as the anti-proliferative effects of this compound are time-dependent.[1][2][7]

  • Media Change: At day 4, carefully aspirate and replace the media with fresh media containing the respective concentrations of this compound or DMSO.[2][7]

  • MTT Addition: At the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of viable cells against the log concentration of this compound.

Co-Immunoprecipitation (Co-IP)

This protocol is to validate the disruption of the menin-MLL interaction within cells.[1]

  • Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4;11) with sub-micromolar concentrations of this compound or DMSO for a specified period.

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against menin or an MLL fusion protein component overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Western Blotting: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against menin and the MLL fusion partner to assess the co-precipitation. A reduction in the co-precipitated protein in this compound-treated samples indicates disruption of the interaction.

Quantitative Reverse Transcription PCR (qRT-PCR)

This protocol is used to measure the expression of MLL target genes.[1]

  • Cell Treatment: Treat MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) with this compound (e.g., 1 µM) or DMSO for 6 days.[1]

  • RNA Isolation: Harvest cells and isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA, GAPDH) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to DMSO-treated controls.

Experimental and Logical Workflows

In Vitro Drug Efficacy Workflow

in_vitro_workflow cluster_assays Assess Cellular Effects cluster_results Expected Outcomes start Start: MLL-r Cell Lines treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis differentiation Differentiation Assay (e.g., CD11b Staining) treatment->differentiation gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression gi50 Determine GI₅₀ viability->gi50 apoptosis_inc Increased Apoptosis apoptosis->apoptosis_inc diff_inc Increased CD11b differentiation->diff_inc gene_down Decreased HOXA9/MEIS1 gene_expression->gene_down end End: Confirm On-Target Activity gi50->end apoptosis_inc->end diff_inc->end gene_down->end

Caption: Workflow for in vitro evaluation of this compound.

Target Engagement and Downstream Effects Logic

logical_flow input This compound Treatment target_engagement Target Engagement: This compound binds to Menin input->target_engagement interaction_disruption Disruption of Menin-MLL Fusion Interaction target_engagement->interaction_disruption chromatin_displacement Displacement of Complex from Target Gene Promoters interaction_disruption->chromatin_displacement epigenetic_change Reduction of H3K4me3 at HOXA9/MEIS1 loci chromatin_displacement->epigenetic_change transcriptional_repression Transcriptional Repression of HOXA9/MEIS1 epigenetic_change->transcriptional_repression phenotypic_outcome Phenotypic Outcome: Differentiation & Apoptosis transcriptional_repression->phenotypic_outcome

Caption: Logical flow from target engagement to cellular effects.

Resistance Mechanisms

While prolonged treatment with this compound in some preclinical models did not show the development of resistance, recent studies have begun to elucidate potential resistance mechanisms.[1] One identified mechanism involves a molecular switch where the loss of the MLL1-Menin complex from chromatin allows for the binding of MLL3/4-UTX complexes.[10][11] Inactivation of components of this complex, such as UTX, can confer resistance to menin-MLL inhibitors.[10] Further research into these pathways is critical for developing strategies to overcome potential clinical resistance.

Conclusion

This compound represents a highly selective and potent therapeutic agent for MLL-rearranged leukemias by targeting a key dependency of the oncogenic MLL fusion proteins. Its well-defined mechanism of action, oral bioavailability, and significant anti-leukemic effects in preclinical models underscore its potential as a valuable tool for research and as a candidate for clinical development. This guide provides the foundational technical information required for its effective utilization in a research setting.

References

MI-503 and its Effect on Myeloid Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene give rise to aggressive acute leukemias that are often resistant to conventional therapies. The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin. This dependency has highlighted the menin-MLL interaction as a key therapeutic target. MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to disrupt this protein-protein interaction. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, its profound effects on inducing myeloid differentiation in leukemia cells, and the experimental methodologies used to characterize its activity.

Introduction: Targeting the Menin-MLL Axis

Acute myeloid leukemia (AML) cases harboring rearrangements of the MLL gene (now officially known as KMT2A) are associated with a poor prognosis.[1] The resulting MLL fusion proteins (e.g., MLL-AF9, MLL-AF4) are oncogenic drivers that hijack the normal hematopoietic developmental program. They do this by binding to the nuclear protein menin, which acts as a critical cofactor, tethering the MLL fusion protein to chromatin.[2] This complex aberrantly maintains the expression of key downstream target genes, including the HOXA9 and MEIS1 homeobox genes.[3][4] These genes are master regulators that promote hematopoietic stem cell self-renewal and proliferation while simultaneously blocking cellular differentiation.[3]

This compound was developed as a therapeutic agent to specifically break the MLL-menin interaction.[3][5] By binding to a deep hydrophobic pocket on menin that is essential for MLL binding, this compound effectively displaces MLL fusion proteins from their target gene promoters.[5][6] This action reverses the oncogenic gene expression program, leading to a halt in proliferation and the induction of terminal myeloid differentiation, thereby offering a targeted therapeutic strategy for this high-risk leukemia subtype.[2][3]

Mechanism of Action

The therapeutic effect of this compound is rooted in its ability to reverse the epigenetic dysregulation caused by MLL fusion proteins.

  • Disruption of the Menin-MLL Interaction : this compound is a thienopyrimidine-based compound that potently and selectively inhibits the menin-MLL interaction with a high binding affinity (IC50 of 14.7 nM).[2][4] It effectively competes with MLL fusion proteins for binding to menin.[3] Co-immunoprecipitation experiments have confirmed that this compound effectively disrupts the menin-MLL-AF9 interaction in mammalian cells at sub-micromolar concentrations.[3]

  • Epigenetic Reprogramming : The menin-MLL fusion complex recruits histone methyltransferases to target gene promoters, leading to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). This is an epigenetic mark associated with active gene transcription.[7][8] By displacing the complex, this compound leads to a reduction in H3K4me3 levels at these specific gene loci.[7][8]

  • Transcriptional Repression of Oncogenes : The loss of the active H3K4me3 mark results in the transcriptional repression of critical MLL target genes. Quantitative RT-PCR studies consistently show that treatment with sub-micromolar concentrations of this compound leads to a marked reduction in the expression of HOXA9 and MEIS1.[3][6]

  • Induction of Myeloid Differentiation : HOXA9 and MEIS1 are potent inhibitors of hematopoietic differentiation. Their suppression by this compound lifts this differentiation block. Consequently, leukemia cells are induced to mature along the myeloid lineage. This is phenotypically observed as a change from primitive blasts to more mature myeloid cells and is confirmed by the increased expression of the myeloid differentiation marker CD11b.[3][4] This is often accompanied by a decrease in the expression of the leukemia stem cell marker c-kit (CD117).[3][4]

MI503_Mechanism_of_Action cluster_0 Normal State (MLL-Rearranged Leukemia) cluster_1 After this compound Treatment Menin Menin MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_FP Interaction HMT Histone Methyltransferase Menin->HMT Recruit DNA DNA Promoter Region MLL_FP->DNA Binds to MLL_FP->HMT Recruit H3K4me3 H3K4me3 (Active Mark) HMT->H3K4me3 Catalyzes Transcription Transcription H3K4me3->Transcription Promotes Oncogenes HOXA9, MEIS1 mRNA Transcription->Oncogenes Proliferation Leukemic Proliferation & Differentiation Block Oncogenes->Proliferation MI503 This compound Menin_Inhibited Menin MI503->Menin_Inhibited Binds to & Inhibits MLL_FP_Displaced MLL Fusion Protein (Displaced) Menin_Inhibited->MLL_FP_Displaced Interaction Blocked DNA_Repressed DNA Promoter Region Menin_Inhibited->DNA_Repressed Displaced from DNA H3K4me3_Reduced Reduced H3K4me3 Repression Transcription Repressed H3K4me3_Reduced->Repression Leads to Diff_Genes Myeloid Differentiation Genes (e.g., CD11b) Repression->Diff_Genes Allows Expression of Differentiation Myeloid Differentiation Diff_Genes->Differentiation

Caption: this compound mechanism of action in MLL-rearranged leukemia.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Potency and Selectivity of this compound

Cell Line MLL Status Assay Type GI₅₀ Value Treatment Duration Reference
MLL-AF9 transformed BMCs MLL-AF9 Growth Inhibition 0.22 µM 7 days [3][4]
MV4;11 MLL-AF4 Growth Inhibition 250 - 570 nM range 7 days [3]
MOLM-13 MLL-AF9 Growth Inhibition 200 - 500 nM range 7 days [5]
Hoxa9/Meis1 transformed BMCs Non-MLL Growth Inhibition No effect 7 days [3]
K562, U937 Non-MLL Growth Inhibition Minimal effect 7 days [3][5]
Primary MLL leukemia samples MLL-rearranged Clonogenic Assay >50% reduction at <1 µM Not specified [3]

| Primary AML (non-MLL) | Non-MLL | Clonogenic Assay | No effect | Not specified |[3] |

BMC: Bone Marrow Cells; GI₅₀: Half-maximal growth inhibitory concentration.

Table 2: Effect of this compound on Myeloid Differentiation and Gene Expression

Cell Line Parameter Measured Treatment Result Reference
MLL-AF9 BMCs CD11b Expression This compound (sub-µM) Substantially increased [3]
MLL-AF9 BMCs c-kit (CD117) Expression This compound (sub-µM) Reduced [3]
MLL-AF9 BMCs Hoxa9, Meis1 mRNA This compound (sub-µM) Markedly reduced [3]
MV4;11 HOXA9, MEIS1 mRNA This compound Significantly reduced [3]

| MV4;11 Xenograft Tumors | HOXA9, MEIS1 mRNA | this compound (in vivo) | Significant reduction |[3] |

Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models

Model Cell Line Treatment Regimen Key Outcome Reference
BALB/c nude mice MV4;11 Once daily i.p. >80% reduction in tumor volume [3][6]
MLL leukemia mice Not specified 10 consecutive days Marked delay in leukemia progression [6]

| MLL leukemia mice | Prolonged (38 days) | Not specified | No observed toxicity |[3][4] |

Key Experimental Protocols

The characterization of this compound relies on a set of standard and specialized molecular and cellular biology techniques.

Cell Viability and Growth Inhibition Assay (MTT-based)
  • Principle : This colorimetric assay measures the reduction of tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The absorbance of the formazan is directly proportional to the number of living cells.

  • Protocol :

    • Cell Plating : Leukemia cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Treatment : Cells are treated with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubation : Plates are incubated for an extended period, typically 7 to 10 days, to observe the full cytostatic effect. Media and compound are often replenished mid-incubation (e.g., at day 4).[4]

    • MTT Addition : MTT reagent is added to each well and incubated for 3-4 hours at 37°C to allow formazan crystal formation.

    • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • Measurement : The absorbance is read at 570 nm using a microplate reader.

    • Analysis : Absorbance values are normalized to the DMSO control, and GI₅₀ values are calculated using non-linear regression analysis.

Flow Cytometry for Myeloid Differentiation Markers
  • Principle : Flow cytometry is used to quantify the expression of cell surface proteins. Fluorochrome-conjugated antibodies against specific markers (e.g., CD11b) are used to label cells, which are then analyzed as they pass through a laser beam.

  • Protocol :

    • Cell Treatment : Leukemia cells (e.g., MLL-AF9 transformed BMCs) are cultured with this compound or DMSO for 7 days.[4]

    • Harvesting and Staining : Cells are harvested, washed with PBS containing fetal bovine serum, and incubated with a fluorochrome-conjugated anti-CD11b antibody (and other markers like anti-c-kit, if required) for 30 minutes on ice, protected from light.

    • Washing : Cells are washed to remove unbound antibodies.

    • Data Acquisition : Stained cells are analyzed on a flow cytometer. A gate is set on the viable cell population based on forward and side scatter properties.

    • Analysis : The percentage of CD11b-positive cells and the mean fluorescence intensity are quantified using appropriate software, comparing treated samples to controls.

Experimental_Workflow cluster_flow Analysis of Differentiation cluster_qpcr Analysis of Gene Expression start Start: MLL-Rearranged Leukemia Cells treatment Treat cells with this compound (vs. DMSO control) for 7-10 days start->treatment harvest Harvest and Divide Cell Population treatment->harvest stain Stain with fluorescent anti-CD11b antibody harvest->stain rna Isolate Total RNA harvest->rna flow Analyze via Flow Cytometry stain->flow result_flow Quantify % of CD11b+ cells flow->result_flow cdna Reverse Transcription (RNA -> cDNA) rna->cdna qpcr Perform qRT-PCR for HOXA9 & MEIS1 cdna->qpcr result_qpcr Quantify mRNA -fold change qpcr->result_qpcr

Caption: Workflow for assessing this compound-induced myeloid differentiation.
Quantitative Real-Time PCR (qRT-PCR)

  • Principle : This technique measures the amount of a specific mRNA transcript in a sample, allowing for the quantification of gene expression changes.

  • Protocol :

    • RNA Isolation : Total RNA is extracted from this compound-treated and control cells using a commercial kit (e.g., RNeasy kit). RNA quality and quantity are assessed.

    • cDNA Synthesis : A fixed amount of RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • PCR Amplification : The qPCR reaction is set up using the cDNA template, gene-specific primers for HOXA9 and MEIS1, a reference gene (e.g., 18S rRNA or ACTB), and a fluorescent dye (e.g., SYBR Green).[3]

    • Data Acquisition : The reaction is run in a real-time PCR cycler, which monitors the fluorescence increase in real-time as the DNA is amplified.

    • Analysis : The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically using the ΔΔCt method. Expression is normalized to the reference gene and referenced to the DMSO-treated control.[3]

Signaling and Therapeutic Logic

The therapeutic strategy of this compound is based on a clear, target-driven logic: by inhibiting a single critical protein-protein interaction, the entire downstream oncogenic cascade is disrupted, leading to a favorable phenotypic outcome.

Therapeutic_Logic MI503 This compound PPI Menin-MLL Fusion Protein Interaction MI503->PPI Inhibits Epigenetic H3K4me3 at Target Promoters MI503->Epigenetic Reduces Gene_Expression Expression of HOXA9 & MEIS1 MI503->Gene_Expression Downregulates Leukemia_State Leukemia Maintenance (Proliferation, Differentiation Block) MI503->Leukemia_State Reverses Differentiation Myeloid Differentiation MI503->Differentiation Induces PPI->Epigenetic Maintains Epigenetic->Gene_Expression Drives Gene_Expression->Leukemia_State Maintains Leukemia_State->Differentiation Blocks Therapy Therapeutic Effect in MLL-r Leukemia Differentiation->Therapy Leads to

Caption: Logical relationship of this compound's therapeutic effect.

Conclusion

This compound represents a highly successful example of structure-based drug design targeting a challenging protein-protein interaction. It acts as a potent epigenetic modulator, specifically reversing the transcriptional program driven by MLL fusion proteins. By inhibiting the menin-MLL interaction, this compound downregulates key oncogenes (HOXA9, MEIS1), thereby releasing the differentiation block and inducing leukemia cells to undergo terminal myeloid differentiation. Its high potency, selectivity for MLL-rearranged cells, and favorable in vivo properties make this compound and its derivatives promising candidates for the targeted therapy of high-risk acute leukemias.

References

Pharmacokinetics and Bioavailability of MI-503 in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

MI-503 is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, which has demonstrated significant therapeutic potential in preclinical models of various cancers, including MLL-rearranged leukemias and hepatocellular carcinoma.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacokinetic properties and bioavailability of this compound in mice, compiled from available research. The information is intended for researchers, scientists, and professionals in drug development.

Core Pharmacokinetic Parameters

This compound exhibits favorable drug-like properties, including a promising pharmacokinetic profile and metabolic stability in mice.[5][6] Notably, it demonstrates high oral bioavailability, a critical characteristic for clinical translation.[1][7][8]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic findings for this compound in mice following a single dose administration.

ParameterRoute of AdministrationDoseFindingCitation
Oral Bioavailability Oral (p.o.) vs. Intravenous (i.v.)30 mg/kg (p.o.), 15 mg/kg (i.v.)~75%[1][5][7][8]
Blood Concentration Intravenous (i.v.)15 mg/kgAchieved high levels in peripheral blood.[1]
Blood Concentration Oral (p.o.)30 mg/kg and 100 mg/kgAchieved high levels in peripheral blood.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the experimental designs employed in the pharmacokinetic and in vivo efficacy studies of this compound in mice.

Pharmacokinetic Studies

Pharmacokinetic properties of this compound were assessed in mice to determine its absorption, distribution, and overall exposure after intravenous and oral administration.[1]

  • Animal Model: BALB/c nude mice were utilized for these studies.[1]

  • Dosing:

    • Intravenous (i.v.) administration: 15 mg/kg.[1]

    • Oral (p.o.) gavage: 30 mg/kg and 100 mg/kg.[1]

  • Sample Collection: Blood samples were collected from the peripheral blood at various time points following drug administration.[1]

  • Analysis: The concentration of this compound in the blood samples was quantified to determine the pharmacokinetic profile.[1]

In Vivo Efficacy Studies

This compound has been evaluated in several mouse models of cancer to determine its anti-tumor activity.

  • Animal Model: BALB/c nude mice were implanted with human MLL leukemia cells (MV4;11).[1]

  • Treatment: Once tumors were established, mice were treated once daily with this compound at a dose of 60 mg/kg via intraperitoneal (i.p.) injection.[1][6]

  • Vehicle: A solution of 25% DMSO, 25% PEG400, and 50% PBS was used as the vehicle for control groups.[7][9]

  • Animal Model: Athymic nude mice were implanted with human HCC cells (HepG2 or Hep3B).[2]

  • Treatment: Once tumors reached a volume of approximately 100 mm³, mice were treated once daily with this compound at a dose of 35 mg/kg via intraperitoneal (i.p.) injection.[2]

  • Animal Model: A subcutaneous osteosarcoma xenograft mouse model was established using 143B cells.[10][11]

  • Treatment: Mice were treated with this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection for 13 days.[10]

Mechanism of Action and Experimental Workflow

This compound functions by disrupting the critical interaction between menin and MLL fusion proteins, which is essential for the leukemogenic activity in MLL-rearranged leukemias.[4][5] This inhibition leads to a reversal of the gene expression signature associated with MLL-rearranged leukemia cells, promoting their differentiation.[1]

Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for in vivo studies.

MI503_Mechanism_of_Action cluster_0 In MLL-rearranged Leukemia cluster_1 Effect of this compound Menin Menin MLL_Fusion_Protein MLL Fusion Protein Menin->MLL_Fusion_Protein interacts with Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion_Protein->Target_Genes activates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis drives MI503 This compound Inhibited_Interaction Menin-MLL Interaction Blocked MI503->Inhibited_Interaction inhibits Reduced_Expression Reduced Target Gene Expression Inhibited_Interaction->Reduced_Expression leads to Differentiation Cell Differentiation Reduced_Expression->Differentiation promotes

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

In_Vivo_Experimental_Workflow Cell_Implantation Implantation of Cancer Cells into Mice Tumor_Establishment Tumor Establishment (e.g., ~100 mm³) Cell_Implantation->Tumor_Establishment Treatment_Initiation Treatment Initiation (this compound or Vehicle) Tumor_Establishment->Treatment_Initiation Daily_Administration Daily Drug Administration (e.g., i.p. injection) Treatment_Initiation->Daily_Administration Monitoring Monitoring of Tumor Volume and Mouse Health Daily_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tumor Weight, Gene Expression) Monitoring->Endpoint_Analysis

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

MI-503: A Potent Small Molecule Inhibitor Targeting the Menin-MLL Interaction in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MI-503, a highly potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for MLL-rearranged leukemias. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved.

Introduction: The Challenge of MLL-Rearranged Leukemias

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are characteristic of a particularly aggressive subset of acute leukemias in both infants and adults.[1] These rearrangements generate oncogenic MLL fusion proteins, which drive leukemogenesis by dysregulating gene expression, leading to enhanced proliferation and a block in the differentiation of hematopoietic progenitor cells.[2][3] A critical dependency for the oncogenic activity of all MLL fusion proteins is their direct interaction with the nuclear protein menin.[4] This interaction tethers the MLL fusion complex to chromatin, enabling the aberrant activation of downstream target genes, most notably the HOXA9 and MEIS1 homeobox genes, which are crucial for maintaining the leukemic state.[2][5]

The absolute requirement of the menin-MLL interaction for leukemogenesis establishes it as a prime therapeutic target.[4] Disrupting this protein-protein interaction (PPI) presents a promising strategy to selectively eradicate MLL-rearranged leukemia cells. This compound emerged from structure-based drug design as a potent, orally bioavailable small molecule that effectively inhibits the menin-MLL interaction, demonstrating significant anti-leukemic activity in preclinical models.[2][6]

Mechanism of Action: How this compound Blocks MLL Fusion Protein Activity

The leukemogenic function of MLL fusion proteins is contingent on the formation of a protein complex that includes menin. Menin acts as a scaffold, linking the MLL fusion protein to the chromatin at specific gene loci. This is essential for the recruitment of other transcriptional machinery and the subsequent upregulation of pro-leukemic genes like HOXA9 and MEIS1.[1][2]

This compound functions by directly competing with the MLL fusion protein for binding to menin. The small molecule is designed to fit into a specific pocket on the surface of menin where the N-terminus of MLL normally binds.[2][7] Crystallography studies have revealed that this compound occupies the F9 and P13 pockets on menin, forming key hydrogen bonds with residues such as Tyr276, Trp341, and Glu366.[2][8] By occupying this binding site, this compound effectively evicts the MLL fusion protein from its chromatin targets.[2]

This displacement leads to a cascade of downstream effects:

  • Reduced H3K4 Methylation: The menin-MLL complex is associated with histone methyltransferase activity. Its displacement leads to reduced histone H3 lysine (B10760008) 4 trimethylation (H3K4me3) at target gene promoters.[9]

  • Transcriptional Repression: The loss of the MLL fusion complex and associated activating histone marks results in the transcriptional repression of key target genes, including HOXA9 and MEIS1.[2][8]

  • Anti-Leukemic Phenotypes: The downregulation of these critical oncogenes triggers cell growth inhibition, induces myeloid differentiation, and leads to apoptosis in MLL-rearranged leukemia cells.[2][10]

MLL_Pathway_Inhibition cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Chromatin Chromatin (HOXA9/MEIS1 loci) Menin->Chromatin Tethers complex to H3K4me3 H3K4 Trimethylation Menin->H3K4me3 Promotes MI503 This compound MI503->Menin Competitively Binds & Blocks MLL Interaction Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) H3K4me3->Leukemogenesis Upregulates HOXA9/MEIS1, leading to

Diagram 1. Mechanism of MLL Fusion Protein Inhibition by this compound.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key performance metrics of the compound.

Table 1: In Vitro Activity of this compound

Parameter Value Assay Type Comments Reference(s)
Binding Affinity (Kd) ~9-10 nM Isothermal Titration Calorimetry (ITC) Demonstrates direct, high-affinity binding to the menin protein. [2],[11],[12]
Menin-MLL Interaction IC50 14.7 nM Fluorescence Polarization (FP) Potent inhibition of the protein-protein interaction in a cell-free system. [10],[13],[14]
Cell Growth Inhibition GI50 250 - 570 nM MTT Cell Viability Assay (7 days) In a panel of human MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13). [2],[10],[15]
Cell Growth Inhibition GI50 0.22 µM MTT Cell Viability Assay (7 days) In murine bone marrow cells transformed with the MLL-AF9 oncogene. [2],[8],[10]

| Selectivity | Minimal Effect | MTT Cell Viability Assay | Minimal growth inhibition observed in human leukemia cell lines without MLL translocations. |[2],[10] |

Table 2: In Vivo Efficacy and Properties of this compound

Parameter Value Animal Model Comments Reference(s)
Oral Bioavailability ~75% Mouse High oral bioavailability makes it suitable for in vivo administration. [8],[10],[7]
Tumor Volume Reduction >80% MV4;11 Xenograft Model (Mouse) Once daily intraperitoneal (i.p.) administration led to significant tumor regression. [2],[8],[7]
Survival Benefit 45% increase in median survival MLL-AF9 Transplant Model (Mouse) Treatment significantly delayed leukemia progression and extended survival. [6]

| Toxicity | No significant toxicity | Mouse | Prolonged treatment (38 days) showed no alterations in body weight or organ morphology. |[2],[10] |

Experimental Protocols

The characterization of this compound relies on a suite of established biochemical and cell-based assays. Below are the methodologies for key experiments.

4.1 Fluorescence Polarization (FP) Assay for Menin-MLL Inhibition

  • Principle: This assay measures the disruption of the menin-MLL interaction in solution. A small, fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL) is used. When bound to the much larger menin protein, the peptide's rotation is slow, resulting in high fluorescence polarization. When an inhibitor like this compound displaces the peptide, its rotation becomes faster, leading to a decrease in polarization.[16]

  • Protocol:

    • Recombinant full-length human menin protein and a fluorescein-labeled MLL peptide are incubated in assay buffer.

    • Serial dilutions of this compound (or DMSO as a control) are added to the mixture in a microplate.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.

    • The IC50 value is calculated by plotting the decrease in polarization against the inhibitor concentration.[16][17]

4.2 Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

  • Protocol:

    • A solution of recombinant menin protein is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into the injection syringe.

    • The this compound solution is titrated into the menin solution in a series of small, precise injections.

    • The heat change after each injection is measured.

    • The resulting data are fitted to a binding model to calculate the Kd.[2]

4.3 Cell Viability (MTT) Assay for Growth Inhibition (GI50)

  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • MLL-rearranged leukemia cells (e.g., MV4;11) are seeded in a 96-well plate.

    • Cells are treated with a range of this compound concentrations or DMSO for a specified period (typically 7-10 days, as the effects are time-dependent).[10]

    • Media and compound are replenished at intermediate time points (e.g., day 4).[10]

    • At the end of the treatment period, MTT reagent is added to each well and incubated.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

    • The GI50 value is determined as the concentration of this compound that causes a 50% reduction in cell growth compared to the DMSO control.[15]

4.4 Co-Immunoprecipitation (Co-IP) for In-Cell Target Engagement

  • Principle: Co-IP is used to verify that this compound disrupts the menin-MLL fusion protein interaction within a cellular context.

  • Protocol:

    • Cells expressing an MLL fusion protein (e.g., HEK293 cells transfected with MLL-AF9) are treated with this compound or DMSO.[2]

    • Cells are lysed to release proteins while keeping protein complexes intact.

    • An antibody targeting one of the proteins in the complex (e.g., an anti-menin antibody) is added to the lysate and incubated.

    • Protein A/G beads are added to pull down the antibody and any bound protein complexes.

    • The beads are washed to remove non-specifically bound proteins.

    • The immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against the other protein in the complex (e.g., an anti-MLL antibody) to assess the amount of co-precipitated protein. A reduction in the co-precipitated protein in this compound-treated samples indicates inhibition of the interaction.[17]

4.5 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Principle: qRT-PCR is used to quantify the changes in the mRNA expression levels of MLL fusion target genes, such as HOXA9 and MEIS1, following treatment with this compound.

  • Protocol:

    • MLL leukemia cells are treated with this compound or DMSO for a defined period (e.g., 6 days).[10]

    • Total RNA is extracted from the cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for PCR with primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.

    • The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

    • The relative expression of the target genes is calculated and compared between this compound-treated and control samples.[2][9]

Experimental_Workflow Start Hypothesis: Inhibit Menin-MLL Interaction FP_Assay Biochemical Screen: Fluorescence Polarization (FP) (Measure IC50) Start->FP_Assay ITC_Assay Binding Affinity: Isothermal Titration Calorimetry (ITC) (Measure Kd) FP_Assay->ITC_Assay Validate hit Cell_Culture Cell-Based Assays: - MLL-rearranged cells - Non-MLL control cells ITC_Assay->Cell_Culture Test in cells MTT_Assay Cell Viability (MTT) (Determine GI50 & Selectivity) Cell_Culture->MTT_Assay CoIP Target Engagement (Co-IP) (Confirm in-cell interaction block) Cell_Culture->CoIP qRT_PCR Mechanism of Action (qRT-PCR) (Measure HOXA9/MEIS1 expression) Cell_Culture->qRT_PCR Animal_Model In Vivo Efficacy: Mouse Xenograft Model MTT_Assay->Animal_Model Promising cellular activity CoIP->Animal_Model qRT_PCR->Animal_Model Tumor_Growth Assess Tumor Growth & Survival Animal_Model->Tumor_Growth End Candidate for Further Development Tumor_Growth->End

Diagram 2. General Experimental Workflow for Evaluating a Menin-MLL Inhibitor.

Cellular Consequences of this compound Treatment

By disrupting the core pathogenic mechanism in MLL-rearranged leukemia, this compound induces a profound shift in the cellular phenotype, reversing the leukemic state.

  • Inhibition of Cell Proliferation: As shown by the GI50 values, this compound effectively halts the proliferation of MLL leukemia cells in a time-dependent manner.[2][15]

  • Induction of Differentiation: Treatment with this compound causes MLL leukemia cells, which are typically arrested in an immature blast-like state, to differentiate into more mature myeloid cells. This is phenotypically observed and can be quantified by the increased expression of myeloid differentiation markers such as CD11b.[10][15]

  • Apoptosis: While cell growth inhibition and differentiation are the primary effects at lower concentrations, higher concentrations of this compound can induce apoptosis (programmed cell death) in MLL leukemia cells.[2][15]

  • Reduction of Leukemic Stem Cell Markers: The expression of c-kit (CD117), a marker associated with leukemia stem cells (LSCs), is reduced upon treatment, suggesting that this compound can target the LSC population that sustains the disease.[10][15]

Logical_Flow MI503 This compound Treatment Menin_Binding Binds to Menin MI503->Menin_Binding Disruption Disruption of Menin-MLL Fusion Interaction Menin_Binding->Disruption Displacement Displacement of Fusion Complex from Chromatin Disruption->Displacement Gene_Expression Downregulation of HOXA9 & MEIS1 Displacement->Gene_Expression Proliferation Decreased Proliferation Gene_Expression->Proliferation Differentiation Induction of Differentiation Gene_Expression->Differentiation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Outcome Therapeutic Effect Proliferation->Outcome Differentiation->Outcome Apoptosis->Outcome

Diagram 3. Logical Flow from this compound Action to Cellular Outcomes.

Conclusion and Future Directions

This compound is a landmark compound that has validated the menin-MLL interaction as a druggable target in oncology. Through its potent and selective disruption of this critical protein-protein interaction, this compound effectively reverses the oncogenic gene expression program driven by MLL fusion proteins. This leads to profound anti-leukemic effects, including cell growth arrest, differentiation, and a survival benefit in preclinical models of MLL-rearranged leukemia, all with a favorable safety profile.[2][6][10]

The success of this compound and other similar molecules has paved the way for the clinical development of menin inhibitors, which are emerging as a promising new class of targeted therapies for patients with KMT2A-rearranged and NPM1-mutated acute leukemias.[18] The principles and methodologies established during the development of this compound continue to guide the discovery of next-generation inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties, offering hope for patients with these historically difficult-to-treat malignancies.

References

Understanding the Selectivity of MI-503 for MLL-Re-arranged Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. These rearrangements result in the production of oncogenic MLL fusion proteins, which are dependent on an interaction with the protein menin for their leukemogenic activity. This dependency presents a unique therapeutic window. MI-503 is a potent, orally bioavailable small-molecule inhibitor designed to specifically disrupt the menin-MLL interaction, thereby offering a targeted therapeutic strategy for this challenging disease. This guide provides a detailed examination of the molecular mechanisms, quantitative data, and experimental protocols that underscore the selectivity of this compound for MLL-rearranged leukemia cells.

Core Mechanism of Action: Disrupting the Menin-MLL Interaction

The N-terminal fragment of MLL, retained in all MLL fusion proteins, binds to the nuclear protein menin. This interaction is crucial for tethering the MLL fusion protein to chromatin at specific gene loci, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drive leukemic transformation and cell proliferation.

This compound was developed through a structure-based design to bind with high affinity to the MLL-binding pocket on menin.[1][2] By occupying this pocket, this compound directly competes with and displaces the MLL fusion protein, effectively disrupting the menin-MLL interaction. This prevents the recruitment of the fusion protein to its target genes, leading to the downregulation of their expression, cell differentiation, and a halt in proliferation specifically in MLL-rearranged leukemia cells.[2][3]

MI_503_Mechanism_of_Action Signaling Pathway of this compound Action cluster_0 MLL-rearranged Leukemia Cell cluster_1 Therapeutic Intervention MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Binds Inhibition Disrupted Interaction MLL_Fusion->Inhibition DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Tethers to Menin->Inhibition Leukemogenesis Leukemogenic Gene Expression & Proliferation DNA->Leukemogenesis Upregulates Apoptosis_Differentiation Cell Differentiation & Growth Arrest DNA->Apoptosis_Differentiation Downregulates MI_503 This compound MI_503->Menin Binds to MLL pocket Inhibition->DNA Prevents Tethering

Caption: Mechanism of this compound in MLL-rearranged cells.

Quantitative Data: Potency and Selectivity of this compound

The selectivity of this compound is quantitatively demonstrated by its differential activity in MLL-rearranged versus non-rearranged (wild-type MLL) leukemia cell lines. The half-maximal inhibitory concentration (IC50) for the menin-MLL interaction and the half-maximal growth inhibitory concentration (GI50) in cellular assays are key metrics.

Metric Value Assay Type Reference
IC50 14.7 nMCell-free Menin-MLL interaction assay[4][5]
IC50 33 nMFluorescence Polarization (FP) competition assay[6]

Table 1: Biochemical potency of this compound for the Menin-MLL interaction.

Cell Line MLL Status GI50 (7-10 days) Reference
MV4;11 MLL-AF4250 - 570 nM[2][4]
MOLM-13 MLL-AF9250 - 570 nM[2]
KOPN-8 MLL-ENL250 - 570 nM
SEM MLL-AF4250 - 570 nM
Murine MLL-AF9 BMCs MLL-AF9220 nM[2][5]
HL-60 Wild-Type MLLMinimal Effect[2]
NB4 Wild-Type MLLMinimal Effect
Jurkat Wild-Type MLLMinimal Effect
Murine Hoxa9/Meis1 BMCs Non-MLL OncogeneNo Effect[2]

Table 2: Cellular growth inhibition (GI50) demonstrating the selectivity of this compound for MLL-rearranged human and murine leukemia cell lines over cell lines without MLL translocations.

Experimental Protocols

The following sections detail the methodologies used to establish the selectivity of this compound.

Cell Viability / Proliferation Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic and cytostatic effects of a compound on different cell lines.

Protocol:

  • Cell Plating: Plate leukemia cells (both MLL-rearranged and wild-type) in 96-well plates at a relevant concentration for logarithmic growth.

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO (vehicle control, typically 0.25%).

  • Incubation: Culture cells at 37°C for 7 to 10 days. The prolonged incubation is necessary as the effects of epigenetic inhibitors are often time-dependent.[2][5]

  • Media and Compound Re-supply: At day 4, centrifuge the plates, remove half the media, and replenish with fresh media containing the appropriate concentration of this compound to maintain drug pressure.[5]

  • MTT Addition: At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the DMSO-treated control cells and plot the results to calculate the GI50 value.

MTT_Assay_Workflow Workflow for MTT Cell Viability Assay Start Plate MLL-r and WT Cells Treatment Add Serial Dilutions of this compound / DMSO Start->Treatment Incubation Incubate 7-10 Days (Re-supply at Day 4) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Readout Read Absorbance at 570 nm Solubilize->Readout Analysis Calculate GI50 Readout->Analysis

Caption: Experimental workflow for the MTT assay.
Co-Immunoprecipitation (Co-IP)

This experiment directly demonstrates that this compound disrupts the physical interaction between menin and the MLL fusion protein within the cell.

Protocol:

  • Cell Culture and Treatment: Culture HEK293 cells transfected to express an MLL fusion protein (e.g., MLL-AF9). Treat the cells with this compound or DMSO for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody that specifically targets one of the proteins in the complex (e.g., an anti-FLAG antibody if the MLL fusion protein is FLAG-tagged).

  • Immune Complex Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both menin and the MLL fusion protein to detect their presence or absence in the immunoprecipitated complex. A reduction of menin in the MLL-AF9 immunoprecipitate from this compound-treated cells indicates disruption of the interaction.[2]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the changes in the expression of MLL fusion protein target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Protocol:

  • Cell Treatment: Treat MLL-rearranged cells (e.g., MV4;11, MOLM-13) with this compound or DMSO for a defined period (e.g., 6-10 days).[2]

  • RNA Isolation: Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., 18S rRNA, ACTB) for normalization. The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for real-time monitoring of the amplification.

  • Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene and referencing the values to the DMSO-treated control cells. A significant decrease in HOXA9 and MEIS1 mRNA levels in this compound-treated cells demonstrates on-target activity.[2][3][7]

Chromatin Immunoprecipitation (ChIP)

ChIP assays provide direct evidence that this compound treatment leads to the dissociation of the menin-MLL complex from the chromatin of target genes.

Protocol:

  • Cross-linking: Treat MLL-rearranged cells with formaldehyde (B43269) to cross-link proteins to DNA in situ.[8][9]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-700 bp) using sonication or enzymatic digestion (e.g., MNase).

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against menin.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.

  • Washing: Perform stringent washes to remove non-specifically bound chromatin.[8]

  • Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Use qRT-PCR with primers specific for the promoter regions of target genes (e.g., HOXA9) to quantify the amount of precipitated DNA. A significant reduction in the amount of HOXA9 promoter DNA in the menin immunoprecipitate from this compound-treated cells indicates that the menin-MLL complex has been displaced from the gene locus.[7]

ChIP_Workflow Workflow for Chromatin Immunoprecipitation (ChIP) Start Cross-link Proteins to DNA in Cells Lysis Lyse Cells & Shear Chromatin Start->Lysis IP Immunoprecipitate with Anti-Menin Antibody Lysis->IP Capture Capture Complexes with Beads IP->Capture Wash Wash to Remove Non-specific Binding Capture->Wash Elute Elute & Reverse Cross-links Wash->Elute Purify Purify DNA Elute->Purify Analysis Analyze by qRT-PCR for Target Genes Purify->Analysis

Caption: Experimental workflow for the ChIP assay.

In Vivo Selectivity and Therapeutic Window

Preclinical studies in mouse models of MLL leukemia further validate the selectivity of this compound.[1] Administration of this compound leads to a significant reduction in tumor volume and prolonged survival in mice engrafted with human MLL leukemia cells.[1][2] Crucially, these anti-leukemic effects are achieved without significant toxicity to normal tissues or impairment of normal hematopoiesis.[1][2][5] Healthy mice treated with this compound showed no changes in bone marrow cellularity or mature myeloid cell counts, indicating a wide therapeutic window.[1][2] This in vivo selectivity is consistent with the finding that normal hematopoietic stem and progenitor cells are less dependent on the menin-MLL interaction for their function compared to their leukemic counterparts.[2]

Conclusion

The selectivity of this compound for MLL-rearranged cells is a multi-faceted and well-documented phenomenon. It is rooted in the specific molecular dependency of MLL fusion proteins on the menin interaction for their oncogenic function. This selectivity is quantitatively demonstrated by the potent inhibition of MLL-rearranged cell growth at nanomolar concentrations, with minimal impact on cells lacking these rearrangements. A suite of robust experimental protocols, including co-immunoprecipitation, qRT-PCR, and chromatin immunoprecipitation, has rigorously validated its on-target mechanism of action. Finally, in vivo studies confirm that this compound can effectively eradicate leukemia cells while sparing normal healthy cells, establishing a clear therapeutic window. This comprehensive body of evidence strongly supports the continued development of this compound and similar menin-MLL interaction inhibitors as a promising targeted therapy for patients with MLL-rearranged leukemias.

References

MI-503: A Targeted Approach to Eradicating Leukemia Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Disruption of the Menin-MLL Axis in MLL-Rearranged Leukemias

Introduction

Acute leukemias harboring chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and often resistant to conventional therapies.[1] The persistence of leukemia stem cells (LSCs) is a major contributor to relapse. A critical dependency for the leukemogenic activity of MLL fusion proteins is their interaction with the nuclear protein Menin.[1][2] This guide provides a comprehensive overview of MI-503, a potent and orally bioavailable small-molecule inhibitor designed to disrupt this crucial Menin-MLL interaction, with a specific focus on its impact on the LSC population.

Core Mechanism of Action: Disrupting the Oncogenic Scaffold

The interaction between Menin and the N-terminal portion of MLL (retained in all MLL fusion proteins) is fundamental for the initiation and maintenance of MLL-rearranged (MLL-r) leukemia.[2][3] Menin acts as a scaffold, recruiting the MLL fusion protein complex to target genes, which in turn drives the expression of key leukemogenic genes, most notably HOXA9 and its cofactor MEIS1.[4][5] These transcription factors are essential for blocking hematopoietic differentiation and promoting the self-renewal of LSCs.

This compound was developed through structure-based design to specifically target this protein-protein interaction.[6] It binds with high affinity (IC50 of 14.7 nM) to a pocket on Menin that is critical for MLL binding.[7][8] By occupying this site, this compound competitively inhibits the Menin-MLL interaction, leading to the displacement of the MLL fusion complex from chromatin.[1][9] This results in the suppression of the downstream oncogenic gene expression program, ultimately leading to cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.[1][9]

MI503_Mechanism cluster_nucleus Cell Nucleus cluster_inhibition_effect Effect of this compound Menin Menin MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction DNA DNA (Target Genes: HOXA9, MEIS1) MLL_FP->DNA Binds to Promoters Transcription Leukemogenic Gene Transcription DNA->Transcription Activates MI503 This compound MI503->Menin Binds & Inhibits Differentiation Myeloid Differentiation Apoptosis Apoptosis Proliferation Proliferation Arrest Block Block Differentiation Promote LSC Self-Renewal Transcription->Block

Caption: Mechanism of this compound Action in MLL-Rearranged Leukemia.

Quantitative Analysis of this compound's Impact on LSCs

This compound demonstrates potent and selective activity against leukemia cells harboring MLL rearrangements, while showing minimal effect on cells without these translocations.[1][10] Its impact is multifaceted, affecting cell viability, differentiation status, and the expression of genes critical for LSC maintenance.

Table 1: In Vitro Activity of this compound
Cell Line/ModelMLL FusionAssay TypeValueNotesCitation
Menin-MLL InteractionN/AIC50 (Cell-free)14.7 nMDirect measure of binding inhibition.[7]
Murine BMCsMLL-AF9GI50 (7 days)0.22 µMDemonstrates potent growth inhibition in a murine model.[7][11]
Human MLL Cell LinesVariousGI50 (7 days)250 - 570 nMShows consistent activity across different MLL fusion types.[1][10]
MOLM13MLL-AF9IC50 (11 days)~1.0 µMLong-term treatment shows sustained effect.[12]
MV4;11MLL-AF4IC50 (11 days)~1.5 µMActivity confirmed in another common MLL-r cell line.[12]
Primary MLL Patient SamplesVariousColony Formation>50% reductionEffective against primary patient cells at submicromolar concentrations.[1]
Table 2: Effect of this compound on Gene and Protein Expression
TargetEffectCell Line/ModelMethodKey FindingCitation
HOXA9DownregulationMV4;11, MLL-AF9 BMCsqRT-PCRSignificant reduction in a key MLL target gene.[1]
MEIS1DownregulationMV4;11, MLL-AF9 BMCs, OCI-AML3qRT-PCR, RNA-seqConsistent and dramatic suppression of a critical cofactor.[1][12]
FLT3DownregulationNPM1mut/MLL-r AMLRNA-seq, qRT-PCRDownregulation is likely a result of suppressed MEIS1.[12]
c-Kit (CD117)DownregulationMLL-AF9 BMCsFlow CytometryReduction in a marker associated with LSCs.[1][10]
CD11b (ITGAM)UpregulationMLL-AF9 BMCsFlow CytometryIndicates induction of myeloid differentiation.[1][7]
Table 3: In Vivo Efficacy of this compound
Mouse ModelTreatmentKey OutcomeCitation
MV4;11 XenograftOnce daily i.p.>80% reduction in tumor volume; complete regression in some mice.[1][11]
MLL-AF9 Transplant50 mg/kg, twice daily~45% increase in median survival.[6][13]
MLL-AF9 Transplant10 consecutive daysMarked delay in leukemia progression and reduced tumor burden.[11]

Impact on LSC Biology

The data converge to show that this compound effectively targets the LSC population through several mechanisms:

  • Inhibition of Proliferation: this compound potently inhibits the growth of MLL-r cells in a time-dependent manner, with profound effects observed after 7-10 days of treatment.[1][7] This suggests that the inhibitor's effects are mediated through the induction of a terminal differentiation program rather than immediate cytotoxicity.

  • Induction of Myeloid Differentiation: Treatment with this compound triggers a clear shift from primitive leukemic blasts towards mature myeloid cells.[1][10] This is phenotypically confirmed by a substantial increase in the expression of the myeloid differentiation marker CD11b.[7]

  • Depletion of LSC Markers: The inhibitor leads to a marked reduction in the expression of c-Kit (CD117), a cell surface marker strongly associated with the LSC population.[1][7] This indicates a direct impact on the stem cell compartment.

  • Modest Induction of Apoptosis: While this compound does induce apoptosis, this effect is generally less pronounced and requires higher concentrations compared to its effects on proliferation and differentiation.[1][10] This aligns with a primary mechanism of differentiation-associated cell death.

  • Targeted Gene Reprogramming: The core of this compound's action is the reversal of the MLL fusion-driven gene expression signature.[1] It specifically downregulates critical LSC maintenance genes like HOXA9 and MEIS1, thereby dismantling the molecular machinery required for self-renewal.[1][11]

Experimental Protocols and Workflows

Reproducibility is key in scientific research. The following sections detail the methodologies commonly used to assess the effects of this compound.

Cell Viability and Proliferation Assay (MTT-based)

This protocol is used to determine the half-maximal growth inhibitory concentration (GI50).

  • Cell Plating: Leukemia cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO as a vehicle control (typically 0.25%).[11]

  • Incubation: Plates are incubated at 37°C for 7 days.[7][11]

  • Media and Compound Refresh: On day 4, the media is changed, viable cell counts are restored to the initial concentration, and the compound is re-supplied to maintain drug pressure.[7][11]

  • MTT Addition: At the end of the incubation, MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation by viable cells.

  • Solubilization: A solubilizing agent is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read at 570 nm using a microplate reader.[11] GI50 values are calculated from dose-response curves.

Cell_Viability_Workflow start Start plate Plate Leukemia Cells (96-well plate) start->plate treat Add this compound (Serial Dilutions) plate->treat incubate1 Incubate (37°C) for 4 Days treat->incubate1 refresh Change Media & Re-supply this compound incubate1->refresh incubate2 Incubate (37°C) for 3 more Days refresh->incubate2 mtt Add MTT Reagent incubate2->mtt read Read Absorbance (570 nm) mtt->read end Calculate GI50 read->end

Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Flow Cytometry for Differentiation Markers

This protocol assesses the induction of differentiation by measuring cell surface protein expression.

  • Cell Culture: Leukemia cells are treated with this compound or DMSO for a specified period (e.g., 7 days).[7]

  • Harvesting: Cells are harvested and washed with PBS.

  • Antibody Staining: Cells are incubated with a fluorochrome-conjugated antibody against a differentiation marker (e.g., anti-CD11b) and/or an LSC marker (e.g., anti-c-Kit).[7]

  • Washing: Unbound antibody is washed away.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer to quantify the percentage of marker-positive cells and the mean fluorescence intensity.

Quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the expression of target genes.

  • Cell Culture and Treatment: Cells are treated with this compound or DMSO for a defined period (e.g., 6 days).[7]

  • RNA Extraction: Total RNA is isolated from the cells using a suitable kit.

  • cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).

  • PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization.

  • Data Analysis: Relative gene expression is calculated using the delta-delta Ct method.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-leukemic activity of this compound in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., BALB/c nude or NSG) are implanted with human MLL-r leukemia cells (e.g., MV4;11) either subcutaneously or via tail vein injection.[1][13]

  • Tumor/Leukemia Establishment: The leukemia is allowed to establish for a set number of days.

  • Treatment: Mice are randomized into treatment (this compound) and vehicle control groups. The drug is administered via a specified route (e.g., intraperitoneal or oral) and schedule (e.g., 50 mg/kg, twice daily).[13]

  • Monitoring: Animal body weight and tumor volume (for subcutaneous models) are monitored regularly. For systemic models, peripheral blood is analyzed for leukemic burden.[1]

  • Endpoint Analysis: At the end of the study, mice are euthanized. Tissues such as bone marrow, spleen, and liver are harvested to assess leukemia infiltration and target gene expression. Survival is monitored in parallel cohorts.[1]

In_Vivo_Workflow start Start implant Implant MLL-r Cells into Mice start->implant establish Allow Leukemia Establishment implant->establish randomize Randomize Mice into Treatment & Vehicle Groups establish->randomize treat Administer this compound or Vehicle Daily randomize->treat monitor Monitor Tumor Volume, Body Weight, Survival treat->monitor endpoint Endpoint Analysis: - Tissue Burden - Gene Expression monitor->endpoint end Evaluate Efficacy endpoint->end

Caption: General Workflow for an In Vivo Efficacy Study.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its ability to specifically disrupt the foundational Menin-MLL interaction provides a powerful mechanism to counteract the oncogenic program driven by MLL fusion proteins. By inhibiting proliferation, depleting the LSC pool, and inducing terminal differentiation, this compound effectively targets the root of the disease. The potent in vitro and in vivo activity, coupled with favorable drug-like properties, has established Menin-MLL inhibition as a promising clinical strategy.[1][7]

Future research is exploring the use of this compound and next-generation Menin inhibitors in combination with other targeted agents. For instance, synergistic effects have been observed when combining this compound with FLT3 inhibitors in AML models with co-occurring mutations or with KDM4C inhibitors.[12][14] These combination strategies hold the potential to overcome resistance and further improve outcomes for patients with this challenging disease.

References

Methodological & Application

Application Notes and Protocols for MI-503 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of MI-503, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in various cancer xenograft models. The provided protocols are intended to serve as a guide for designing and executing preclinical efficacy studies.

Introduction

This compound is a promising therapeutic agent that disrupts the critical protein-protein interaction between Menin and MLL fusion proteins, which are key drivers in certain leukemias and solid tumors.[1] By inhibiting this interaction, this compound effectively represses the transcription of downstream oncogenic target genes, leading to cell differentiation, cell cycle arrest, and apoptosis.[2][3] This document details the established in vivo dosing regimens, administration routes, and experimental protocols for evaluating the anti-tumor efficacy of this compound in xenograft models.

Mechanism of Action: Menin-MLL Inhibition

This compound functions by binding to Menin, thereby preventing its interaction with MLL1. This disruption leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation at the promoters of target genes, resulting in their transcriptional repression and subsequent anti-tumor effects.[3][4][5]

MI503_Mechanism_of_Action cluster_0 Normal State (Oncogenic) cluster_1 This compound Treatment Menin Menin MLL1 MLL1 Menin->MLL1 Interaction DNA Promoter Region (e.g., HOXA9, MEIS1, PEG10) MLL1->DNA Binds to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Transcription Oncogene Transcription H3K4me3->Transcription Activates MI503 This compound Menin_i Menin MI503->Menin_i Binds & Inhibits MLL1_i MLL1 Menin_i->MLL1_i Interaction Blocked DNA_i Promoter Region MLL1_i->DNA_i Binding Disrupted No_H3K4me3 Reduced H3K4me3 MLL1_i->No_H3K4me3 Inhibited Repression Transcriptional Repression No_H3K4me3->Repression Leads to MI503_Xenograft_Workflow A 1. Cell Culture (e.g., MV4;11, HepG2) B 2. Cell Preparation (Harvest, Wash, Count) A->B C 3. Subcutaneous Injection (Immunocompromised Mice) B->C D 4. Tumor Growth Monitoring (Calipers, Volume Calculation) C->D E 5. Randomization (Tumor Volume ~100 mm³) D->E F 6. Treatment (this compound or Vehicle, i.p., daily) E->F G 7. Data Collection (Tumor Volume, Body Weight) F->G G->F Repeat Daily H 8. Endpoint Analysis (Tumor Excision, IHC, Gene Expression) G->H

References

Application Notes and Protocols for Western Blot Analysis of H3K4me3 Following MI-503 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of the small molecule inhibitor MI-503 to probe the Menin-MLL1 signaling axis via Western blot analysis of Histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).

Introduction: this compound is a potent and specific small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] The Menin-MLL1 complex is a key epigenetic regulator, where MLL1 functions as a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[4][5] By disrupting the Menin-MLL1 interaction, this compound effectively inhibits the methyltransferase activity of MLL1, leading to a global reduction in H3K4me3 levels.[6][7] This makes Western blotting for H3K4me3 a crucial readout for assessing the cellular activity of this compound and similar Menin-MLL1 inhibitors.

Mechanism of Action: The MLL1 protein requires interaction with Menin to be efficiently recruited to target gene promoters and to maintain its catalytic activity. This compound binds to a pocket in Menin that is critical for the MLL1 interaction, thereby preventing the formation of the functional Menin-MLL1 complex. This leads to the eviction of MLL1 from chromatin and a subsequent decrease in H3K4me3 at target gene loci, ultimately resulting in the downregulation of genes regulated by this complex, such as the HOX genes.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines. This data is essential for designing experiments to effectively modulate H3K4me3 levels.

Table 1: this compound Inhibitory Concentrations

Cell LineCancer TypeIC50/GI50Reference(s)
MLL-rearranged cell linesLeukemia14.7 nM (IC50)[2][3]
MV-4-11MLL-rearranged Leukemia200 - 500 nM (GI50)[1]
MLL-AF9 transformed BMCsLeukemia220 nM (GI50)[1][8]
HepG2Hepatocellular Carcinoma14 nM (IC50)[2]
143BOsteosarcoma130 nM (EC50)[9]
HOSOsteosarcomaNot specified[9]
Saos-2OsteosarcomaNot specified[9]
SKES1Osteosarcoma890 nM (EC50)[9]
MG-63Osteosarcoma2.1 µM (EC50)[9]
U2OSOsteosarcoma1.2 µM (EC50)[9]

Table 2: Recommended this compound Treatment Conditions for H3K4me3 Reduction

Cell LineConcentration RangeTreatment DurationObserved EffectReference(s)
143B0.1 - 1 µM48 hoursDose-dependent reduction in H3K4me3[7]
OCI-AML32.5 µM4 - 6 daysDepletion of H3K4me3 at HOX and MEIS1 loci[6]
A673, A4573, TC323 µM96 hoursReduction in H3K4me3 levels[10]

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.

  • Treatment: The day after seeding, treat the cells with the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0.1, 0.3, 1, 3 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the cells for the desired duration (e.g., 48 to 96 hours). The optimal time may vary between cell lines.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and proceed with histone extraction or whole-cell lysis.

Protocol 2: Histone Extraction and Western Blotting for H3K4me3

This protocol is optimized for the detection of histone modifications.

A. Histone Extraction (Acid Extraction Method)

  • Harvest Cells: Scrape cells in ice-cold PBS containing protease inhibitors and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) and incubate on ice for 30 minutes.

  • Nuclear Isolation: Dounce homogenize the cells and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour or overnight at 4°C.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20-25%. Incubate on ice for at least 1 hour.

  • Wash and Solubilize: Centrifuge at 16,000 x g for 10 minutes at 4°C. Wash the pellet twice with ice-cold acetone. Air-dry the pellet and resuspend in an appropriate buffer (e.g., water or a buffer compatible with your protein assay).

B. Western Blotting

  • Protein Quantification: Determine the protein concentration of the histone extracts using a compatible protein assay (e.g., Bradford or BCA, ensuring compatibility with the acidic nature of the sample).

  • Sample Preparation: Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto a 15% or 4-20% SDS-PAGE gel to ensure good resolution of the low molecular weight histone proteins.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for better retention of small proteins).

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C with gentle agitation. A recommended antibody is Anti-Histone H3 (tri methyl K4) antibody (e.g., Abcam ab8580) at a dilution of 1:1000 in the blocking buffer.[11]

  • Loading Control: To normalize for the amount of histones loaded, probe a parallel blot or strip and re-probe the same blot with an antibody against total Histone H3 (e.g., at a 1:2000 dilution).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at the manufacturer's recommended dilution for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MI503_Mechanism_of_Action Mechanism of this compound Action cluster_nucleus Cell Nucleus Menin Menin MLL1 MLL1 (KMT2A) Menin->MLL1 Interaction H3 Histone H3 MLL1->H3 Methylation H3K4me3 H3K4me3 Active_Gene Target Gene Transcription (e.g., HOX genes) H3K4me3->Active_Gene Promotes MI503 This compound MI503->Menin Inhibits Interaction with MLL1

Caption: Mechanism of this compound in inhibiting H3K4me3.

Western_Blot_Workflow Western Blot Workflow for H3K4me3 after this compound Treatment cluster_treatment Cell Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Culture 1. Cell Culture MI503_Treatment 2. This compound Treatment (e.g., 0.1-3 µM, 48-96h) Cell_Culture->MI503_Treatment Cell_Harvest 3. Cell Harvest MI503_Treatment->Cell_Harvest Histone_Extraction 4. Histone Extraction (Acid Extraction) Cell_Harvest->Histone_Extraction Quantification 5. Protein Quantification Histone_Extraction->Quantification Sample_Prep 6. Sample Preparation (Laemmli Buffer) Quantification->Sample_Prep SDS_PAGE 7. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 8. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 9. Blocking Transfer->Blocking Primary_Ab 10. Primary Antibody Incubation (anti-H3K4me3 & anti-H3) Blocking->Primary_Ab Secondary_Ab 11. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 12. Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition 13. Image Acquisition Detection->Image_Acquisition Densitometry 14. Densitometry Analysis (Normalize to Total H3) Image_Acquisition->Densitometry

Caption: Workflow for H3K4me3 Western blot analysis.

References

Application Notes: Quantifying HOXA9 and MEIS1 Gene Expression Changes in Response to the Menin-MLL Inhibitor MI-503 using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In specific subtypes of acute myeloid leukemia (AML), particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, the aberrant expression of key transcription factors is a primary driver of leukemogenesis.[1] The MLL fusion proteins form a complex with the protein Menin, which is crucial for activating the transcription of downstream oncogenes, most notably HOXA9 and its essential cofactor MEIS1.[2][3] The overexpression of the HOXA9/MEIS1 transcription factor complex is critical for both the initiation and maintenance of the leukemic state by promoting cell proliferation and blocking differentiation.[3]

MI-503 is a potent and selective small-molecule inhibitor that disrupts the critical interaction between Menin and MLL.[4][5] By binding directly to Menin, this compound prevents the recruitment of the MLL fusion protein to target gene promoters, leading to a downstream reduction in the expression of HOXA9 and MEIS1.[5][6][7] This application note provides a detailed protocol for treating MLL-rearranged AML cells with this compound and subsequently quantifying the changes in HOXA9 and MEIS1 mRNA levels using quantitative reverse transcription PCR (qRT-PCR). This method is essential for evaluating the on-target efficacy of this compound and similar compounds in a preclinical research setting.

Signaling Pathway and Experimental Design

The diagram below illustrates the molecular mechanism of this compound. In MLL-rearranged leukemia, the MLL fusion protein binds to Menin, leading to the transcriptional activation of HOXA9 and MEIS1. This compound competitively binds to Menin, disrupting the Menin-MLL interaction and thereby inhibiting the expression of these key oncogenes.

MI503_Mechanism cluster_0 Normal MLL-r Leukemia Pathogenesis cluster_1 Inhibition by this compound MLL MLL Fusion Protein Menin Menin MLL->Menin Binds DNA DNA Promoter Region Menin->DNA Recruits to Transcription Transcriptional Activation DNA->Transcription HOXA9 HOXA9 Expression Transcription->HOXA9 MEIS1 MEIS1 Expression Transcription->MEIS1 MI503 This compound BlockedMenin Menin MI503->BlockedMenin Binds to Inhibition Interaction Blocked BlockedMenin->Inhibition BlockedMLL MLL Fusion Protein BlockedMLL->Inhibition Repression Transcriptional Repression Inhibition->Repression Leads to Reduced_HOXA9 Reduced HOXA9 Repression->Reduced_HOXA9 Reduced_MEIS1 Reduced MEIS1 Repression->Reduced_MEIS1

Caption: Mechanism of this compound action on the Menin-MLL interaction and downstream targets.

The general workflow for assessing the impact of this compound on gene expression is outlined below. The process involves parallel treatment of leukemic cells with this compound and a vehicle control, followed by RNA isolation, cDNA synthesis, and finally, gene expression analysis by qRT-PCR.

QPCR_Workflow cluster_treatment Cell Treatment start Seed MLL-rearranged AML Cells (e.g., MV4;11) treat_MI503 Treat with this compound (e.g., 0.25 - 1 µM) start->treat_MI503 treat_DMSO Treat with Vehicle Control (e.g., DMSO) start->treat_DMSO rna_extraction RNA Extraction (After 6-7 days) treat_MI503->rna_extraction treat_DMSO->rna_extraction quality_control RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) rna_extraction->quality_control cdna_synthesis Reverse Transcription (cDNA Synthesis) quality_control->cdna_synthesis qpcr qRT-PCR for HOXA9, MEIS1, and Reference Gene cdna_synthesis->qpcr analysis Data Analysis (Relative Quantification, ΔΔCq) qpcr->analysis end Results analysis->end

Caption: Experimental workflow for qRT-PCR analysis of gene expression after this compound treatment.

Experimental Protocol

This protocol details the steps for treating MLL-rearranged AML cells (e.g., MV4;11) with this compound and quantifying the resulting changes in HOXA9 and MEIS1 mRNA expression.

1. Materials and Reagents

  • Cell Line: MLL-rearranged human leukemia cell line (e.g., MV4;11, MOLM-13).

  • Compound: this compound (dissolved in DMSO to create a stock solution).

  • Reagents:

    • Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

    • DMSO (Vehicle Control).

    • RNA Extraction Kit.

    • cDNA Synthesis Kit.

    • qPCR Master Mix (SYBR Green or probe-based).[8][9]

    • Nuclease-free water.

    • Primers for HOXA9, MEIS1, and a validated reference gene (e.g., ACTB, GAPDH, 18S rRNA).[5]

2. Cell Culture and this compound Treatment

  • Culture MLL-rearranged cells according to standard protocols.

  • Seed cells at an appropriate density in replicate flasks or plates for each condition (e.g., Vehicle Control, this compound treatment).

  • Treat cells with a sub-micromolar concentration of this compound (e.g., 0.22 µM - 1 µM).[4][5] Treat control cells with an equivalent volume of DMSO.

  • Incubate the cells for a period shown to induce significant gene expression changes, typically 6 to 7 days.[5] Media may need to be changed and the compound re-supplied during this period.[4]

3. RNA Extraction and Quantification

  • Harvest cells from both control and treated groups.

  • Extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.

  • Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • (Optional) Verify RNA integrity using gel electrophoresis or a bioanalyzer.

4. cDNA Synthesis (Reverse Transcription)

  • Synthesize first-strand cDNA from 0.5-1 µg of total RNA using a cDNA synthesis kit.[10]

  • Use a mix of oligo(dT) and random hexamer primers for comprehensive transcript coverage.[9]

  • Include a "-RT" (no reverse transcriptase) control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.[11]

5. Quantitative Real-Time PCR (qRT-PCR)

  • Prepare the qPCR reaction mix. For each sample, combine qPCR master mix, forward and reverse primers for the target gene (HOXA9 or MEIS1) or the reference gene, nuclease-free water, and the diluted cDNA template.

  • Set up reactions in triplicate for each gene and each condition to ensure technical reproducibility.[10]

  • Include a no-template control (NTC) for each primer set to check for contamination.[8][11]

  • Run the reactions on a real-time PCR instrument with a standard thermal cycling protocol:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product (for SYBR Green-based assays).[12]

6. Data Analysis

  • Collect the quantification cycle (Cq) values for each reaction.

  • Calculate the relative gene expression using the ΔΔCq (delta-delta Cq) method .[9]

    • Step 1: Normalize to Reference Gene (ΔCq). For each sample, subtract the average Cq of the reference gene from the average Cq of the target gene.

      • ΔCq = Cq(target gene) - Cq(reference gene)

    • Step 2: Normalize to Control Condition (ΔΔCq). Subtract the average ΔCq of the control group (DMSO) from the ΔCq of the treated group (this compound).

      • ΔΔCq = ΔCq(this compound treated) - ΔCq(DMSO control)

    • Step 3: Calculate Relative Expression. Determine the fold change in gene expression.

      • Fold Change = 2-ΔΔCq

Data Presentation

The results from the qRT-PCR experiment should be organized into a clear table to facilitate comparison between the control and treated samples.

Sample IDTreatmentTarget GeneAvg. CqΔCq (Target - Ref)ΔΔCq (Treated - Control)Relative Expression (Fold Change)
Control 1DMSOHOXA922.54.50.01.00
Control 1DMSOGAPDH18.0---
Treated 1This compoundHOXA925.07.12.60.16
Treated 1This compoundGAPDH17.9---
Control 2DMSOMEIS124.16.10.01.00
Control 2DMSOGAPDH18.0---
Treated 2This compoundMEIS126.88.92.80.14
Treated 2This compoundGAPDH17.9---

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

References

Application Notes and Protocols: MI-503 Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of leukemia and other cancers.[1][2][3] By disrupting the binding of the Menin-MLL complex to chromatin, this compound effectively downregulates the expression of key target genes, such as HOXA9 and MEIS1, leading to cell differentiation and inhibition of tumor growth.[2][4] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins. When coupled with this compound treatment, ChIP can be utilized to elucidate the inhibitor's mechanism of action by quantifying the displacement of the Menin-MLL complex from its target gene promoters.

These application notes provide a detailed protocol for performing a ChIP experiment to assess the effect of this compound on the chromatin occupancy of the Menin-MLL complex.

Mechanism of Action of this compound

This compound functions by directly binding to Menin, a scaffold protein, thereby preventing its interaction with the MLL1 protein.[2] This interaction is crucial for the recruitment of the MLL1 histone methyltransferase complex to target genes, leading to the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. By inhibiting the Menin-MLL1 interaction, this compound leads to a reduction in H3K4me3 levels at the promoters of MLL target genes, consequently repressing their expression and inducing therapeutic effects in MLL-rearranged leukemias and other susceptible cancers.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound in various cancer cell lines. This data is crucial for determining the appropriate concentration and treatment duration for ChIP experiments.

Parameter Value Cell Line/Context Reference
IC50 (Menin-MLL Interaction) 14.7 nMBiochemical Assay[1]
GI50 (Growth Inhibition) 250 - 570 nMHuman MLL Leukemia Cell Lines[1]
GI50 (Growth Inhibition) 0.22 µMMLL-AF9 transformed murine bone marrow cells (7-day treatment)[1][4]
Effective Concentration Sub-micromolarReduction of Hoxa9 and Meis1 expression[1]

This compound Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

MI503_Pathway cluster_nucleus Nucleus MLL1 MLL1 DNA Target Gene Promoter (e.g., HOXA9, MEIS1) MLL1->DNA Binds to H3K4me3 H3K4me3 MLL1->H3K4me3 Catalyzes Menin Menin Menin->MLL1 Forms Complex Menin->DNA Tethers Complex Transcription Gene Transcription H3K4me3->Transcription Promotes MI503 This compound MI503->Menin Inhibits Interaction with MLL1

Caption: this compound inhibits the Menin-MLL1 interaction, preventing chromatin recruitment and target gene transcription.

This compound Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is designed for cultured leukemia cells (e.g., MV4;11, MOLM-13) but can be adapted for other cell types.

Materials
  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Protease inhibitor cocktail

  • Antibodies:

    • Anti-Menin antibody (ChIP-grade)

    • Anti-MLL1 antibody (ChIP-grade)

    • Anti-H3K4me3 antibody (ChIP-grade)

    • Normal Rabbit or Mouse IgG (Isotype control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • RNase A

  • Proteinase K

  • DNA purification kit

  • qPCR primers for target genes (e.g., HOXA9, MEIS1) and a negative control region.

Experimental Workflow

ChIP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation (IP) cluster_washing Washing & Elution cluster_purification DNA Purification & Analysis start Culture Cells to Desired Density treat Treat with this compound (or DMSO control) start->treat crosslink Add Formaldehyde to Cross-link Proteins to DNA treat->crosslink quench Quench with Glycine crosslink->quench harvest Harvest and Lyse Cells quench->harvest sonicate Sonicate to Shear Chromatin (200-1000 bp fragments) harvest->sonicate ip Incubate Chromatin with ChIP-grade Antibody sonicate->ip beads Add Protein A/G Beads to Capture Antibody-Protein-DNA Complexes ip->beads wash Wash Beads to Remove Non-specific Binding beads->wash elute Elute Chromatin from Beads wash->elute reverse Reverse Cross-links elute->reverse purify Purify DNA reverse->purify analyze Analyze by qPCR or Sequencing purify->analyze

Caption: A streamlined workflow for the this compound Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Protocol

Day 1: Cell Treatment and Cross-linking

  • Cell Culture and Treatment:

    • Culture leukemia cells to a density of approximately 1 x 10^6 cells/mL.

    • Treat cells with the desired concentration of this compound (e.g., 0.5 - 1 µM) or DMSO as a vehicle control for the appropriate duration (e.g., 48-96 hours). A time-course experiment may be beneficial.

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting:

    • Pellet the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

Day 2: Chromatin Preparation and Immunoprecipitation

  • Cell Lysis and Sonication:

    • Resuspend the cell pellet in cell lysis buffer containing protease inhibitors.

    • Incubate on ice for 10 minutes.

    • Pellet the nuclei and resuspend in nuclear lysis buffer.

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. Optimization of sonication conditions is critical.

  • Immunoprecipitation:

    • Clarify the sonicated chromatin by centrifugation.

    • Dilute the chromatin with ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Set aside an aliquot of the pre-cleared chromatin as "input" control.

    • Incubate the remaining chromatin with the primary antibody (anti-Menin, anti-MLL1, or anti-H3K4me3) or IgG control overnight at 4°C with rotation.

Day 3: Washing, Elution, and DNA Purification

  • Immune Complex Capture:

    • Add Protein A/G magnetic beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C.

  • Washing:

    • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using elution buffer.

    • Reverse the protein-DNA cross-links by incubating at 65°C for at least 6 hours or overnight. Also, process the "input" sample in parallel.

  • DNA Purification:

    • Treat the samples with RNase A and then Proteinase K.

    • Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.

Data Analysis
  • Quantitative PCR (qPCR):

    • Perform qPCR on the purified ChIP DNA and input DNA using primers specific for the promoter regions of known MLL target genes (e.g., HOXA9, MEIS1) and a negative control region (a gene desert or a gene not regulated by MLL).

    • Calculate the percentage of input for each sample. A significant reduction in the % input for the Menin, MLL1, and H3K4me3 antibodies at the target gene promoters in this compound-treated cells compared to DMSO-treated cells indicates successful displacement of the complex.

  • ChIP-Sequencing (ChIP-Seq):

    • For a genome-wide analysis, prepare sequencing libraries from the ChIP and input DNA and perform next-generation sequencing.

    • Bioinformatic analysis will reveal global changes in Menin, MLL1, and H3K4me3 occupancy in response to this compound treatment.

Expected Outcomes

  • Treatment with this compound is expected to significantly reduce the binding of Menin and MLL1 to the promoter regions of their target genes.

  • A corresponding decrease in the H3K4me3 histone mark at these promoters should be observed.

  • These changes in chromatin occupancy should correlate with the downregulation of the respective target gene expression.

  • The IgG control should show minimal to no enrichment at the target gene promoters.

Troubleshooting

Problem Possible Cause Solution
Low ChIP DNA Yield Inefficient cross-linking or sonication.Optimize formaldehyde concentration and incubation time. Optimize sonication parameters to achieve the desired fragment size.
Poor antibody quality.Use a validated ChIP-grade antibody.
High Background Insufficient washing.Increase the number or duration of washes. Ensure wash buffers are fresh.
Too much antibody or chromatin.Titrate the antibody and chromatin amounts.
No Difference Between this compound and DMSO Ineffective this compound treatment.Confirm the bioactivity of the this compound compound. Increase the concentration or duration of treatment.
Incorrect qPCR primers.Validate primer efficiency and specificity.

By following this detailed protocol, researchers can effectively utilize ChIP to investigate the molecular mechanism of this compound and its impact on the epigenetic landscape of cancer cells.

References

MI-503 Sphere Formation Assay: A Powerful Tool for Targeting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and relapse. The sphere formation assay is a widely used in vitro method to enrich and quantify CSCs, which are capable of anchorage-independent growth in serum-free media, forming three-dimensional structures known as tumorspheres. MI-503 is a potent and selective small-molecule inhibitor of the interaction between menin and Mixed Lineage Leukemia 1 (MLL1). This interaction is crucial for the oncogenic activity of MLL fusion proteins and is implicated in the maintenance of a stem-like state in various cancers. This document provides a detailed protocol for utilizing the sphere formation assay to evaluate the efficacy of this compound in targeting cancer stem cells.

Mechanism of Action of this compound

This compound disrupts the critical protein-protein interaction between menin and the MLL1 complex.[1] This disruption leads to the downregulation of downstream target genes essential for leukemogenesis and the maintenance of a cancer stem cell phenotype, such as HOXA9 and MEIS1.[1][2] By inhibiting the menin-MLL1 interaction, this compound effectively suppresses the proliferation and self-renewal of cancer stem cells, leading to a reduction in tumorsphere formation.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing key data points for experimental planning and interpretation.

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeParameterValueTreatment DurationReference
MV4;11MLL-rearranged LeukemiaGI₅₀200 nM10 days[1]
Murine BMC (MLL-AF9)MLL-rearranged LeukemiaGI₅₀0.22 µM7 days[4]
HepG2Hepatocellular CarcinomaIC₅₀14 nMNot Specified
143BOsteosarcomaEC₅₀0.13 µM7 days[5]

GI₅₀ (Half-maximal growth inhibition) and IC₅₀/EC₅₀ (Half-maximal inhibitory/effective concentration) values demonstrate the potency of this compound.

Table 2: Effect of this compound on Sphere Formation in Hepatocellular Carcinoma (HCC) Cells

Cell LineTreatmentSphere Number (per well)Sphere SizeReference
HepG2DMSO (Control)~125Large[3]
HepG2This compound (2 µM)~25Substantially Smaller[3]
Hep3BDMSO (Control)~100Large[3]
Hep3BThis compound (2 µM)~20Substantially Smaller[3]

Data clearly indicates a significant reduction in both the number and size of tumorspheres upon treatment with this compound.

Table 3: Downstream Gene Expression Changes Induced by this compound

Cell LineTreatmentTarget GeneChange in ExpressionReference
MV4;11This compoundHOXA9Markedly Reduced[1][2]
MV4;11This compoundMEIS1Markedly Reduced[1][2]
143BThis compound (1 µM)c-MycSignificantly Suppressed[6]
143BThis compound (1 µM)Mcl-1Significantly Suppressed[6]

This compound treatment leads to the downregulation of key oncogenes and stem cell-associated genes.

Experimental Protocols

This section provides a detailed methodology for conducting a sphere formation assay to assess the impact of this compound on cancer stem cells.

Materials
  • Cancer cell line of interest (e.g., HepG2, Hep3B, or other lines with known or suspected reliance on the menin-MLL1 pathway)

  • DMEM/F12 medium

  • B27 supplement (50X)

  • Human recombinant epidermal growth factor (EGF)

  • Human recombinant basic fibroblast growth factor (bFGF)

  • Penicillin-Streptomycin (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-buffered saline (PBS)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Ultra-low attachment plates (e.g., 6-well or 96-well)

  • Hemocytometer or automated cell counter

  • Inverted microscope

Sphere Formation Media Preparation (100 mL)
  • To 95.5 mL of DMEM/F12 medium, add:

    • 2 mL of B27 supplement

    • 1 mL of Penicillin-Streptomycin

    • 20 µL of EGF (final concentration 20 ng/mL)

    • 10 µL of bFGF (final concentration 10 ng/mL)

  • Filter-sterilize the complete medium.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Seeding cluster_culture Sphere Culture cluster_analysis Analysis start Start with adherent cancer cell culture harvest Harvest cells using Trypsin-EDTA start->harvest wash Wash cells with PBS harvest->wash count Count viable cells wash->count resuspend Resuspend in Sphere Formation Media to desired density count->resuspend seed Seed single cell suspension into ultra-low attachment plates resuspend->seed treat Add this compound (or vehicle control) to appropriate wells seed->treat incubate Incubate at 37°C, 5% CO2 for 7-14 days treat->incubate feed Replenish with fresh media and this compound every 2-3 days incubate->feed observe Observe sphere formation under a microscope incubate->observe feed->incubate quantify Quantify sphere number and size observe->quantify

Caption: Experimental workflow for the this compound sphere formation assay.

Detailed Protocol
  • Cell Preparation: a. Culture cancer cells in standard adherent conditions until they reach 70-80% confluency. b. Aspirate the culture medium and wash the cells with PBS. c. Add Trypsin-EDTA and incubate until cells detach. d. Neutralize trypsin with serum-containing medium and centrifuge the cell suspension. e. Discard the supernatant, resuspend the cell pellet in PBS, and perform a viable cell count. f. Centrifuge again and resuspend the cell pellet in pre-warmed Sphere Formation Media to a concentration of 1,000-5,000 cells/mL (optimize for your cell line).

  • Seeding and Treatment: a. Plate the single-cell suspension into ultra-low attachment plates. b. Prepare serial dilutions of this compound in Sphere Formation Media. A starting concentration range of 0.1 µM to 5 µM is recommended, based on the known efficacy in various cell lines. c. Add the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.1%.

  • Sphere Culture and Maintenance: a. Incubate the plates at 37°C in a humidified incubator with 5% CO₂. b. Monitor the plates for sphere formation every 2-3 days. c. Every 2-3 days, gently add fresh Sphere Formation Media containing the appropriate concentration of this compound or vehicle to each well to replenish nutrients and maintain the inhibitor concentration.

  • Quantification and Analysis: a. After 7-14 days (optimize for your cell line), count the number of spheres per well using an inverted microscope. A sphere is typically defined as a free-floating, spherical cluster of cells with a diameter greater than 50 µm. b. Capture images of the spheres and measure their diameter using imaging software. c. Calculate the Sphere Formation Efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100 d. Compare the SFE and sphere size between this compound treated and vehicle-treated groups.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in cancer stem cells.

signaling_pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Complex Menin->MLL1 Interaction DNA DNA MLL1->DNA Binds to promoter regions Transcription Gene Transcription MLL1->Transcription Promotes TargetGenes Target Genes (e.g., HOXA9, MEIS1, c-Myc) CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation) TargetGenes->CSC_Properties Maintains MI503 This compound MI503->Menin Inhibits Interaction Reduced_SFE Reduced Sphere Formation MI503->Reduced_SFE Leads to

Caption: this compound inhibits the Menin-MLL1 interaction, leading to reduced transcription of target genes and suppression of cancer stem cell properties.

Conclusion

The this compound sphere formation assay is a robust method for evaluating a novel therapeutic strategy aimed at eradicating cancer stem cells. By providing a detailed protocol and summarizing key quantitative data, this document serves as a valuable resource for researchers investigating the potential of menin-MLL1 inhibition in cancer therapy. The significant reduction in sphere formation efficiency and size upon this compound treatment underscores its potential as a targeted agent against the self-renewal and proliferative capacity of cancer stem cells.

References

Application Notes and Protocols: MI-503 Solubility and Stability in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MI-503, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, in in vitro assays. Proper handling and preparation of this compound are critical for obtaining reproducible and reliable experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and MLL.[1][2][3] This interaction is crucial for the oncogenic activity of MLL fusion proteins in acute leukemias.[4] By inhibiting this interaction, this compound leads to the downregulation of downstream target genes such as HOXA9 and MEIS1, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4][5]

Solubility of this compound

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water.[1][3] It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility and stability, as hygroscopic DMSO can significantly reduce solubility.[2][3] Sonication or gentle warming may be required to fully dissolve the compound.[1][2]

Table 1: Solubility of this compound in DMSO

VendorReported Solubility (mg/mL)Reported Solubility (mM)Notes
TargetMol4579.7Sonication is recommended.
MedchemExpress2544.28Requires ultrasonic. Use newly opened, non-hygroscopic DMSO.
Selleck Chemicals100177.1Use fresh DMSO as moisture can reduce solubility.

Note: The molecular weight of this compound is approximately 564.63 g/mol .[2]

Stability and Storage of this compound

Proper storage of this compound is essential to maintain its integrity and activity. Both the solid powder and DMSO stock solutions should be stored under specific conditions to prevent degradation.

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°C3 yearsStore in a dry, dark place.
4°C2 years
In DMSO-80°C2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 year

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the required amount of this compound and DMSO. For 1 mL of a 10 mM stock solution, you will need 5.65 mg of this compound (Molecular Weight: 564.63 g/mol ).

  • Weigh the this compound powder and add it to a sterile tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly until the powder is dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.[1][2]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C as recommended.[2]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in culture medium.

  • Mix the working solution gently but thoroughly by pipetting or inverting the tube.

  • Add the working solution to the cell cultures immediately. For long-term experiments, it is recommended to prepare fresh working solutions from the frozen stock for each media change.[3]

Example: Cell Viability Assay with this compound

This protocol provides a general workflow for assessing the effect of this compound on the viability of leukemia cells.

Workflow:

  • Cell Seeding: Plate leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a suitable density.

  • Treatment: Prepare a series of this compound working solutions at different concentrations (e.g., from sub-micromolar to low micromolar) and add them to the cells. Include a DMSO vehicle control (at the same final DMSO concentration as the highest this compound dose).[3]

  • Incubation: Incubate the cells at 37°C in a humidified incubator for the desired duration. The growth inhibitory effect of this compound is time-dependent, with significant effects often observed after 7-10 days of treatment.[2][6] For longer treatments, change the media with freshly prepared this compound every 3-4 days.[3]

  • Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Visualizations

This compound Mechanism of Action

MI503_Mechanism_of_Action cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin binds DNA DNA MLL_fusion->DNA recruits to Menin->DNA recruits to HOXA9_MEIS1 HOXA9 / MEIS1 Genes Transcription Oncogenic Gene Transcription HOXA9_MEIS1->Transcription activates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis MI503 This compound MI503->Menin inhibits interaction caption This compound disrupts the Menin-MLL interaction, inhibiting oncogenic gene transcription.

Caption: this compound disrupts the Menin-MLL interaction.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Prep Prepare this compound Stock Solution (DMSO) Working_Sol Prepare Working Solutions (in Culture Medium) Stock_Prep->Working_Sol Treatment Add this compound Working Solutions to Cells Working_Sol->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate (e.g., 7-10 days) Treatment->Incubation Assay_Readout Perform Viability/ Apoptosis Assay Incubation->Assay_Readout Data_Analysis Analyze Data (e.g., Calculate GI50) Assay_Readout->Data_Analysis caption General workflow for in vitro cell-based assays using this compound.

Caption: General workflow for in vitro cell-based assays.

Cautions and Best Practices

  • DMSO Quality: Always use fresh, anhydrous, high-purity DMSO to prepare stock solutions.[2][3]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions to prevent degradation from repeated temperature changes.[2]

  • Vehicle Control: Always include a DMSO-only control in your experiments, with the DMSO concentration matching that in your highest this compound treatment group.

  • Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment to ensure consistent potency.[3]

  • Time-Dependent Effects: Be aware that the cellular effects of this compound can be time-dependent, and longer incubation times (7-10 days) may be necessary to observe significant biological responses.[2][6]

References

Application Notes and Protocols for MI-503 Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemia cells with MLL rearrangements.[1][2] This document provides detailed protocols for the preparation and intraperitoneal (i.p.) administration of this compound in murine models, a common method for evaluating its in vivo efficacy.[1][3][4] The protocols and data presented are compiled from various research sources to ensure robustness and reproducibility.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in mice, as reported in the literature.

ParameterValueVehicle CompositionMouse ModelSource
Dosage Range 10 - 80 mg/kg25% DMSO, 25% PEG400, 50% PBSVarious (e.g., BALB/c nude, C57BL/6)[1][5][6][7]
Administration Route Intraperitoneal (i.p.)25% DMSO, 25% PEG400, 50% PBSVarious[1][4][7]
Dosing Frequency Once or twice daily25% DMSO, 25% PEG400, 50% PBSVarious[1][5]
Oral Bioavailability ~75%Not ApplicableMice[1][3]
In Vivo Efficacy >80% tumor volume reduction (MV4;11 xenograft)25% DMSO, 25% PEG400, 50% PBSBALB/c nude mice[1][3][4]

Experimental Protocols

I. Preparation of this compound Formulation for Intraperitoneal Injection

This protocol describes the preparation of a commonly used vehicle for this compound, consisting of 25% Dimethyl Sulfoxide (DMSO), 25% Polyethylene Glycol 400 (PEG400), and 50% Phosphate-Buffered Saline (PBS).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene Glycol 400 (PEG400), sterile

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Sterile, serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes

Procedure:

  • Calculate Required Volumes: Determine the total volume of the final this compound solution needed based on the number of mice, their weights, and the desired dose and injection volume. A typical injection volume for mice is 100 µL to 200 µL.

  • Prepare this compound Stock Solution in DMSO:

    • In a sterile conical tube, weigh the required amount of this compound powder.

    • Add the calculated volume of DMSO to achieve the desired final concentration in the total formulation (25% of the final volume).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid overheating.

  • Add PEG400:

    • To the this compound/DMSO solution, add the calculated volume of PEG400 (25% of the final volume).

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Add PBS:

    • Slowly add the calculated volume of sterile PBS (50% of the final volume) to the DMSO/PEG400 mixture while vortexing. Add the PBS dropwise initially to prevent precipitation of the compound.

    • Continue to vortex until the solution is clear and homogenous.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube. This step is crucial for removing any potential microbial contamination.

  • Storage and Use:

    • It is recommended to prepare the formulation fresh on the day of use.

    • If short-term storage is necessary, store the solution at 4°C, protected from light. Before use, allow the solution to come to room temperature and vortex to ensure homogeneity.

II. Intraperitoneal Injection Procedure in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.

Materials:

  • Prepared and sterile-filtered this compound solution

  • Sterile syringes (e.g., 1 mL tuberculin syringes)

  • Sterile needles (e.g., 27-30 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume based on its body weight and the desired dose (mg/kg).

    • Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device.

  • Injection Site Identification:

    • Position the mouse on its back with its head tilted slightly downwards.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

    • Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle.

    • Slowly and steadily inject the calculated volume of the this compound solution.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any immediate adverse reactions.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Administration cluster_prep Formulation Preparation cluster_admin Intraperitoneal Administration prep1 Weigh this compound Powder prep2 Dissolve in DMSO prep1->prep2 prep3 Add PEG400 prep2->prep3 prep4 Slowly Add PBS prep3->prep4 prep5 Vortex Thoroughly prep4->prep5 prep6 Sterile Filter (0.22 µm) prep5->prep6 admin1 Weigh Mouse & Calculate Dose prep6->admin1 Prepared Solution admin2 Restrain Mouse admin1->admin2 admin3 Identify Injection Site admin2->admin3 admin4 Inject this compound Solution admin3->admin4 admin5 Monitor Mouse admin4->admin5

Caption: Workflow for this compound preparation and i.p. injection.

This compound Signaling Pathway

signaling_pathway Mechanism of Action of this compound cluster_interaction Menin-MLL Interaction cluster_downstream Downstream Effects Menin Menin MLL MLL Fusion Protein Menin->MLL Binds to H3K4me3 H3K4 Trimethylation MLL->H3K4me3 Mediates MI503 This compound MI503->Menin Inhibits Interaction MI503->H3K4me3 Inhibition TargetGenes Upregulation of Target Genes (e.g., HOXA9, MEIS1) MI503->TargetGenes Downregulation Leukemogenesis Leukemogenesis MI503->Leukemogenesis Suppression H3K4me3->TargetGenes Activates TargetGenes->Leukemogenesis Promotes

References

Application Notes and Protocols for Growth Inhibition Assays Using MI-503

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is a critical driver in certain types of cancers, particularly in acute leukemias with MLL rearrangements and in other malignancies like hepatocellular carcinoma where the Menin-MLL axis is implicated in tumorigenesis.[2][3] By disrupting the Menin-MLL complex, this compound prevents the recruitment of the MLL histone methyltransferase to target gene promoters, leading to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation. This epigenetic modification ultimately results in the transcriptional repression of key oncogenes, such as HOXA9, MEIS1, and PEG10, thereby inhibiting cancer cell proliferation and survival.[3][4]

These application notes provide a detailed protocol for performing a growth inhibition assay using this compound to evaluate its anti-proliferative effects on cancer cell lines.

Mechanism of Action of this compound

This compound functions by binding to Menin and disrupting its interaction with MLL. This abrogates the oncogenic activity driven by this complex. The signaling pathway below illustrates this mechanism.

MI503_Mechanism Mechanism of Action of this compound cluster_nucleus Cell Nucleus Menin Menin MLL MLL Menin->MLL Interaction DNA Target Gene Promoter (e.g., HOXA9, MEIS1, PEG10) MLL->DNA Binds to Promoter H3K4me3 H3K4me3 DNA->H3K4me3 MLL-mediated Histone Methylation Transcription Oncogenic Gene Transcription H3K4me3->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes MI503 This compound MI503->Menin Inhibits Interaction with MLL Growth_Inhibition_Workflow Growth Inhibition Assay Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24 hours (allow cells to attach) seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound and vehicle control prepare_dilutions->treat_cells incubate_treatment Incubate for an extended period (e.g., 7-12 days) treat_cells->incubate_treatment add_reagent Add viability reagent (e.g., MTT or CellTiter-Glo®) incubate_treatment->add_reagent incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read plate on a microplate reader incubate_reagent->read_plate analyze_data Analyze data and calculate GI₅₀ read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by MI-503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of aggressive acute leukemias.[1][3] By disrupting the menin-MLL complex, this compound leads to the transcriptional repression of key downstream target genes, including the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1][4] The downregulation of Mcl-1 unleashes pro-apoptotic signals, culminating in the induction of apoptosis in cancer cells.[4][5]

Flow cytometry is a powerful and widely used technique to analyze apoptosis at the single-cell level. The Annexin V and Propidium Iodide (PI) dual-staining assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using this method and presents representative data on its effects.

Data Presentation

The following table summarizes the quantitative analysis of apoptosis and cell death in MLL-AF9 transformed murine bone marrow cells (BMCs) following a 7-day treatment with this compound and a related compound, MI-463. Data was obtained by flow cytometry analysis of cells stained with Annexin V and Propidium Iodide (PI).[9]

Treatment GroupConcentration (µM)Apoptotic Cells (Annexin V+ / PI-) (%)Dead Cells (Annexin V+ / PI+) (%)
DMSO (Vehicle)-4.53.2
MI-463115.89.5
MI-463528.725.4
This compound 1 18.2 12.1
This compound 5 35.1 30.8

Signaling Pathway of this compound Induced Apoptosis

This compound disrupts the interaction between menin and the MLL fusion protein, which is essential for the transcription of various oncogenes. This inhibition leads to the downregulation of the anti-apoptotic protein Mcl-1. The reduction in Mcl-1 levels allows the pro-apoptotic proteins Bak and Bax to become active, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases such as caspase-3, leading to the cleavage of cellular substrates, including PARP, and ultimately, the execution of apoptosis.

MI503_Apoptosis_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm & Nucleus cluster_2 Mitochondrion MI503 This compound Menin_MLL Menin-MLL Complex MI503->Menin_MLL Inhibits Mcl1_gene Mcl-1 Gene Transcription Menin_MLL->Mcl1_gene Promotes Mcl1_protein Mcl-1 Protein Mcl1_gene->Mcl1_protein Leads to Bak_Bax Bak / Bax Mcl1_protein->Bak_Bax Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bak_Bax->MOMP Induces Apoptosome Apoptosome (Cytochrome c, Apaf-1, pro-caspase-9) Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release of Cytochrome_c->Apoptosome Forms

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Experimental Workflow for Apoptosis Analysis

The following diagram outlines the general workflow for assessing this compound induced apoptosis by flow cytometry.

Experimental_Workflow cluster_workflow Workflow start Seed Cells treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate for Desired Time treatment->incubation harvest Harvest Cells incubation->harvest staining Stain with Annexin V and Propidium Iodide harvest->staining analysis Analyze by Flow Cytometry staining->analysis end Data Interpretation analysis->end

Caption: Flow cytometry experimental workflow.

Detailed Protocol: Annexin V and Propidium Iodide Staining

This protocol is adapted from standard procedures for apoptosis detection by flow cytometry.[6][7][10]

Materials:

  • Cells of interest (e.g., leukemia cell lines such as MOLM-13 or MV4-11)

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • FITC-conjugated Annexin V (or other fluorescent conjugate)

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL in PBS)

  • Microcentrifuge tubes or 96-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • For suspension cells, gently pipette to resuspend and transfer the cell suspension to a microcentrifuge tube.

    • For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Collect the cells and combine with any floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

  • Cell Washing:

    • Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

    • Collect a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Set up appropriate compensation controls using single-stained samples to correct for spectral overlap.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis studies).

By quantifying the percentage of cells in each quadrant, the pro-apoptotic effect of this compound can be accurately determined.

References

Application Notes and Protocols for MI-503 Treatment to Achieve Optimal Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are characteristic of a specific subtype of acute leukemias.[4][5] this compound disrupts this interaction, leading to changes in gene expression, induction of cell differentiation, and inhibition of proliferation in cancer cells dependent on the Menin-MLL complex.[1][4] These application notes provide detailed protocols for the use of this compound to achieve optimal gene expression changes in relevant cell lines, along with expected outcomes and data presentation guidelines.

Mechanism of Action: The Menin-MLL Signaling Pathway

The MLL protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression during development. In MLL-rearranged leukemias, the MLL gene is fused to one of over 60 different partner genes, resulting in the expression of an oncogenic MLL fusion protein. This fusion protein requires interaction with the scaffold protein Menin to be recruited to chromatin and activate the expression of target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[4]

This compound competitively binds to Menin at the MLL interaction site, effectively displacing the MLL fusion protein from its target gene promoters.[2][3] This leads to a reduction in H3K4 methylation and subsequent transcriptional repression of key oncogenes, alongside the activation of tumor-suppressive pathways.[6][7]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Recruitment Menin_Degradation Menin Degradation Menin->Menin_Degradation Induces H3K4me H3K4 Methylation DNA->H3K4me Leads to Transcription_Activation Oncogene Expression H3K4me->Transcription_Activation Promotes MI503 This compound MI503->Menin Inhibits Interaction Degradation Ubiquitin-Proteasome Pathway Menin_Degradation->Degradation caption This compound Mechanism of Action

Caption: this compound disrupts the Menin-MLL interaction, inhibiting oncogene expression.

Quantitative Data Summary: this compound Treatment Duration and Gene Expression

The optimal duration of this compound treatment for inducing significant gene expression changes is cell-type dependent and typically requires prolonged exposure. The following table summarizes key findings from various studies.

Cell Line TypeCell Line(s)Treatment DurationKey Gene Expression ChangesReference
MLL-rearranged Acute Myeloid Leukemia (AML)MLL-AF9 transformed murine bone marrow cells6 daysDownregulation of Hoxa9 and Meis1[4]
MLL-rearranged AMLMOLM132 and 7 days>2-fold decrease in 153 genes (day 2) and 160 genes (day 7)[8]
MLL-rearranged B-cell Acute Lymphoblastic Leukemia (B-ALL)RS4;112 and 7 days>2-fold decrease in 61 genes (day 2) and 475 genes (day 7)[8]
Hepatocellular Carcinoma (HCC)HepG23 and 6 daysDownregulation of PEG10, SLC38A4, SEMA3C[9]
Hepatocellular Carcinoma (HCC)HepG2, Hep3B7 and 12 daysPronounced decrease in cell viability, indicating significant biological effect[9][10]
Osteosarcoma143B24, 48, and 72 hoursSignificant suppression of c-Myc and Mcl-1 mRNA[11]
MLL-rearranged LeukemiaMLL-AF9 leukemia cells96 hoursUpregulation of tumor suppressor and senescence-associated genes[7][12]

Experimental Protocols

1. Cell Culture and this compound Treatment

This protocol describes the general procedure for treating adherent or suspension cancer cell lines with this compound.

Materials:

  • Cancer cell line of interest (e.g., MOLM13, RS4;11, HepG2)

  • Complete cell culture medium (specific to the cell line)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Tissue culture plates or flasks

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

Protocol:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth throughout the experiment. For example, plate HepG2 cells at 0.4 x 10^6 cells/mL.[9]

  • This compound Preparation: Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 0.1 µM to 3 µM). Prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.25%).

  • Treatment: Add the this compound or vehicle control solution to the cells.

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours to 12 days).

  • Medium Change and Compound Re-supply: For long-term treatments (≥ 3 days), it is crucial to change the medium and re-supply the compound to maintain its effective concentration. For example, in a 6-day experiment, change the media and re-supply this compound at day 3.[1]

  • Cell Harvesting: At the end of the treatment period, harvest the cells for downstream analysis. For suspension cells, pellet by centrifugation. For adherent cells, wash with PBS and detach using trypsin-EDTA.

Experimental_Workflow cluster_workflow Experimental Workflow for Gene Expression Analysis start Seed Cells treatment Treat with this compound (or DMSO control) start->treatment incubation Incubate (e.g., 2-7 days) with media change and compound re-supply treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction q_pcr qRT-PCR Analysis rna_extraction->q_pcr rna_seq RNA Sequencing rna_extraction->rna_seq data_analysis Data Analysis and Gene Expression Profiling q_pcr->data_analysis rna_seq->data_analysis caption Gene Expression Analysis Workflow

Caption: Workflow for analyzing gene expression changes after this compound treatment.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for quantifying the expression of specific target genes.

Materials:

  • Harvested cells from Protocol 1

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Primers for target genes (e.g., HOXA9, MEIS1, PEG10) and a housekeeping gene (e.g., ACTB, GAPDH)

  • Real-time PCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene and compare the expression in this compound-treated samples to the vehicle-treated controls.[4]

3. RNA Sequencing (RNA-seq)

For a global analysis of gene expression changes, RNA-seq is the recommended method.

Materials:

  • High-quality total RNA from Protocol 2

  • RNA-seq library preparation kit

  • Next-generation sequencing (NGS) platform

Protocol:

  • Library Preparation: Prepare RNA-seq libraries from the total RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.[9]

    • Gene Set Enrichment Analysis (GSEA) can be performed to identify affected biological pathways.[9]

The optimal duration of this compound treatment to induce significant and biologically relevant changes in gene expression is generally in the range of several days. For MLL-rearranged leukemias, a treatment period of 2 to 7 days is effective in modulating the expression of key oncogenes.[8] In solid tumors like hepatocellular carcinoma, a more prolonged treatment of 7 to 12 days may be necessary to observe pronounced effects.[10] The provided protocols offer a framework for researchers to design and execute experiments to investigate the effects of this compound on gene expression in their specific models of interest. Careful optimization of treatment duration and concentration is recommended for each new cell line or experimental system.

References

Application Notes and Protocols for MI-503 in Long-Term Cell Viability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of leukemia and other cancers.[1][2] By disrupting this interaction, this compound effectively suppresses the transcription of key target genes like HOXA9 and MEIS1, leading to cell differentiation, cell cycle arrest, and apoptosis in MLL-rearranged (MLL-r) leukemia cells.[2][3] Notably, the anti-proliferative effects of this compound are time-dependent, with more pronounced activity observed after prolonged exposure of 7 to 10 days.[3][4] This characteristic makes the assessment of this compound's efficacy in long-term cell viability studies particularly crucial for understanding its full therapeutic potential.

These application notes provide detailed protocols for conducting long-term cell viability and functional assays with this compound, tailored for researchers in oncology and drug development.

Mechanism of Action: Inhibition of the Menin-MLL Interaction

The MLL protein is a histone methyltransferase that, when fused with various partner proteins due to chromosomal translocations, becomes a potent oncogene. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the scaffold protein Menin.[1] this compound binds to Menin at the MLL interaction site, effectively blocking the formation of the Menin-MLL complex.[4] This disruption leads to the downregulation of MLL target genes, which are essential for the proliferation and survival of MLL-r leukemia cells.

MI503_Mechanism_of_Action This compound Mechanism of Action cluster_nucleus Cell Nucleus cluster_effects Downstream Cellular Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (Promoter Regions) MLL_fusion->DNA Binds to Hoxa9_Meis1 Hoxa9, Meis1, etc. DNA->Hoxa9_Meis1 Drives Transcription Leukemic_Proliferation Leukemic Cell Proliferation & Survival Hoxa9_Meis1->Leukemic_Proliferation Differentiation_Arrest Differentiation Arrest Hoxa9_Meis1->Differentiation_Arrest Apoptosis Apoptosis Differentiation Cell Differentiation Cell_Cycle_Arrest Cell Cycle Arrest MI503 This compound MI503->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL interaction, leading to downstream effects.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the reported in vitro activity of this compound across various cancer cell lines.

Table 1: this compound Growth Inhibition (GI₅₀) in MLL-Rearranged and Wild-Type Cell Lines

Cell LineCancer TypeMLL StatusGI₅₀ (7-10 days)Reference
MV4;11Acute Myeloid LeukemiaMLL-AF4250 - 570 nM[2]
MOLM-13Acute Myeloid LeukemiaMLL-AF9250 - 570 nM[2]
MLL-AF9 transformed murine BMCsAcute Myeloid LeukemiaMLL-AF90.22 µM (220 nM)[3][4]
K562Chronic Myeloid LeukemiaMLL wild-typeMinimal Effect
U937Histiocytic LymphomaMLL wild-typeMinimal Effect

Table 2: this compound Activity in Other Cancer Types

Cell LineCancer TypeIC₅₀ / GI₅₀ (Duration)Reference
HepG2Hepatocellular Carcinoma14 nM
Hep3BHepatocellular Carcinoma0.5 - 3.2 µM (12 days)[5]
143BOsteosarcoma0.13 µM (7 days)[6]
HOSOsteosarcoma0.16 µM (7 days)[6]
Saos-2Osteosarcoma0.29 µM (7 days)[6]

Experimental Workflow for Long-Term Studies

A typical long-term cell viability study with this compound involves continuous exposure to the compound over several weeks, with periodic assessment of cell health and function.

Long_Term_Workflow Long-Term this compound Experimental Workflow cluster_assays Periodic Assays (e.g., Day 7, 14, 21) start Start: Seed Cells treatment Day 1: Add this compound (and vehicle control) start->treatment media_change Every 3-4 Days: Change Media & Re-supply this compound treatment->media_change clonogenic_setup Alternative Endpoint: Clonogenic Assay Setup treatment->clonogenic_setup For long-term survival viability Cell Viability (MTT Assay) media_change->viability apoptosis Apoptosis (Annexin V/PI) media_change->apoptosis cell_cycle Cell Cycle (PI Staining) media_change->cell_cycle clonogenic_endpoint Day 14-21: Fix, Stain & Count Colonies clonogenic_setup->clonogenic_endpoint

Caption: Workflow for assessing long-term effects of this compound on cultured cells.

Experimental Protocols

Long-Term Cell Viability (MTT Assay)

This protocol is adapted for a long-term (e.g., 21-day) assessment of cell viability in response to this compound.

Materials:

  • Target cells (e.g., MV4;11 for MLL-r leukemia)

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a low density that allows for proliferation over the course of the experiment (e.g., 2,000-5,000 cells/well for adherent cells; 10,000-20,000 cells/well for suspension cells).

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 10 nM to 5 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation and Maintenance: Incubate cells at 37°C in a 5% CO₂ incubator. Every 3-4 days, carefully aspirate and replace the medium with fresh medium containing the appropriate concentration of this compound or vehicle. For suspension cells, centrifuge the plate at low speed (300 x g, 5 min), remove half the medium, and replace it with fresh medium containing 2x the final concentration of this compound.

  • MTT Assay at Time Points (e.g., Day 7, 14, 21): a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution to each well. d. Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals. e. Measure absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.

Apoptosis Analysis (Annexin V/PI Staining)

This protocol determines the proportion of cells undergoing apoptosis after long-term this compound treatment.

Materials:

  • Cells treated with this compound as described above (e.g., for 7 or 14 days).

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: At the desired time point, collect both adherent and suspension cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of long-term this compound exposure on cell cycle distribution.

Materials:

  • Cells treated with this compound (e.g., for 7 or 14 days).

  • Cold 70% ethanol (B145695)

  • PBS

  • PI/RNase A staining solution

Procedure:

  • Cell Collection: Harvest approximately 1-2 x 10⁶ cells as described in the apoptosis protocol.

  • Fixation: a. Wash cells once with cold PBS. b. Resuspend the cell pellet in 0.5 mL of cold PBS. c. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. d. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining: a. Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 500 µL of PI/RNase A staining solution. d. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Clonogenic Survival Assay

This assay measures the ability of single cells to form colonies after treatment, providing a robust assessment of long-term cell survival.

Materials:

  • Target cells

  • Complete culture medium

  • This compound stock solution and vehicle (DMSO)

  • 6-well plates

  • Fixation solution (e.g., 4% paraformaldehyde or methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-1000 cells/well, optimize for your cell line). Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or vehicle.

  • Long-Term Incubation: a. Incubate the plates for 10-21 days. b. Every 3-4 days, replace the medium with fresh medium containing the appropriate concentration of this compound.

  • Fixation and Staining: a. When colonies in the control wells are visible (at least 50 cells per colony), aspirate the medium. b. Gently wash the wells with PBS. c. Add 1 mL of fixation solution and incubate for 10-15 minutes. d. Remove the fixation solution and add 1 mL of crystal violet staining solution. Incubate for 10-20 minutes.

  • Washing and Drying: Gently wash the wells with water until the excess stain is removed. Allow the plates to air dry.

  • Colony Counting: Count the number of colonies (a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE of control)

Conclusion

This compound demonstrates significant, time-dependent anti-proliferative activity in various cancer cell lines, particularly those with MLL rearrangements. The protocols outlined here provide a framework for robustly evaluating the long-term effects of this compound on cell viability, apoptosis, cell cycle progression, and clonogenic survival. Careful execution of these long-term studies is essential to fully characterize the therapeutic potential of Menin-MLL inhibitors like this compound.

References

Application Notes and Protocols for Oral Administration of MI-503 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MI-503 is a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] It has demonstrated significant anti-tumor activity in various preclinical models, including MLL-rearranged leukemias and hepatocellular carcinoma.[2][3] this compound exhibits favorable drug-like properties, including high oral bioavailability, making it a suitable candidate for in vivo studies involving oral administration.[1][4][5] These application notes provide detailed information and protocols for the formulation and oral administration of this compound in animal studies, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by disrupting the critical interaction between Menin and MLL fusion proteins. This interaction is essential for the leukemogenic activity of MLL fusion proteins. By binding to Menin, this compound allosterically inhibits the MLL-Menin interaction, leading to a downstream reduction in the expression of target genes such as Hoxa9 and Meis1, which are crucial for the proliferation of MLL-rearranged leukemia cells.[4] This targeted inhibition induces differentiation and apoptosis in cancer cells, while showing minimal effects on cells without MLL translocations.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₂₈H₂₇F₃N₈S[6][7][8]
Molecular Weight 564.64 g/mol [6][8]
CAS Number 1857417-13-0[6][8]
Appearance Solid powder[6]
Solubility Soluble in DMSO[6]

Pharmacokinetics and In Vivo Activity

This compound has been shown to have a favorable pharmacokinetic profile in mice, with high oral bioavailability.[1][4]

ParameterValueAnimal ModelReference
Oral Bioavailability ~75%Mice[1][4][5]
In Vivo Efficacy Significant tumor growth inhibitionMouse xenograft models of MLL leukemia and hepatocellular carcinoma[3][4]
Dosing (Oral Gavage) 80 mg/kg (twice daily for 10 days)Mouse model of MLL leukemia[4]
Toxicity No significant toxicity observed with prolonged treatment (38 days)Mice[1][4]

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol is based on common vehicle formulations for similar compounds in preclinical studies. Researchers should optimize the formulation based on their specific experimental needs and animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile water or saline

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Vehicle Preparation:

    • Prepare the vehicle solution. A commonly used vehicle for oral administration consists of PEG300, Tween 80, and water/saline. A typical ratio is 40% PEG300, 5% Tween 80, and 55% water/saline.

    • For 1 mL of vehicle, mix 400 µL of PEG300 and 50 µL of Tween 80. Add 550 µL of sterile water or saline and mix thoroughly.

  • Final Formulation:

    • To prepare the final dosing solution, add the this compound stock solution to the prepared vehicle.

    • For a final concentration of 5 mg/mL in a vehicle containing 10% DMSO, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the vehicle.

    • Vortex the final solution to ensure it is homogenous before administration.

Note: The final concentration of DMSO in the formulation should be kept low (ideally ≤10%) to minimize potential toxicity to the animals. The formulation should be prepared fresh daily.

Oral Administration to Mice

Materials:

  • Prepared this compound formulation

  • Appropriate gauge oral gavage needles (e.g., 20-22 gauge, curved)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.

    • The head, neck, and body should be in a straight line to facilitate the passage of the gavage needle.

  • Dose Calculation:

    • Weigh each mouse to determine the exact volume of the this compound formulation to be administered.

    • For an 80 mg/kg dose and a 5 mg/mL formulation, a 20 g mouse would require 320 µL of the solution (80 mg/kg * 0.02 kg / 5 mg/mL = 0.32 mL).

  • Administration:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Gently insert the tip of the needle into the side of the mouse's mouth and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

    • Once the needle is in the correct position (approximately at the level of the last rib), slowly dispense the solution.

  • Post-Administration Monitoring:

    • After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

    • Continue to monitor the animals regularly throughout the study for any adverse effects.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Study MI503_powder This compound Powder Stock_Solution Stock Solution MI503_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Vehicle Vehicle (PEG300, Tween 80, H2O) Final_Formulation Final Formulation Vehicle->Final_Formulation Stock_Solution->Final_Formulation Oral_Gavage Oral Administration Final_Formulation->Oral_Gavage Animal_Weighing Weigh Animals Dose_Calculation Calculate Dose Animal_Weighing->Dose_Calculation Dose_Calculation->Oral_Gavage Monitoring Monitor Animals Oral_Gavage->Monitoring

Caption: Experimental workflow for the oral administration of this compound.

menin_mll_pathway cluster_nucleus Cell Nucleus Menin Menin Menin_MLL_complex Menin-MLL Complex Menin->Menin_MLL_complex MLL_fusion MLL Fusion Protein MLL_fusion->Menin_MLL_complex DNA DNA Menin_MLL_complex->DNA Transcription Leukemogenic Gene Transcription Menin_MLL_complex->Transcription Activates Target_Genes Target Genes (Hoxa9, Meis1) MI503 This compound MI503->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL signaling pathway.

References

Application Notes and Protocols: Confirming MI-503 Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the direct binding of a ligand, such as a small molecule inhibitor, to its protein target within the complex environment of a living cell.[1][2] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[1][2] When a protein is heated, it denatures and aggregates; however, the binding of a ligand can increase the protein's stability, resulting in a higher melting temperature.[1][2] This change in thermal stability is a direct indicator of target engagement.

MI-503 is a potent and selective small-molecule inhibitor of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction.[3][4][5] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are drivers of certain aggressive forms of leukemia.[3][6] this compound disrupts the Menin-MLL complex, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, and subsequent inhibition of cancer cell growth.[3][7]

These application notes provide detailed protocols for utilizing CETSA to confirm the engagement of this compound with its target protein, Menin, in a cellular context. Both the melt curve and isothermal dose-response (ITDR) formats of CETSA are described.

Signaling Pathway

The Menin-MLL interaction is a critical node in the signaling pathway that drives MLL-rearranged leukemias. Menin acts as a scaffold protein, and its interaction with MLL fusion proteins is essential for the recruitment of the histone methyltransferase complex to chromatin. This leads to the methylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription. The subsequent expression of downstream target genes, including HOXA9 and MEIS1, promotes cell proliferation and survival, and blocks differentiation, thereby maintaining the leukemic state. This compound directly binds to Menin, disrupting its interaction with MLL and thereby inhibiting the downstream signaling cascade.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Menin_MLL_complex Menin-MLL Complex Menin->Menin_MLL_complex binds MLL_fusion MLL Fusion Protein MLL_fusion->Menin_MLL_complex binds H3K4me3 H3K4 Trimethylation Menin_MLL_complex->H3K4me3 promotes Target_Genes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes activates transcription of Leukemogenesis Leukemogenesis (Proliferation, Survival, Blocked Differentiation) Target_Genes->Leukemogenesis drives MI503 This compound MI503->Menin binds to and inhibits CETSA_Melt_Curve_Workflow start Start cell_culture 1. Cell Culture (e.g., 143B, MV4;11) start->cell_culture treatment 2. Treat cells with This compound or Vehicle (DMSO) cell_culture->treatment heating 3. Heat aliquots of cells at a range of temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation western_blot 6. Western Blot for Menin in the soluble fraction centrifugation->western_blot analysis 7. Densitometry and Plotting of Melt Curves western_blot->analysis end End analysis->end ITDR_CETSA_Workflow start Start cell_culture 1. Cell Culture (e.g., 143B, MV4;11) start->cell_culture treatment 2. Treat cells with a range of this compound concentrations cell_culture->treatment heating 3. Heat all samples at a single, optimized temperature treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation western_blot 6. Western Blot for Menin in the soluble fraction centrifugation->western_blot analysis 7. Densitometry and Plotting of Dose-Response Curve western_blot->analysis end End analysis->end

References

Application Notes and Protocols: Evaluating the Anti-Proliferative Effects of MI-503 in Osteosarcoma Cells using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteosarcoma is an aggressive bone cancer that predominantly affects children and young adults. The development of novel therapeutic strategies is crucial for improving patient outcomes. MI-503 is a potent and specific small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL1).[1][2][3] This interaction is critical for the oncogenic activity of MLL fusion proteins and is implicated in the pathogenesis of various cancers, including osteosarcoma.[1][2] this compound disrupts the Menin-MLL1 complex, leading to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation and the subsequent transcriptional repression of key oncogenes such as c-Myc and Mcl-1.[1][2] This ultimately results in decreased cell proliferation and the induction of apoptosis.[1][2]

The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to proliferate and form a colony. It is a sensitive assay to evaluate the long-term effects of cytotoxic or cytostatic agents on cell viability and reproductive integrity. This document provides a detailed protocol for performing a colony formation assay to assess the anti-proliferative effects of this compound on osteosarcoma cells.

Data Presentation

The following table summarizes the dose-dependent effect of this compound on the colony-forming ability of two common osteosarcoma cell lines, 143B and Saos-2. Data is presented as the mean number of colonies ± standard deviation.

Cell LineThis compound Concentration (µM)Mean Number of ColoniesPlating Efficiency (%)Surviving Fraction (%)
143B 0 (Vehicle Control)185 ± 1237.0100.0
0.198 ± 919.653.0
0.341 ± 68.222.2
1.012 ± 32.46.5
Saos-2 0 (Vehicle Control)162 ± 1032.4100.0
0.1115 ± 823.071.0
0.368 ± 713.642.0
1.025 ± 45.015.4

Note: Plating Efficiency = (Mean number of colonies / Number of cells seeded) x 100. Surviving Fraction = (Mean number of colonies of treated group / Mean number of colonies of control group) x 100.

Experimental Protocols

Materials
  • Osteosarcoma cell lines (e.g., 143B, Saos-2, U2OS, MG-63)[1][2]

  • Complete cell culture medium (e.g., DMEM or McCoy's 5A supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • This compound (MedchemExpress or other reputable supplier)[4]

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Trypsin-EDTA (0.25%)

  • Phosphate Buffered Saline (PBS, sterile)

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Cell counter (e.g., hemocytometer or automated cell counter)

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 2 - Day 10/14: Incubation cluster_3 Day 10/14: Staining and Analysis A Trypsinize and count osteosarcoma cells B Seed cells into 6-well plates (e.g., 500 cells/well) A->B C Prepare serial dilutions of this compound in complete medium D Replace medium with This compound containing medium C->D E Incubate plates at 37°C, 5% CO2 for 10-14 days F Monitor colony formation every 2-3 days E->F G Wash colonies with PBS H Fix and stain colonies with Crystal Violet G->H I Wash, dry, and image plates H->I J Count colonies (>50 cells) and analyze data I->J

Caption: Experimental workflow for the colony formation assay with this compound.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture osteosarcoma cells in complete medium in a 37°C, 5% CO₂ incubator.

    • On the day of the experiment, harvest cells using Trypsin-EDTA, wash with complete medium, and perform a cell count.

    • Resuspend the cells in complete medium to a final concentration that will result in approximately 500 cells being seeded per well of a 6-well plate. The optimal seeding density may need to be determined empirically for each cell line.

    • Seed the cells into the 6-well plates and incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day after seeding, prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1.0 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation and Colony Formation:

    • Return the plates to the incubator and culture for 10-14 days. Do not disturb the plates during this time to allow for distinct colony formation.

    • Monitor the plates every 2-3 days under a microscope to observe colony growth. The assay should be terminated when colonies in the control wells are of a sufficient size (visible to the naked eye) but before they begin to merge.

  • Staining and Quantification:

    • After the incubation period, carefully aspirate the medium from each well.

    • Gently wash the wells twice with PBS.

    • Add 1 mL of Crystal Violet staining solution to each well and incubate at room temperature for 15-30 minutes.

    • Remove the staining solution and gently wash the wells with tap water until the background is clear.

    • Allow the plates to air dry completely.

    • Image the plates using a scanner or a camera.

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. This can be done manually or using imaging software such as ImageJ.

Signaling Pathway

This compound Mechanism of Action in Osteosarcoma

G cluster_0 This compound Action cluster_1 Menin-MLL Complex cluster_2 Epigenetic Regulation cluster_3 Gene Expression cluster_4 Cellular Outcomes MI503 This compound Menin Menin MI503->Menin Inhibits p27 p27 (CDK Inhibitor) MI503->p27 Increases clPARP Cleaved PARP MI503->clPARP Increases MLL1 MLL1 Menin->MLL1 Interaction H3K4me H3K4 Methylation MLL1->H3K4me Promotes Oncogenes Oncogenes (c-Myc, Mcl-1) H3K4me->Oncogenes Activates Transcription Proliferation Cell Proliferation Oncogenes->Proliferation Promotes Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits p27->Proliferation Inhibits clPARP->Apoptosis Marker of

Caption: this compound inhibits the Menin-MLL1 interaction, leading to reduced cell proliferation and increased apoptosis.

Conclusion

The colony formation assay is a robust method for evaluating the long-term anti-proliferative effects of this compound on osteosarcoma cells. This protocol provides a framework for conducting these experiments and analyzing the resulting data. The inhibition of colony formation by this compound in a dose-dependent manner provides strong evidence for its potential as a therapeutic agent for osteosarcoma. Further investigation into the underlying molecular mechanisms will continue to be a critical area of research.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with MI-503 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MI-503, a potent and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the Menin-MLL protein-protein interaction with an IC50 of 14.7 nM.[1] It operates by binding directly to Menin, thereby disrupting its interaction with MLL fusion proteins, which are critical for the development of certain leukemias. This disruption leads to the downregulation of downstream target genes like Hoxa9 and Meis1, inhibiting cell growth and inducing differentiation in leukemia cells with MLL translocations.[1][2]

Q2: In which cancer types has this compound shown activity?

A2: this compound has demonstrated significant anti-cancer activity in various models. Its primary application is in MLL-rearranged leukemias.[1][2] Additionally, studies have reported its efficacy in models of hepatocellular carcinoma, prostate cancer, Ewing sarcoma, and osteosarcoma.[3][4][5]

Q3: What is the expected time course for observing an effect with this compound in cell culture?

A3: The growth inhibitory effects of this compound are time-dependent and often require prolonged exposure. Pronounced effects on cell viability are typically observed after 7 to 10 days of continuous treatment.[1][2][6] This is a characteristic shared with other epigenetic inhibitors.[2]

Q4: Is this compound selective for cells with MLL translocations?

A4: Yes, this compound shows pronounced selective activity. It effectively suppresses the growth of human leukemia cell lines harboring MLL translocations (e.g., MV4;11, MOLM-13) but has minimal effect on leukemia cell lines without these rearrangements (e.g., HL-60, NB4).[1][2]

Troubleshooting Inconsistent Experimental Results

Issue 1: Little to No Effect on Cell Viability or Proliferation

You've treated your MLL-rearranged cancer cells with this compound but are not observing the expected decrease in cell viability.

Potential Cause 1: Insufficient Treatment Duration The anti-proliferative effects of this compound are time-dependent and may not be significant in short-term assays.

  • Solution: Ensure your cell viability or proliferation assay is conducted over a sufficient period. A minimum of 7 days of treatment is recommended, with significant effects often seen at 10 days.[1][2][6] For long-term experiments, it's crucial to replenish the media and re-supply this compound every 3-4 days to maintain active compound concentration.[1][6]

Potential Cause 2: Incorrect Cell Seeding Density If cells become over-confluent during the long incubation period, it can confound the results of viability assays like MTT.

  • Solution: Plate cells at a lower initial density to ensure they remain in the logarithmic growth phase for the duration of the experiment. On the day of media change (e.g., day 4), count viable cells and adjust the concentration back to the original seeding density before re-supplying the compound.[1][6]

Potential Cause 3: Compound Instability or Degradation Improper storage or handling can lead to reduced potency of this compound.

  • Solution: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] Store stock solutions at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year).[6] When preparing working solutions, use them immediately for best results.[1]

Potential Cause 4: Cell Line is Not Dependent on the Menin-MLL Interaction this compound is highly selective for cancers driven by MLL fusion proteins.

  • Solution: Confirm that your cell line contains an MLL translocation (e.g., MLL-AF9, MLL-AF4). Run a positive control cell line known to be sensitive to this compound (e.g., MV4;11, MOLM-13) and a negative control cell line lacking MLL translocations (e.g., HL-60, Jurkat) in parallel.[2]

Issue 2: Inconsistent Downregulation of Target Genes (e.g., HOXA9, MEIS1)

Your qRT-PCR results show variable or no decrease in the mRNA levels of MLL target genes after this compound treatment.

Potential Cause 1: Suboptimal Treatment Time for Gene Expression Analysis Changes in gene expression precede the effects on cell viability. The timing for observing maximal transcript repression can be critical.

  • Solution: For qRT-PCR analysis, a treatment duration of 6 days has been shown to be effective for assessing the downregulation of Hoxa9 and Meis1.[1][2] Ensure that media and compound are replenished at the mid-point (e.g., day 3) of the incubation.[1]

Potential Cause 2: Drug Washout Effect If the inhibitor is removed, the expression of target genes can be restored.

  • Solution: Continuous inhibition is necessary to maintain the suppression of MLL fusion oncogene activity.[2] In experiments where treatment is stopped, expect that target gene expression may return to baseline levels.[2] This highlights the importance of consistent exposure in long-term studies.

Experimental Protocols & Data

This compound In Vitro Potency & Activity

The following table summarizes key quantitative data for this compound from cell-free and cell-based assays.

ParameterValueCell Line / SystemAssay ConditionsReference
IC₅₀ 14.7 nMCell-Free AssayMenin-MLL Interaction[1]
GI₅₀ 0.22 µMMurine BMC (MLL-AF9)7-day MTT Assay[1][2]
GI₅₀ Range 250 - 570 nMHuman MLL Leukemia Lines7-day MTT Assay[1][2]
GI₅₀ Range 0.5 - 3.2 µMHepatocellular Carcinoma Lines12-day MTT Assay[7]
EC₅₀ 0.13 µM143B Osteosarcoma Cells7-day CCK-8 Assay[5]
Protocol: Long-Term Cell Viability (MTT) Assay

This protocol is adapted for assessing the time-dependent effects of this compound.

  • Cell Plating: Seed leukemia cells at an appropriate density in a 96-well plate to allow for a 7-10 day culture period without overgrowth.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., 0.25% DMSO).[1]

  • Incubation: Culture cells at 37°C in a humidified incubator.

  • Media Change & Compound Re-supply: On day 4, carefully remove half the media. Resuspend cells, count viable cells, and adjust the cell concentration back to the initial seeding density with fresh media. Re-supply with fresh this compound or vehicle control to the original concentrations.[1][6]

  • Final Readout: On day 7 (or later), add MTT reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1] Normalize data to the vehicle-treated control wells.

Visual Guides

This compound Mechanism of Action

The diagram below illustrates the signaling pathway disrupted by this compound. MLL fusion proteins aberrantly recruit Menin, leading to histone H3K4 methylation and the expression of oncogenes. This compound binds to Menin, preventing this interaction.

MI503_MoA cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) H3K4me H3K4 Methylation MLL_Fusion->H3K4me Promotes Menin Menin Menin->MLL_Fusion Interacts MI503 This compound MI503->Menin Binds & Inhibits Oncogenes Oncogenes (HOXA9, MEIS1) H3K4me->Oncogenes Activates Transcription Leukemia Leukemic Proliferation Oncogenes->Leukemia Drives

Diagram 1: this compound disrupts the oncogenic Menin-MLL interaction.
Troubleshooting Workflow for Poor In Vitro Efficacy

Use this decision tree to diagnose and resolve experiments where this compound is not performing as expected.

Troubleshooting_Workflow Start Start: No/Low Efficacy Observed CheckDuration Is treatment duration ≥ 7 days? Start->CheckDuration CheckControls Are positive/negative control cell lines included? CheckDuration->CheckControls Yes ActionExtend Action: Extend assay to 7-10 days. CheckDuration->ActionExtend No CheckProtocol Was media/compound replenished mid-assay? CheckControls->CheckProtocol Yes ActionControls Action: Rerun with proper control lines (e.g., MV4;11). CheckControls->ActionControls No CheckCompound Is this compound stock freshly prepared & properly stored? CheckProtocol->CheckCompound Yes ActionReplenish Action: Rerun with media/ compound change at Day 3/4. CheckProtocol->ActionReplenish No ActionCompound Action: Prepare fresh This compound stock in anhydrous DMSO. CheckCompound->ActionCompound No Fail Problem Persists: Consider cell line resistance or other factors. CheckCompound->Fail Yes Success Problem Resolved ActionExtend->Success ActionControls->Success ActionReplenish->Success ActionCompound->Success

Diagram 2: A logical workflow for troubleshooting this compound experiments.

References

Potential reasons for MI-503 resistance in leukemia cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MI-503, a potent small-molecule inhibitor of the menin-MLL interaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of this compound and potential mechanisms of resistance in leukemia cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and orally bioavailable small molecule that competitively inhibits the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] Menin is a crucial cofactor for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1][2] By binding to menin with a high affinity, this compound disrupts the menin-MLL complex, leading to the downregulation of downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1.[1][3] This ultimately results in the inhibition of proliferation and induction of differentiation in MLL-rearranged leukemia cells.[1][4]

Signaling Pathway of this compound Action

MI503_Mechanism cluster_0 Leukemic Cell Nucleus cluster_1 This compound Intervention cluster_2 Downstream Effects Menin Menin MLL_fusion MLL Fusion (e.g., MLL-AF9) Menin->MLL_fusion Interacts with DNA MLL_fusion->DNA Binds to DNA Target_Genes Target Gene Expression (HOXA9, MEIS1) MLL_fusion->Target_Genes Upregulates MI503 This compound MI503->Menin Binds to & Inhibits MI503->Target_Genes Leads to Downregulation Leukemogenesis Leukemic Proliferation & Survival Target_Genes->Leukemogenesis Promotes Target_Genes->Leukemogenesis Inhibition of

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Troubleshooting Guides

Issue 1: Reduced or no sensitivity to this compound in our leukemia cell line.

If you observe that your leukemia cell line is not responding to this compound treatment as expected, there are several potential reasons. This guide will walk you through troubleshooting steps to identify the cause.

Q2: How can I confirm that my cell line should be sensitive to this compound?

This compound is most effective in leukemia cell lines harboring MLL rearrangements (e.g., MLL-AF4, MLL-AF9).[1] Its efficacy is significantly lower in cell lines without MLL translocations.[4]

Experimental Protocol: Verifying MLL Rearrangement

A common method to verify the presence of an MLL rearrangement is through reverse transcription-polymerase chain reaction (RT-PCR) followed by Sanger sequencing to identify the specific fusion partner.

Q3: We've confirmed an MLL rearrangement, but our cells are still resistant. What are the next steps?

Resistance to this compound can be acquired through several mechanisms. The most clinically relevant mechanism identified is the acquisition of mutations in the MEN1 gene, which encodes the menin protein.[5][6]

Potential Resistance Mechanisms:

  • MEN1 Gene Mutations: Mutations in the menin protein can alter the binding site of this compound, reducing its affinity and rendering the drug ineffective, without disrupting the essential interaction with the MLL fusion protein.[6][7]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as those from the BCL-2 family (e.g., BCL-2, MCL-1), can confer resistance by overriding the pro-apoptotic signals induced by this compound.[8][9]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters or other efflux pumps can actively transport this compound out of the cell, preventing it from reaching its intracellular target.[10][11][12]

  • Activation of a Parallel Transcriptional Program: The MLL3/4–UTX complex can act as a central modulator of the therapeutic response to menin-MLL inhibition, and its disruption may lead to resistance.[13]

Troubleshooting Workflow

Resistance_Troubleshooting Start Start: Cell line shows This compound resistance Confirm_MLL Confirm MLL rearrangement (RT-PCR, Sequencing) Start->Confirm_MLL Sequence_MEN1 Sequence MEN1 gene for mutations Confirm_MLL->Sequence_MEN1 Mutation_Found MEN1 mutation identified Sequence_MEN1->Mutation_Found Check_Apoptosis Assess expression of anti-apoptotic proteins (Western Blot for BCL-2, MCL-1) Apoptosis_Upregulated Anti-apoptotic proteins upregulated? Check_Apoptosis->Apoptosis_Upregulated Check_Efflux Evaluate efflux pump activity/expression (e.g., Rhodamine 123 assay, qRT-PCR for ABC transporters) Efflux_Increased Efflux pump activity increased? Check_Efflux->Efflux_Increased Mutation_Found->Check_Apoptosis No Combination_Therapy Consider combination therapy (e.g., with BCL-2 inhibitors) Mutation_Found->Combination_Therapy Yes Apoptosis_Upregulated->Check_Efflux No Apoptosis_Upregulated->Combination_Therapy Yes Consider_Alternative Consider alternative resistance mechanisms (e.g., MLL3/4-UTX complex) Efflux_Increased->Consider_Alternative No Efflux_Increased->Combination_Therapy Yes

Caption: A logical workflow for troubleshooting this compound resistance.

Data Presentation

Table 1: this compound Potency in Sensitive Leukemia Cell Lines

Cell LineMLL FusionAssay TypeIC50/GI50 (nM)Reference
MV-4-11MLL-AF4Cell Viability250 - 570[1][4]
MOLM-13MLL-AF9Cell Viability250 - 570[1]
KOPN-8MLL-ENLCell Viability250 - 570[1]
SEMK2MLL-AF4Cell Viability250 - 570[1]
Murine BMCsMLL-AF9Cell Viability220[4]
In vitroMenin-MLL InteractionBiochemical14.7[4][14]

IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on experimental conditions and assay duration.

Key Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is used to determine the cytotoxic or cytostatic effects of this compound and to calculate the GI50 value.

Materials:

  • Leukemia cell line of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50.

Western Blot for MEN1 and BCL-2 Expression

This protocol is used to assess the protein levels of menin and BCL-2, which can be altered in resistant cells.

Materials:

  • Cell lysates from sensitive and resistant leukemia cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MEN1, anti-BCL-2, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Quantify protein concentration in cell lysates using a BCA or Bradford assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This protocol is used to determine if this compound disrupts the interaction between menin and the MLL fusion protein in cells.

Materials:

  • Cell lysates

  • Co-IP lysis buffer

  • Primary antibody against menin or the MLL fusion protein tag (e.g., anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lyse cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Analyze the eluted proteins by Western blot, probing for both menin and the MLL fusion protein.

Logical Relationship of Resistance Mechanisms

Resistance_Mechanisms MI503_Resistance This compound Resistance On_Target On-Target Alterations MI503_Resistance->On_Target Off_Target Off-Target Adaptations MI503_Resistance->Off_Target MEN1_Mutation MEN1 Gene Mutation On_Target->MEN1_Mutation Apoptosis_Evasion Apoptosis Evasion Off_Target->Apoptosis_Evasion Reduced_Drug_Conc Reduced Intracellular Drug Concentration Off_Target->Reduced_Drug_Conc Alternative_Pathways Activation of Alternative Pathways Off_Target->Alternative_Pathways Binding_Site Altered Drug Binding Site MEN1_Mutation->Binding_Site BCL2_Upregulation BCL-2/MCL-1 Upregulation Apoptosis_Evasion->BCL2_Upregulation Efflux_Pumps Increased Efflux Pump Activity Reduced_Drug_Conc->Efflux_Pumps MLL3_4_UTX MLL3/4-UTX Complex Alterations Alternative_Pathways->MLL3_4_UTX

Caption: Interplay of potential on-target and off-target this compound resistance mechanisms.

References

Optimizing MI-503 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MI-503 in in vitro settings. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] By binding to Menin, this compound disrupts the Menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins. This disruption leads to a decrease in the expression of downstream target genes, such as Hoxa9 and Meis1, which are critical for the proliferation and survival of leukemia cells with MLL translocations.[2][4] Consequently, this compound treatment induces cell differentiation and inhibits cell growth in sensitive cell lines.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][3] For stock solutions, it is recommended to dissolve this compound in fresh, anhydrous DMSO to avoid solubility issues, as hygroscopic DMSO can reduce solubility.[1][3] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[3] For use in cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.25%) to avoid solvent-induced toxicity.[1]

Q3: How long should I treat my cells with this compound to observe an effect?

A3: The growth inhibitory effect of this compound is time-dependent, with a pronounced effect typically observed after 7 to 10 days of continuous treatment.[1][2][3][4] This is a characteristic feature of many epigenetic inhibitors. Short-term treatments may not yield significant growth inhibition. For proliferation assays, it is common to re-supply the compound every 3-4 days to maintain its effective concentration.[1]

Troubleshooting Guide

Issue 1: Low or No Efficacy of this compound in My Cell Line

  • Possible Cause 1: Inappropriate Cell Line. this compound exhibits high selectivity for cancer cells harboring MLL gene translocations (MLL-r).[1][2] Cell lines without such translocations are generally insensitive to this compound.

    • Recommendation: Verify that your cell line has a documented MLL rearrangement. If not, consider using a positive control cell line known to be sensitive to this compound, such as MV4;11 or MOLM-13.

  • Possible Cause 2: Suboptimal Concentration. The effective concentration of this compound can vary between different cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal GI50 (half-maximal growth inhibition) concentration for your specific cell line. A typical starting range for sensitive leukemia cell lines is 250 nM to 570 nM.[1][2] For some solid tumors like hepatocellular carcinoma, higher concentrations in the range of 0.5 µM to 3.2 µM may be required with longer incubation times.[5]

  • Possible Cause 3: Insufficient Treatment Duration. As an epigenetic modulator, this compound requires a longer treatment period to induce a significant biological response.

    • Recommendation: Extend the treatment duration to at least 7-10 days, ensuring to replenish the media and re-supply the compound every 3-4 days.[1]

Issue 2: this compound Precipitates in the Cell Culture Medium

  • Possible Cause 1: Poor Solubility. this compound has limited solubility in aqueous solutions.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your culture medium, ensure rapid and thorough mixing. Avoid using a final DMSO concentration that is too high. If precipitation persists, consider a serial dilution approach to introduce the compound to the media more gradually.

  • Possible Cause 2: Use of Old or Wet DMSO. The presence of water in DMSO can significantly decrease the solubility of this compound.[1][3]

    • Recommendation: Use fresh, anhydrous, research-grade DMSO to prepare your stock solutions.

Issue 3: Observing Off-Target Effects or Cellular Toxicity

  • Possible Cause 1: High Concentration. While this compound is selective, very high concentrations may lead to off-target effects or general cytotoxicity.

    • Recommendation: Titrate the concentration of this compound to the lowest effective dose for your cell line. It is crucial to distinguish between specific anti-proliferative effects and non-specific toxicity.

  • Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.

    • Recommendation: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and does not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureGI50 / IC50Treatment DurationReference
MLL-AF9 transformed murine BMCsLeukemiaMLL-AF9 fusionGI50: 0.22 µM7 days[1][2]
Human MLL leukemia cell linesLeukemiaMLL translocationsGI50: 250 nM - 570 nMNot Specified[1][2]
MV4;11LeukemiaMLL-AF4 fusionGI50: ~200 nM10 days[2]
HepG2Hepatocellular CarcinomaN/AIC50: 14 nMNot Specified[6]
Various HCC cell linesHepatocellular CarcinomaN/AGI50: 0.5 µM - 3.2 µM12 days[5]

Table 2: Solubility and Storage of this compound

ParameterValueReference
Solvent DMSO[1][3]
Stock Solution Concentration Up to 100 mg/mL (177.1 mM)[1]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[3]
Storage (In Solvent) -80°C for 2 years, -20°C for 1 year[3]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 7-10 days at 37°C and 5% CO2. Replenish the medium and re-supply the compound every 3-4 days.[1][7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

2. Apoptosis (Annexin V) Assay by Flow Cytometry

  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[8]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.[8]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[8]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

MI503_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Target_Genes Target Genes (Hoxa9, Meis1) MLL_fusion->Target_Genes Upregulates Transcription Leukemogenic Gene Transcription Target_Genes->Transcription Cell_Response Inhibition of Proliferation Induction of Differentiation Transcription->Cell_Response Leads to MI503 This compound MI503->Block

Caption: this compound mechanism of action targeting the Menin-MLL interaction.

Experimental_Workflow cluster_assays Endpoint Assays A 1. Cell Line Selection (MLL-rearranged) B 2. This compound Stock Preparation (Anhydrous DMSO) A->B C 3. Dose-Response Experiment (Determine GI50) B->C D 4. Main Experiment Setup (Treat with optimal concentration) C->D E 5. Long-term Incubation (7-10 days, re-feed/re-dose) D->E F Cell Viability Assay (e.g., MTT) E->F G Apoptosis Assay (e.g., Annexin V) E->G H Gene Expression Analysis (e.g., qPCR for Hoxa9) E->H Troubleshooting_Guide Start Low or No Efficacy Observed Q1 Is the cell line MLL-rearranged? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the treatment duration long enough (7-10 days)? A1_Yes->Q2 Sol1 Use a positive control cell line or select an appropriate MLL-r line. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was a full dose-response curve performed? A2_Yes->Q3 Sol2 Extend treatment duration. Re-feed and re-dose every 3-4 days. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult further literature for cell-specific optimizations. A3_Yes->End Sol3 Perform a dose-response experiment to determine the optimal GI50. A3_No->Sol3

References

Identifying and minimizing MI-503 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing potential off-target effects of MI-503, a potent and selective small-molecule inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a highly potent, orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2] Its primary mechanism of action is to bind directly to menin, a critical component of the MLL1 complex, thereby disrupting the interaction between menin and MLL fusion proteins. This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation of MLL-rearranged leukemia cells.[2]

Q2: Are there known off-target effects for this compound?

Currently, menin inhibitors as a class of drugs are reported to have a generally favorable safety profile without major off-target toxicities limiting their clinical use.[3][4] However, like all small-molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations. Specific adverse effects noted for menin inhibitors include QTc prolongation and differentiation syndrome.[5][6] A thorough experimental validation is crucial to distinguish on-target from potential off-target-driven phenotypes in a specific cellular context.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Potential indicators of off-target effects include:

  • Discrepancy with Genetic Validation: The phenotype observed with this compound is not replicated when the on-target protein (menin) is knocked down or knocked out using techniques like siRNA or CRISPR-Cas9.

  • Inconsistent Results with Structurally Different Inhibitors: A structurally distinct menin-MLL inhibitor does not produce the same phenotype as this compound.

  • Effects in Control Cell Lines: this compound elicits a response in cell lines that do not express the MLL fusion proteins or have a genetic background that should be insensitive to menin-MLL inhibition.

  • Unusual Dose-Response Curve: The dose-response curve is biphasic or does not follow a standard sigmoidal shape, which might suggest the engagement of multiple targets at different concentrations.

Q4: What general strategies can I employ to minimize off-target effects?

To minimize the risk of off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect (e.g., downregulation of HOXA9 and MEIS1).[7]

  • Employ Orthogonal Validation: Use another well-characterized, structurally different menin-MLL inhibitor to confirm that the observed phenotype is consistent.

  • Utilize Genetic Approaches: Confirm that genetic knockdown or knockout of menin phenocopies the effects of this compound.[7]

  • Include Proper Controls: Always include a vehicle control (e.g., DMSO) and, if possible, a structurally similar but inactive analog of this compound.

Troubleshooting Guides

Problem: I am observing a phenotype in my cells at a high concentration of this compound, but not at the recommended concentration for on-target activity. How can I determine if this is an off-target effect?

Solution:

This scenario strongly suggests a potential off-target effect. To investigate this, you should perform a dose-response matrix experiment and compare the concentration at which the new phenotype appears with the known on-target GI50/IC50 values. Additionally, you can perform the following experiments:

  • Cellular Thermal Shift Assay (CETSA): To confirm on-target engagement at different concentrations.

  • Genetic Knockdown: Use siRNA to knock down menin and see if the high-concentration phenotype is still observed.

  • Chemical Proteomics: To identify other proteins that this compound may be binding to at higher concentrations.

Quantitative Data

The following table summarizes the on-target activity of this compound in various cell lines. Publicly available data on specific off-targets of this compound is limited; therefore, the subsequent sections provide guidance on how to identify them.

Cell Line/AssayTarget/PathwayIC50/GI50Reference
Cell-free assayMenin-MLL interaction14.7 nM (IC50)[1]
MLL-AF9 transformed murine BMCsCell Growth0.22 µM (GI50)[1][2]
Human MLL leukemia cell linesCell Growth250 nM - 570 nM (GI50)[1]
Non-MLL translocation cell linesCell GrowthMinimal effect[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To verify that this compound directly binds to menin in intact cells and to determine the concentration range for on-target engagement.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble menin in each sample by Western Blot using a validated anti-menin antibody.

  • Data Interpretation: A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates thermal stabilization of menin upon drug binding, confirming target engagement.[8][9]

Protocol 2: Chemical Proteomics for Off-Target Identification

Objective: To identify the direct binding partners of this compound in a cellular context, including potential off-targets.

Methodology:

  • Probe Synthesis (if necessary): Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., beads).

  • Affinity Resin Preparation: Covalently attach the this compound probe to the beads.

  • Cell Lysis and Lysate Incubation: Prepare a cell lysate and incubate it with the this compound-conjugated beads and control beads (without this compound).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads to the control beads to identify specific binding partners.

Protocol 3: Validating On-Target Effects using siRNA-mediated Knockdown

Objective: To determine if the phenotype observed with this compound is a direct result of inhibiting menin.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting menin (MEN1) or a non-targeting control siRNA.

  • Knockdown Confirmation: After 48-72 hours, confirm the knockdown of menin protein levels by Western Blot.

  • Phenotypic Assay: Perform the same phenotypic assay on the menin-knockdown cells that was used to characterize the effects of this compound.

  • Data Interpretation: If the phenotype observed in the menin-knockdown cells is similar to the phenotype observed with this compound treatment, it provides strong evidence that the effect is on-target.[7][10]

Visualizations

MI503_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Menin->MLL1 interacts with DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL1->DNA binds to H3K4me3 H3K4 Trimethylation MLL1->H3K4me3 promotes Transcription Gene Transcription H3K4me3->Transcription activates Leukemogenesis Leukemogenesis Transcription->Leukemogenesis drives MI503 This compound MI503->Menin inhibits interaction caption This compound On-Target Signaling Pathway

Caption: this compound disrupts the menin-MLL interaction, inhibiting leukemogenesis.

Off_Target_ID_Workflow cluster_validation Experimental Validation start Observe Unexpected Phenotype with this compound dose_response Perform Dose-Response Curve Analysis start->dose_response is_high_conc Phenotype only at high concentrations? dose_response->is_high_conc cetsa CETSA for Target Engagement is_high_conc->cetsa No chem_proteomics Chemical Proteomics for Off-Target ID is_high_conc->chem_proteomics Yes genetic_knockdown Genetic Knockdown (siRNA) of Menin cetsa->genetic_knockdown off_target Phenotype is Likely OFF-TARGET chem_proteomics->off_target struct_analog Use Structurally Different Menin Inhibitor genetic_knockdown->struct_analog on_target Phenotype is Likely ON-TARGET struct_analog->on_target Phenotypes match struct_analog->off_target Phenotypes do not match caption Workflow for Identifying Off-Target Effects

Caption: A workflow for systematically identifying potential off-target effects.

Control_Logic_Diagram cluster_experiment Experimental Conditions MI503_treatment This compound Treatment Phenotype_A Observed Phenotype MI503_treatment->Phenotype_A Menin_KD Menin Knockdown (siRNA) Conclusion Conclusion Menin_KD->Conclusion Replicates Phenotype A? Control_Inhibitor Structurally Different Menin Inhibitor Control_Inhibitor->Conclusion Replicates Phenotype A? On_Target On-Target Effect Conclusion->On_Target Yes Off_Target Off-Target Effect Conclusion->Off_Target No caption Logic for Differentiating On- vs. Off-Target Effects

Caption: Using controls to differentiate on-target from off-target effects.

References

MI-503 Technical Support Center: Troubleshooting In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MI-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the in vivo application of this compound, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a highly potent and orally bioavailable small-molecule inhibitor that targets the protein-protein interaction between menin and MLL.[1][2][3] The leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia, is dependent on this interaction.[1] this compound binds to menin, disrupting the menin-MLL complex and thereby inhibiting the transcription of downstream target genes such as HOXA9 and MEIS1.[1][4] This leads to cell differentiation, apoptosis, and a reduction in leukemic cell proliferation.[1]

Q2: What are the reported pharmacokinetic properties of this compound in mice?

This compound has demonstrated favorable pharmacokinetic properties in mice, including high oral bioavailability of approximately 75%. It achieves high concentrations in peripheral blood following a single intravenous or oral dose.[1][2][5]

Q3: In which preclinical models has this compound shown efficacy?

This compound has demonstrated significant anti-tumor activity in various preclinical models, including:

  • MLL-rearranged leukemia: Both subcutaneous and systemic mouse models have shown tumor growth inhibition and increased survival.[1][3]

  • Hepatocellular Carcinoma (HCC): In xenograft models, this compound has been shown to inhibit tumor growth, both as a single agent and in combination with sorafenib.

  • Other Cancers: Preclinical efficacy has also been reported in models of prostate cancer, Ewing sarcoma, and osteosarcoma.

Q4: Is this compound the most potent menin-MLL inhibitor available?

While this compound is a potent inhibitor, newer generation menin-MLL inhibitors with improved potency have been developed. For instance, MI-1481 has been reported to have approximately 10-fold greater inhibitory activity than this compound. MI-3454 has also been described as being nearly 60-fold more potent than this compound.[4] More recent clinical-stage inhibitors include revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539).[6][7]

Troubleshooting Guide: Addressing Low In Vivo Efficacy of this compound

This guide provides a step-by-step approach to troubleshoot experiments where this compound is not performing as expected in vivo.

Diagram: Troubleshooting Workflow for Suboptimal this compound In Vivo Efficacy

troubleshooting_workflow Troubleshooting Workflow for this compound In Vivo Efficacy cluster_experimental_setup Experimental Setup Verification cluster_biological_factors Investigation of Biological Factors cluster_solutions Potential Solutions A Suboptimal In Vivo Efficacy Observed B Verify Compound Formulation and Administration A->B C Review Dosing Regimen and PK/PD A->C D Assess Animal Model and Cell Line A->D E Investigate Potential for Drug Resistance A->E F Consider Combination Therapy A->F G Optimize Formulation and/or Administration Route B->G H Adjust Dose and/or Schedule C->H I Confirm Target Expression in Model D->I J Sequence MEN1 Gene for Mutations E->J K Evaluate Alternative or Combination Therapies E->K F->K

Caption: A workflow diagram for troubleshooting suboptimal in vivo efficacy of this compound.

1. Verification of Compound Integrity and Formulation

  • Question: Is the this compound compound correctly formulated and administered?

  • Troubleshooting Steps:

    • Compound Quality: Ensure the purity and stability of your this compound stock.

    • Formulation: this compound is typically formulated for in vivo use in a vehicle such as 25% DMSO, 25% PEG400, and 50% PBS.[8] Prepare the formulation fresh before each use and ensure complete dissolution.[2]

    • Administration Route: Intraperitoneal (i.p.) injection is a commonly used and effective route for this compound administration in mice.[1][2] Oral administration is also an option due to its high oral bioavailability.[1][2][5]

2. Review of Dosing and Schedule

  • Question: Is the dose and frequency of this compound administration optimal for the chosen animal model?

  • Troubleshooting Steps:

    • Dosage: Published studies have used daily i.p. doses ranging from 10 mg/kg to 60 mg/kg in mice.[1][8] The optimal dose may vary depending on the tumor model and its sensitivity.

    • Pharmacokinetics: The time-dependent effect of this compound is a crucial consideration, with more pronounced effects often observed after 7-10 days of treatment.[3][5] Ensure your experimental endpoint allows for sufficient duration of treatment.

    • Toxicity: While prolonged treatment (up to 38 days) with this compound at 60 mg/kg has been shown to be well-tolerated in mice, it is essential to monitor for any signs of toxicity, such as weight loss or changes in behavior.[1][5]

3. Assessment of the In Vivo Model

  • Question: Is the chosen cell line and animal model appropriate for testing this compound?

  • Troubleshooting Steps:

    • Cell Line Sensitivity: Confirm the in vitro sensitivity of your cell line to this compound. GI50 values in sensitive human MLL leukemia cell lines are typically in the range of 250-570 nM.[1][5]

    • Target Expression: Verify the expression of the MLL-fusion protein and menin in your chosen cell line.

    • Xenograft Model: For subcutaneous xenograft models, ensure that tumors have reached an appropriate size (e.g., ~100 mm³) before initiating treatment.[2]

4. Investigation of Drug Resistance

  • Question: Could the tumor cells be developing resistance to this compound?

  • Troubleshooting Steps:

    • Acquired Resistance: Prolonged treatment with menin-MLL inhibitors can lead to acquired resistance. One of the key mechanisms is the development of mutations in the MEN1 gene, which can prevent the inhibitor from binding to the menin protein.

    • Non-genetic Resistance: Resistance can also occur through transcriptional reprogramming, where the leukemia cells become tolerant to the attenuated menin-MLL1 gene expression program.

    • Verification: If resistance is suspected, consider sequencing the MEN1 gene in resistant tumors and comparing it to the original cell line.

5. Consideration of Combination Therapies

  • Question: Can the efficacy of this compound be enhanced by combining it with other agents?

  • Troubleshooting Steps:

    • Synergistic Combinations: Preclinical studies have shown that the efficacy of menin-MLL inhibitors can be enhanced when combined with other targeted therapies. Examples include:

      • Venetoclax (B612062) (BCL-2 inhibitor): Synergistic effects have been observed in AML models.[9][10][11]

      • FLT3 inhibitors (e.g., quizartinib): Combination therapy has shown promise in FLT3-mutated AML.

      • CDK4/6 inhibitors: May help overcome resistance in certain contexts.

      • Sorafenib: Enhanced anti-tumor effect observed in HCC models.

    • Rationale: The choice of combination therapy should be based on the specific genetic and molecular characteristics of the cancer model being used.

Data Summary Tables

Table 1: In Vitro Potency of this compound

Cell LineCancer TypeGI₅₀ (µM)Citation
MLL-AF9 transformed BMCsMLL-rearranged Leukemia0.22[3][5]
MV4;11MLL-rearranged Leukemia0.25 - 0.57[1][5]
MOLM-13MLL-rearranged Leukemia0.25 - 0.57[1]
HepG2Hepatocellular Carcinoma~0.5 - 3.2 (after 12 days)

Table 2: this compound In Vivo Experimental Parameters

Animal ModelCell LineAdministration RouteDosageOutcomeCitation
BALB/c nude miceMV4;11 (subcutaneous xenograft)i.p., once daily60 mg/kg>80% reduction in tumor volume[1]
BALB/c nude miceMV4;11 (subcutaneous xenograft)i.p., once daily35 mg/kg>50% reduction in tumor growth
Hypergastrinemic OMS miceN/Ai.p., once daily10, 30, 55 mg/kgDose-dependent decrease in plasma gastrin[8]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Leukemia Xenograft Model

  • Cell Culture: Culture MV4;11 human MLL leukemia cells in appropriate media and conditions.

  • Animal Model: Use 4-6 week old female BALB/c nude mice.[2]

  • Tumor Implantation: Inject 5 x 10⁶ MV4;11 cells subcutaneously into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.[2]

  • This compound Formulation: Prepare a fresh solution of this compound in a vehicle of 25% DMSO, 25% PEG400, and 50% PBS.[8]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection once daily at the desired dose (e.g., 60 mg/kg).[1] The control group should receive the vehicle only.

  • Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: The experiment can be terminated when tumors in the control group reach a predetermined size, or after a set duration of treatment.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested for analysis of target gene expression (e.g., HOXA9, MEIS1) by qRT-PCR or western blotting to confirm on-target drug activity.[1]

Signaling Pathway Diagram

Diagram: The Menin-MLL Signaling Pathway and the Action of this compound

menin_mll_pathway Menin-MLL Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound cluster_outcome Cellular Outcome Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9, MEIS1 Target Genes DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI503 This compound MI503->Menin Binds and Inhibits Differentiation Differentiation & Apoptosis MI503->Differentiation

Caption: Inhibition of the Menin-MLL interaction by this compound blocks leukemogenesis.

References

MI-503 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MI-503, a potent and selective small molecule inhibitor of the menin-MLL interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage, handling, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations vary slightly between suppliers, but the general consensus for optimal stability is summarized in the table below.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] For example, a stock solution of 10 mM can be prepared in DMSO.[2] It is recommended to use fresh, anhydrous DMSO to avoid introducing moisture, which can affect the stability of the compound.[3][4] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 may be required.[3]

Q3: Can I store this compound solutions at room temperature?

A3: While solid this compound is stable for short periods at room temperature during shipping, long-term storage at room temperature is not recommended.[1][5] Stock solutions, especially in DMSO, should be stored at or below -20°C.[6]

Q4: How many times can I freeze-thaw my this compound stock solution?

A4: To avoid degradation, it is best practice to minimize freeze-thaw cycles.[7][8] We recommend aliquoting your stock solution into single-use volumes to prevent repeated temperature fluctuations.[6][9]

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Potential Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Ensure that the this compound stock solution has been stored correctly and that freeze-thaw cycles have been minimized.[7][8]

      • Prepare a fresh stock solution from solid this compound.

      • If possible, verify the integrity of your stock solution using analytical methods like HPLC.[10]

  • Potential Cause 2: Suboptimal Cell Culture Conditions.

    • Troubleshooting Steps:

      • The inhibitory effect of this compound on cell growth is time-dependent, with pronounced effects often observed after 7-10 days of treatment.[11] Ensure your experimental timeline is sufficient to observe the desired effect.

      • For some cell lines, media may need to be changed and the compound re-supplied during the course of the experiment (e.g., at day 4 of a 7-day treatment).[3]

      • Maintain consistent cell passage numbers and ensure cells are healthy and free from contamination.[7]

  • Potential Cause 3: Issues with Assay Protocol.

    • Troubleshooting Steps:

      • The final concentration of DMSO in the cell culture medium should typically be below 0.5% to avoid solvent-induced toxicity.[6]

      • Include appropriate positive and negative controls in your experimental design.

Issue 2: Precipitation of this compound in aqueous solutions or cell culture media.

  • Potential Cause: Poor Solubility.

    • Troubleshooting Steps:

      • This compound is practically insoluble in water. When diluting a DMSO stock solution into an aqueous buffer or media, ensure rapid and thorough mixing to prevent precipitation.

      • It is recommended to make serial dilutions in DMSO first, and then add the final diluted sample to your aqueous medium.[4]

      • For in vivo formulations, the use of co-solvents such as PEG300 and surfactants like Tween 80 can improve solubility.[3]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference(s)
Solid (Powder) -20°CUp to 3 years[1]
0-4°CShort-term (days to weeks)[5]
Stock Solution (in DMSO) -80°CUp to 2 years[11]
-20°CUp to 1 year[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound. The molecular weight of this compound is 564.64 g/mol .[1]

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Visualizations

MI503_Storage_Workflow This compound Storage and Handling Workflow cluster_storage Storage cluster_conditions Recommended Conditions cluster_handling Handling Best Practices Solid Solid this compound Stock Stock Solution (in DMSO) Solid->Stock Prepare Solid_Temp -20°C (long-term) 0-4°C (short-term) Solid->Solid_Temp Store at Stock_Temp -20°C or -80°C Stock->Stock_Temp Store at Aliquot Aliquot into single-use volumes Stock->Aliquot Light Protect from light Aliquot->Light Freeze_Thaw Avoid repeated freeze-thaw cycles Aliquot->Freeze_Thaw

Caption: Workflow for proper storage and handling of this compound.

MI503_Troubleshooting_Logic Troubleshooting Inconsistent this compound Activity cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Inconsistent_Activity Inconsistent or Low Activity Degradation Compound Degradation Inconsistent_Activity->Degradation Cell_Issues Suboptimal Cell Conditions Inconsistent_Activity->Cell_Issues Protocol_Error Assay Protocol Error Inconsistent_Activity->Protocol_Error Fresh_Stock Prepare Fresh Stock Degradation->Fresh_Stock Check_Storage Verify Storage Conditions Degradation->Check_Storage Optimize_Time Optimize Treatment Duration Cell_Issues->Optimize_Time Check_DMSO Verify Final DMSO Concentration Protocol_Error->Check_DMSO Menin_MLL_Inhibition_Pathway This compound Mechanism of Action MI503 This compound Menin Menin MI503->Menin binds to Menin_MLL_Complex Menin-MLL Complex MI503->Menin_MLL_Complex disrupts Menin_Degradation Menin Degradation MI503->Menin_Degradation induces Menin->Menin_MLL_Complex Menin->Menin_Degradation MLL MLL Fusion Protein MLL->Menin_MLL_Complex Target_Genes Target Gene Expression (e.g., Hoxa9, Meis1) Menin_MLL_Complex->Target_Genes activates Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression promotes Ubiquitin_Proteasome Ubiquitin-Proteasome System Ubiquitin_Proteasome->Menin_Degradation mediates Menin_Degradation->Menin_MLL_Complex prevents formation of

References

Technical Support Center: Managing Solvent Toxicity (DMSO) in MI-503 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Menin-MLL inhibitor MI-503. The focus is on managing dimethyl sulfoxide (B87167) (DMSO) toxicity in cell-based assays to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of DMSO for dissolving this compound in cell-based assays?

A1: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid off-target effects and cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with an ideal target of less than 0.1%.[1] However, the tolerance to DMSO is highly cell-line dependent.[2][3] For sensitive cell lines, even concentrations as low as 0.1% may have an effect.[1] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes. In several studies involving this compound, a final DMSO concentration of 0.25% has been used as a vehicle control in viability assays.[4]

Q2: At what concentrations does DMSO become toxic to cell lines commonly used with this compound?

A2: DMSO toxicity varies significantly between cell lines and is also dependent on the duration of exposure. For leukemia cell lines, concentrations of 2% and higher have been shown to be cytotoxic after 24 hours of incubation. For HepG2, a liver cancer cell line, cytotoxicity (over 30% reduction in cell viability) was observed at 2.5% DMSO after 24 and 48 hours, and at 0.625% after 72 hours.[5] It's recommended to establish a dose-response curve for DMSO on your specific cell line.

Q3: How can I prepare a stock solution of this compound in DMSO to minimize the final solvent concentration?

A3: To achieve a low final DMSO concentration, you should prepare a high-concentration stock solution of this compound in 100% DMSO. For example, to achieve a final concentration of 0.1% DMSO in your assay, you would prepare a 1000X stock solution of this compound. When adding the stock to your culture medium, ensure thorough and rapid mixing to avoid localized high concentrations of DMSO, which can cause the compound to precipitate.

Q4: What should I do if I observe precipitation when I add my this compound/DMSO stock to the cell culture medium?

A4: Precipitation, or "crashing out," of a hydrophobic compound like this compound upon dilution in aqueous media is a common issue. Here are some steps to mitigate this:

  • Warm the media: Always use pre-warmed (37°C) cell culture media for dilutions.

  • Slow addition and mixing: Add the DMSO stock dropwise to the media while gently vortexing or swirling to ensure rapid dispersal.

  • Intermediate dilution: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to the final volume.

  • Check for salt precipitation in media: Turbidity in the media itself can be due to temperature shifts or changes in concentration from evaporation.[1] Ensure your media is properly stored and handled.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background toxicity in vehicle control (DMSO only) Final DMSO concentration is too high for the specific cell line.Determine the maximum tolerated DMSO concentration by performing a dose-response curve (e.g., 0.05% to 1.0% DMSO) for your cell line. Keep the final DMSO concentration below the toxic threshold.
Cell line is particularly sensitive to DMSO.
Inconsistent results between experiments Variability in final DMSO concentration.Ensure accurate and consistent dilution of the DMSO stock solution in all experiments. Prepare a fresh intermediate dilution of this compound for each experiment.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells to ensure they are in the logarithmic growth phase during the experiment.[6]
Evaporation from plates.Maintain proper humidity in the incubator and consider using plate sealers for long-term assays to prevent evaporation, which can concentrate both DMSO and this compound.[1]
This compound appears to have low potency or no effect Compound precipitation.See FAQ Q4 for troubleshooting precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
Sub-optimal assay conditions.Optimize cell seeding density for your specific cell line and assay duration.[6] Ensure the incubation time is sufficient, as the effects of this compound can be time-dependent, often requiring 7-10 days for a pronounced effect.[7]
Difficulty dissolving this compound in DMSO Water contamination in DMSO.Use a fresh, sealed bottle of anhydrous (dry) DMSO, as it is hygroscopic and can absorb moisture from the air, which reduces the solubility of hydrophobic compounds.[4]
Insufficient mixing.Vortex the solution vigorously. If necessary, gentle warming (to 37°C) or brief sonication can aid dissolution.[7]

Data on DMSO Toxicity

The following table summarizes the cytotoxic concentrations of DMSO on cell lines relevant to this compound research. Cytotoxicity is generally defined as a significant reduction in cell viability (often >30%).

Cell LineCancer TypeDMSO ConcentrationExposure TimeEffectReference(s)
Leukemic Cells (general) Leukemia≥ 2%24, 48, 72 hoursCytotoxic
HepG2 Hepatocellular Carcinoma2.5%24, 48 hoursCytotoxic[5]
0.625%72 hoursCytotoxic[5]
0.1% - 5%72 hoursDose-dependent inhibition of proliferation[8]
General Cancer Cell Lines Various0.1% - 0.5%-Generally considered safe/non-toxic[1]
>1%-Often exhibits toxic effects[2]

Experimental Protocols

Protocol 1: Determining DMSO Toxicity Threshold using MTT Assay

This protocol helps establish the maximum non-toxic concentration of DMSO for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the optimal density for a 72-hour proliferation assay. This density needs to be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[6]

  • Prepare DMSO dilutions: Prepare a series of dilutions of 100% DMSO in your complete cell culture medium to achieve final concentrations ranging from, for example, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%. Also, prepare a "no DMSO" control.

  • Treatment: After allowing the cells to adhere (for adherent cells, typically overnight), replace the medium with the prepared DMSO dilutions.

  • Incubation: Incubate the plate for the intended duration of your this compound experiment (e.g., 72 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability is your tolerated threshold.

Protocol 2: this compound Cell Viability Assay (MTT)
  • Preparation of this compound Stock: Prepare a high-concentration stock of this compound (e.g., 10-50 mM) in 100% anhydrous DMSO. Store at -80°C.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. For leukemia cell lines like MV4-11, a density of 0.5-1.0 x 10^5 cells/mL is often used.[6] For adherent lines like 143B, a lower density may be appropriate.

  • Treatment Preparation:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments and is below the predetermined toxicity threshold (e.g., 0.25%).

    • Include a vehicle control (medium with the same final concentration of DMSO as the this compound-treated wells) and a "no treatment" control.

  • Cell Treatment: Add the prepared this compound dilutions and controls to the appropriate wells.

  • Long-Term Incubation: Incubate the plates for the desired period, typically 7 to 10 days for this compound.[7] For longer assays, it is recommended to change the media and re-supply the compound every 3-4 days.[4]

  • MTT Assay and Data Analysis: Follow steps 5 and 6 from Protocol 1 to determine cell viability. The results can be used to calculate the GI50 (concentration that causes 50% inhibition of cell growth).

Visualizations

Menin-MLL Signaling Pathway and Inhibition by this compound

Menin_MLL_Pathway cluster_complex MLL1/2 Core Complex cluster_downstream Downstream Effects MLL MLL1/2 Menin Menin MLL->Menin LEDGF LEDGF Menin->LEDGF H3K4me3 H3K4 Trimethylation Menin->H3K4me3 recruits complex to chromatin WDR5 WDR5 WDR5->MLL RbBP5 RbBP5 RbBP5->MLL ASH2L ASH2L ASH2L->MLL TargetGenes Target Gene Expression (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes activates Leukemogenesis Leukemogenesis & Cell Proliferation TargetGenes->Leukemogenesis MI503 This compound MI503->Menin inhibits interaction with MLL

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Cell-Based Assay

MI503_Workflow start Start prep_stock Prepare High-Concentration This compound Stock in 100% DMSO start->prep_stock prep_treatment Prepare Serial Dilutions of this compound in Pre-Warmed Culture Medium (Maintain Constant DMSO %) prep_stock->prep_treatment seed_cells Seed Cells in 96-Well Plate at Optimal Density add_treatment Add this compound Dilutions and Vehicle Control to Cells seed_cells->add_treatment prep_treatment->add_treatment incubate Incubate for 7-10 Days (Refresh Media/Compound as needed) add_treatment->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze Analyze Data (Calculate % Viability, GI50) read_plate->analyze end End analyze->end

Caption: A typical experimental workflow for an this compound cell viability assay.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting start Precipitation Observed Upon Adding This compound/DMSO to Media check_media_temp Is the culture medium pre-warmed to 37°C? start->check_media_temp warm_media Warm media to 37°C before making dilutions check_media_temp->warm_media No check_addition How was the stock solution added? check_media_temp->check_addition Yes warm_media->check_addition slow_addition Add stock dropwise while gently vortexing/swirling the media check_addition->slow_addition Added too quickly check_dmso Is the DMSO anhydrous and from a fresh stock? check_addition->check_dmso Added slowly slow_addition->check_dmso use_new_dmso Use fresh, anhydrous DMSO to prepare a new stock solution check_dmso->use_new_dmso No consider_serial_dilution Consider performing an intermediate serial dilution in media check_dmso->consider_serial_dilution Yes use_new_dmso->consider_serial_dilution end Problem Resolved consider_serial_dilution->end

Caption: A logical guide to troubleshooting this compound precipitation in cell culture media.

References

Why is MI-503 not inhibiting H3K4 methylation in my experiment?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using MI-503, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inhibiting H3K4 methylation in my experiment?

A1: A lack of observable inhibition of Histone H3 Lysine (B10760008) 4 (H3K4) methylation can stem from several factors related to the compound itself, the experimental setup, or the biological context of your system. Below is a troubleshooting guide to help you identify the potential cause.

Troubleshooting Workflow

G start Start: No H3K4me Inhibition Observed compound Step 1: Verify Compound Integrity & Preparation start->compound protocol Step 2: Review Experimental Protocol compound->protocol Compound OK sub_compound1 • Stored correctly (-20°C/-80°C)? • Using fresh, anhydrous DMSO? • Fully dissolved in stock solution? compound->sub_compound1 biology Step 3: Assess Biological Context protocol->biology Protocol OK sub_protocol1 • Treatment duration sufficient?  (Often requires >48h) • Concentration appropriate?  (See Table 1) • Media changed regularly? protocol->sub_protocol1 assay Step 4: Check Assay Sensitivity biology->assay Biology OK sub_biology1 • Is the cell line Menin-MLL dependent?  (e.g., MLL-rearranged leukemia) • Is the target gene regulated by MLL1? • Potential for inhibitor resistance? biology->sub_biology1 end Problem Resolved assay->end Assay OK sub_assay1 • Global vs. gene-specific H3K4me?  (ChIP-qPCR is more sensitive) • Antibody quality validated? • Western blot loading/transfer efficient? assay->sub_assay1

Caption: Troubleshooting flowchart for this compound experiments.

Detailed Checklist:

  • Compound Integrity and Preparation:

    • Storage: Ensure this compound has been stored correctly. Stock solutions should be kept at -20°C for up to a year or -80°C for up to two years.[1]

    • Solubility: this compound is soluble in DMSO but insoluble in water.[2] Use fresh, high-quality, anhydrous DMSO for preparing stock solutions, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][2] After dilution in aqueous media, ensure the final DMSO concentration is compatible with your cells and that the compound remains in solution.

    • Preparation: For in vivo experiments, it is recommended to prepare working solutions fresh on the same day of use.[1] If you observe any precipitation, gentle heating or sonication may be used to aid dissolution.[1]

  • Experimental Protocol:

    • Treatment Duration: The inhibitory effects of this compound are often time-dependent. While changes in H3K4 methylation at specific gene promoters can be seen after 48-72 hours, more pronounced effects on global protein levels and cell growth can require prolonged treatment, typically between 7 to 10 days.[1][2][3] An insufficient treatment time is a common reason for not observing an effect.

    • Concentration: Verify that you are using an appropriate concentration for your cell line. Efficacy can range from potent nanomolar IC50 values to low micromolar GI50 (growth inhibition) values.[2][3][4] Refer to the tables below for reported effective concentrations in various cell lines.

    • Cell Culture Conditions: For long-term experiments (7+ days), ensure that the cell culture medium containing this compound is replenished regularly (e.g., every 2-3 days) to maintain a consistent effective concentration of the inhibitor.

  • Biological Context:

    • Cell Line Dependency: this compound's primary mechanism is to disrupt the menin-MLL interaction. Therefore, its effects are most potent in cells where this interaction is critical for survival, such as in leukemias with MLL gene rearrangements.[4][5] The compound has minimal effect in leukemia cell lines that do not have MLL translocations.[2][5] Confirm that your cell model is known to be dependent on the menin-MLL pathway.

    • Target Gene Specificity: this compound displaces the menin-MLL1 complex from the promoters of specific target genes (e.g., HOXA9, MEIS1, PEG10), leading to a local reduction in H3K4 methylation.[5][6][7] If you are measuring global H3K4 methylation levels by Western blot, the change may be too subtle to detect. A more sensitive approach is to perform a Chromatin Immunoprecipitation (ChIP) assay followed by qPCR on a known MLL1 target gene promoter.

  • Assay Sensitivity and Specificity:

    • Detection Method: As mentioned, a Western blot for total H3K4me3 may not be sensitive enough to detect changes caused by this compound. ChIP-qPCR is the gold standard for demonstrating target engagement at specific gene loci.

    • Antibody Quality: Ensure the primary antibody used for detecting H3K4 methylation (mono-, di-, or tri-methyl) is specific and validated for the application (e.g., Western blot, ChIP). Run appropriate positive and negative controls.

Q2: What is the mechanism of action for this compound?

A2: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia 1 (MLL1) protein.[1][4]

  • Menin-MLL Complex: In certain cancers, particularly MLL-rearranged leukemias, the MLL1 fusion protein must bind to menin to be recruited to the chromatin of target genes.[8]

  • H3K4 Methylation: Once recruited, the MLL1 complex catalyzes the methylation of histone H3 at lysine 4 (H3K4me), a mark associated with active gene transcription.[7][9]

  • Inhibition by this compound: this compound binds directly to menin in a specific pocket, physically blocking MLL1 from interacting with it.[1][10]

  • Downstream Effects: This disruption displaces the MLL1 methyltransferase from target gene promoters (like HOXA9 and PEG10), leading to decreased H3K4 methylation, transcriptional repression, and ultimately, inhibition of cancer cell growth.[5][6][7]

G cluster_0 Normal State (Active Transcription) cluster_1 With this compound Inhibition Menin Menin MLL1 MLL1 (H3K4 Methyltransferase) Menin->MLL1 Binds DNA Target Gene Promoter (e.g., HOXA9) MLL1->DNA Recruited to H3K4me H3K4 Methylation DNA->H3K4me Results in Transcription Gene Transcription H3K4me->Transcription Promotes MI503 This compound Menin_i Menin MI503->Menin_i Binds & Blocks MLL1_i MLL1 Menin_i->MLL1_i Interaction Disrupted DNA_i Target Gene Promoter MLL1_i->DNA_i Recruitment Blocked No_H3K4me Reduced H3K4 Methylation DNA_i->No_H3K4me Results in Repression Transcriptional Repression No_H3K4me->Repression Leads to

Caption: Mechanism of Action of this compound.

Quantitative Data

The potency of this compound varies across different cell lines and assay conditions. The following tables summarize reported values.

Table 1: this compound Potency (IC₅₀/GI₅₀/EC₅₀) in Various Cancer Cell Lines

Cell Line Cancer Type Parameter Value (µM) Assay Duration Source
MV4;11 MLL-rearranged Leukemia GI₅₀ 0.25 - 0.57 7-10 days [2][5]
MOLM-13 MLL-rearranged Leukemia GI₅₀ ~0.25 7-10 days [5]
MLL-AF9 (murine) MLL-rearranged Leukemia GI₅₀ 0.22 7 days [1][11]
HepG2 Hepatocellular Carcinoma IC₅₀ 0.014 >7 days [4][6]
143B Osteosarcoma (p53 mutant) EC₅₀ 0.13 7 days [3][12]
HOS Osteosarcoma (p53 mutant) EC₅₀ 0.16 7 days [3][12]
Saos-2 Osteosarcoma (p53 mutant) EC₅₀ 0.29 7 days [3][12]
SKES1 Osteosarcoma (p53 WT) EC₅₀ 0.89 7 days [3][12]
U2OS Osteosarcoma (p53 WT) EC₅₀ 1.2 7 days [3][12]

| MG-63 | Osteosarcoma (p53 WT) | EC₅₀ | 2.1 | 7 days |[3][12] |

IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition; EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Protocol 1: Western Blot for Histone Methylation

This protocol provides a general framework for assessing changes in global H3K4 methylation levels following this compound treatment.

  • Cell Treatment:

    • Plate cells at an appropriate density to avoid overconfluence during the treatment period.

    • Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.3, 1 µM) and a vehicle control (DMSO) for at least 48-72 hours. For long-term treatments, replenish media with fresh compound every 2-3 days.[3]

  • Histone Extraction:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells using an appropriate lysis buffer containing protease and phosphatase inhibitors. For histones, an acid extraction protocol is often most effective.

    • Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and resuspend the nuclear pellet in 0.2 M H₂SO₄.

    • Incubate on a rotator at 4°C for at least 4 hours or overnight.

    • Centrifuge to pellet debris and precipitate the acid-soluble histones from the supernatant using trichloroacetic acid (TCA).

    • Wash the histone pellet with ice-cold acetone (B3395972) and air dry.

  • Western Blotting:

    • Resuspend the histone pellet in ddH₂O and determine protein concentration using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for histones).

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for H3K4me1, H3K4me2, or H3K4me3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Crucially, strip and re-probe the membrane (or run a parallel gel) with an antibody for Total Histone H3 as a loading control. The ratio of methylated H3 to total H3 should be used for quantification.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for measuring H3K4 methylation at a specific gene promoter, which is a more sensitive readout of this compound activity.

  • Cell Treatment and Cross-linking:

    • Treat cells with this compound and a vehicle control as described above.

    • Harvest cells and cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the reaction by adding glycine.

  • Chromatin Preparation:

    • Wash cells and lyse them to release nuclei.

    • Resuspend nuclei in a shearing/sonication buffer.

    • Shear the chromatin into fragments of 200-1000 bp using a sonicator. Optimize sonication conditions for your specific cell type and equipment.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G beads.

    • Incubate a portion of the lysate (saving some as "input" control) with an antibody against H3K4me3 or a negative control IgG overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-chromatin complexes.

    • Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA using a PCR purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the purified DNA from the input and immunoprecipitated samples.

    • Use primers designed to amplify a known MLL1-target gene promoter (e.g., human HOXA9 or PEG10) and a negative control region (a gene desert or a gene not regulated by MLL1).

    • Analyze the data by calculating the percentage of input pulled down for each condition. A significant reduction in the H3K4me3 signal at the target promoter in this compound-treated cells compared to the vehicle control indicates successful inhibition.[6][7]

References

Impact of long-term MI-503 treatment on cell phenotype

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MI-503, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of the protein-protein interaction between menin and MLL.[1][2][3][4] By binding to menin, this compound disrupts the menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins.[5][6] This disruption leads to a decrease in the expression of downstream target genes, such as Hoxa9 and Meis1, and a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells and other susceptible cancers.[1][7]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO.[3] For optimal results, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO (e.g., 100 mg/mL).[1] To avoid issues with solubility due to moisture absorption by DMSO, use fresh DMSO for preparing solutions.[1] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[8] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the same day of use.[8]

Q3: What is the typical effective concentration and treatment duration for this compound in cell culture?

A3: The effective concentration of this compound is cell line-dependent. For MLL-rearranged leukemia cell lines, the half-maximal growth inhibitory concentration (GI50) typically ranges from 250 nM to 570 nM.[1][7] For murine bone marrow cells transformed with MLL-AF9, the GI50 is approximately 0.22 µM after 7 days of treatment.[1][3] A key characteristic of this compound is its time-dependent effect, with pronounced cellular changes often observed after 7 to 10 days of continuous treatment.[1][3][8][9]

Troubleshooting Guides

Problem 1: No observable effect on cell proliferation or phenotype after this compound treatment.

Possible Causes and Solutions:

  • Insufficient Treatment Duration: The effects of this compound are time-dependent and may not be apparent after short-term exposure.

    • Solution: Ensure that cells are treated continuously for at least 7-10 days.[1][3][8][9] For long-term experiments, it is crucial to replenish the media with fresh this compound every 3-4 days to maintain a stable concentration of the inhibitor.[1]

  • Incorrect Drug Concentration: The sensitivity to this compound can vary significantly between different cell lines.

    • Solution: Perform a dose-response experiment to determine the optimal GI50 for your specific cell line. It is advisable to test a range of concentrations (e.g., 100 nM to 5 µM).

  • Cell Line Insensitivity: Not all cell lines are sensitive to menin-MLL inhibition.

    • Solution: Confirm that your cell line has a known dependency on the menin-MLL interaction, such as cells with MLL rearrangements or NPM1 mutations.[10] Include a sensitive positive control cell line (e.g., MV4;11 or MOLM-13) in your experiments to validate the activity of your this compound stock.

  • Compound Instability: Improper storage or handling of this compound can lead to its degradation.

    • Solution: Prepare fresh dilutions of this compound from a properly stored, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.

Problem 2: High levels of cell death observed even at low concentrations of this compound.

Possible Causes and Solutions:

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure that the final concentration of DMSO in the cell culture medium is low and consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).

  • Cell Culture Stress: Long-term cell culture can lead to the accumulation of waste products and depletion of nutrients, which can be exacerbated by drug treatment.

    • Solution: Maintain a regular media change schedule (every 3-4 days) and ensure that the cell density does not become too high.[1]

  • Off-Target Effects: While this compound is selective, very high concentrations may lead to off-target effects.

    • Solution: Use the lowest effective concentration determined from your dose-response studies.

Problem 3: Inconsistent or variable results between experiments.

Possible Causes and Solutions:

  • Inconsistent Cell Health and Passage Number: The physiological state of the cells can impact their response to treatment.

    • Solution: Use cells with a consistent and low passage number for all experiments. Regularly monitor cell morphology and viability.

  • Variability in Drug Preparation: Inaccurate pipetting or serial dilutions can lead to inconsistent final concentrations.

    • Solution: Prepare a large batch of the working stock solution to be used for the entire experiment. Use calibrated pipettes and be meticulous during dilutions.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to treatments.

    • Solution: Regularly test your cell cultures for mycoplasma contamination.[11][12]

Data Presentation

Table 1: Summary of this compound In Vitro Activity

Cell LineGenetic BackgroundGI50 (7 days)Key Phenotypic ChangesReference
MLL-AF9 transformed murine bone marrow cellsMLL-AF9 translocation~0.22 µMGrowth inhibition, induction of myeloid differentiation (increased CD11b)[1][7]
MV4;11MLL-AF4 translocation250 - 570 nM rangeGrowth inhibition, decreased Hoxa9 and Meis1 expression[1][7]
MOLM-13MLL-AF9 translocation250 - 570 nM rangeGrowth inhibition, decreased Hoxa9 and Meis1 expression[7]
HepG2Hepatocellular Carcinoma0.5 - 3.2 µM (12 days)Inhibition of proliferation, migration, and sphere formation[]
143BOsteosarcoma~0.13 µMDose-dependent inhibition of cell growth[8]

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for a 7-10 day growth period.

  • Treatment: Add serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO) to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Media Change: After 3-4 days of incubation, carefully aspirate the old media and replace it with fresh media containing the appropriate concentration of this compound or vehicle.[1]

  • MTT Addition: At the end of the treatment period (e.g., 7 or 10 days), add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot for Histone Modifications
  • Cell Lysis: After this compound treatment, harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. For histone analysis, an acid extraction protocol is often recommended.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel. For histones, a higher percentage gel (e.g., 15% or 4-20% gradient) is recommended for better resolution.[14]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A smaller pore size membrane (e.g., 0.2 µm) is preferable for the efficient transfer of low molecular weight histones.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Flow Cytometry for Cell Differentiation Markers
  • Cell Preparation: Following this compound treatment, harvest the cells and wash them with PBS.

  • Cell Counting: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.

  • Blocking: Block the Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Staining: Add a fluorescently conjugated primary antibody specific for the differentiation marker of interest (e.g., anti-CD11b) to the cell suspension.

  • Incubation: Incubate the cells with the antibody for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Resuspension: Resuspend the cells in a final volume of buffer suitable for flow cytometry analysis.

  • Analysis: Analyze the stained cells using a flow cytometer. Be sure to include appropriate controls, such as unstained cells and isotype controls.

Mandatory Visualizations

MI503_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Fusion Protein Histone Histone H3 MLL1->Histone Methylates TargetGenes Target Genes (e.g., Hoxa9, Meis1) Transcription Gene Transcription TargetGenes->Transcription H3K4me3 H3K4 Trimethylation Histone->H3K4me3 Results in H3K4me3->TargetGenes Activates Proliferation Leukemic Proliferation & Survival Transcription->Proliferation DifferentiationBlock Block in Differentiation Transcription->DifferentiationBlock MI503 This compound MI503->Menin Inhibits Interaction

Caption: this compound inhibits the menin-MLL1 interaction, leading to reduced H3K4 methylation and decreased expression of leukemogenic target genes.

Experimental_Workflow Experimental Workflow for Long-Term this compound Treatment cluster_experiment Long-Term this compound Treatment Workflow cluster_analysis Downstream Analysis Start Start: Seed Cells Treat Treat with this compound (Day 0) Start->Treat Incubate1 Incubate (Days 0-4) Treat->Incubate1 MediaChange Media Change & Re-treat with this compound (Day 4) Incubate1->MediaChange Incubate2 Incubate (Days 4-7/10) MediaChange->Incubate2 Harvest Harvest Cells for Analysis (Day 7 or 10) Incubate2->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Western Western Blot (e.g., Histone Marks) Harvest->Western Flow Flow Cytometry (e.g., Differentiation Markers) Harvest->Flow

Caption: A typical experimental workflow for assessing the long-term effects of this compound on cell phenotype.

Troubleshooting_Logic Troubleshooting Logic for Lack of this compound Effect Problem No Observable Effect of this compound Cause1 Insufficient Duration? Problem->Cause1 Cause2 Incorrect Concentration? Problem->Cause2 Cause3 Cell Line Insensitive? Problem->Cause3 Solution1 Extend treatment to 7-10 days with media changes Cause1->Solution1 Solution2 Perform dose-response (e.g., 100 nM - 5 µM) Cause2->Solution2 Solution3 Use positive control cell line (e.g., MV4;11) Cause3->Solution3

References

Technical Support Center: Overcoming MI-503 Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with MI-503 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with an IC50 of 14.7 nM.[1][2] It has demonstrated significant anti-tumor activity in various cancer models, including MLL-rearranged leukemias and hepatocellular carcinoma.[1][3] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing inconsistent results and underestimation of its potency.[4][5][6]

Q2: What are the general solubility properties of this compound?

This compound is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is crucial to use anhydrous, high-purity DMSO for preparing stock solutions, as moisture can reduce its solubility.[1]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do?

This is a common issue when working with poorly soluble compounds. Here are several troubleshooting steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.[7][8]

  • Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) aqueous buffer or medium can help maintain solubility.[7]

  • Rapid Mixing: Immediately after adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing by vortexing or pipetting to promote uniform dispersion and prevent localized high concentrations that can lead to precipitation.[7]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

  • Sonication: Gentle sonication in a water bath sonicator for 5-10 minutes can help to break up aggregates and re-dissolve precipitated compound.[7][8] However, be cautious as this can sometimes promote aggregation if the solution is supersaturated.[8]

Q4: Are there alternative formulation strategies to improve the aqueous solubility of this compound for in vitro assays?

Yes, if reducing the DMSO concentration is not sufficient, you can explore the use of co-solvents or excipients. However, it is critical to include appropriate vehicle controls in your experiments to account for any effects of the formulation components. For in vitro studies, consider the following:

  • Co-solvents: Formulations using a combination of DMSO, PEG300, and Tween-80 have been reported for in vivo studies and could be adapted for in vitro use with careful validation.[1][9]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][10]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues related to this compound solubility.

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable effective concentrations.

Troubleshooting Workflow:

A Inconsistent Assay Results B Visually inspect wells for precipitate A->B C Precipitate Observed? B->C D Yes C->D E No C->E F Implement solubility enhancement techniques: - Lower final DMSO concentration (<0.5%) - Use pre-warmed media - Ensure rapid mixing - Consider serial dilutions D->F K Consider other experimental variables E->K G Re-run experiment with vehicle controls F->G H Still inconsistent? G->H I Yes H->I J No H->J M Consider alternative formulation (e.g., with co-solvents) I->M L Problem Solved J->L

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Difficulty preparing a high-concentration aqueous working solution for in vivo studies.

Possible Cause: The inherent poor aqueous solubility of this compound.

Solution: Utilize established in vivo formulation protocols. It is recommended to prepare these formulations fresh daily.

Example In Vivo Formulation:

A commonly used formulation for intraperitoneal (i.p.) or intravenous (i.v.) administration involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][9]

Step-by-step preparation:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, add the required volume of PEG300.

  • Add the this compound DMSO stock to the PEG300 and mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture and mix again until clear.

  • Finally, add saline to reach the final desired volume and concentration.

Quantitative Data Summary

The following tables summarize the solubility and formulation data for this compound based on available information.

Table 1: this compound Solubility in Common Solvents

SolventConcentrationNotes
DMSO100 mg/mL (177.1 mM)Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
DMSO45 mg/mL (79.7 mM)Sonication is recommended.[11]
DMSO25 mg/mL (44.28 mM)Ultrasonic treatment may be needed.[9]
Ethanol15 mg/mL
WaterInsoluble[1]

Table 2: Example Formulations for this compound

ApplicationFormulation Components (v/v)Final ConcentrationReference
In Vivo (i.v.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.68 mM)[9]
In Vivo (i.p.)25% DMSO, 25% PEG400, 50% PBSNot specified[11]
In Vivo10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.68 mM)[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (564.63 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[7]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][7]

Protocol 2: Cell Viability (MTT) Assay with this compound

  • Cell Plating: Plate leukemia cells (e.g., MV4;11) at the desired density in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution. The final DMSO concentration in the cell culture wells should not exceed 0.25-0.5%.[1][11]

  • Treatment: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the cells at 37°C for the desired treatment duration (e.g., 7 days). For prolonged treatments, it may be necessary to change the media and re-supply the compound at intermediate time points (e.g., day 4).[1]

  • MTT Assay: At the end of the treatment period, perform the MTT assay according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader.[1][11] Normalize the data to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 MLL Fusion Protein Complex cluster_1 This compound Inhibition cluster_2 Downstream Effects MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction H3K4_Methylation H3K4 Methylation Menin->H3K4_Methylation Promotes MI503 This compound MI503->Menin Inhibits Interaction MI503->H3K4_Methylation Downregulation Gene_Expression Target Gene Expression (e.g., HOXA9, MEIS1) H3K4_Methylation->Gene_Expression Upregulation Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Drives

Caption: this compound mechanism of action in inhibiting the MLL-menin pathway.

A Prepare 10 mM this compound stock in anhydrous DMSO B Perform serial dilutions in cell culture medium (Final DMSO < 0.5%) A->B C Add this compound dilutions to plated cells B->C D Incubate for desired duration (e.g., 7 days at 37°C) C->D E Perform MTT assay D->E F Measure absorbance at 570 nm E->F G Analyze data and determine GI50 F->G

Caption: General workflow for an in vitro cell viability assay with this compound.

References

MI-503 not inducing apoptosis in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers observing a lack of apoptosis when using the menin-MLL inhibitor, MI-503.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) protein.[1][2] In cancers with MLL rearrangements (MLL-r), the fusion proteins recruit menin to drive the expression of oncogenes like HOXA9, MEIS1, c-Myc, and Mcl-1.[3][4][5] By binding to menin, this compound disrupts this interaction, leading to the downregulation of these target genes, which in turn suppresses cell proliferation and promotes differentiation.[2][3]

Q2: I am not observing significant apoptosis after this compound treatment. Is this expected?

Yes, this is a common and expected observation. The primary cellular response to this compound is typically cytostatic (growth inhibition) and differentiation, rather than widespread, acute apoptosis.[3][6] Studies have consistently shown that apoptotic effects are often less pronounced and require higher concentrations or prolonged treatment durations (e.g., 7-10 days).[3][7] The cell growth inhibitory effect is time-dependent.[1][8]

Q3: What are the expected cellular outcomes of this compound treatment if not apoptosis?

The principal outcomes are:

  • Growth Inhibition: A significant decrease in the rate of cell proliferation.[3]

  • Cell Differentiation: In leukemia models, treatment leads to phenotypic changes from primitive blasts to more mature myeloid cells, often measured by an increase in surface markers like CD11b.[1][6]

  • Target Gene Repression: A marked reduction in the mRNA and protein levels of MLL fusion protein targets, such as HOXA9 and MEIS1.[3][8]

Q4: How do I know if my cancer cell line is a suitable model for this compound treatment?

This compound is most effective in cell lines where the menin-MLL interaction is critical for survival. This includes:

  • MLL-rearranged Leukemias: Cell lines such as MV4;11, MOLM-13, KOPN-8, and SEM are highly sensitive.[3]

  • Other Cancers: Efficacy has also been demonstrated in specific solid tumors, including osteosarcoma (particularly those with p53 mutations), hepatocellular carcinoma, prostate cancer, and Ewing's sarcoma.[2][4][7][9] Cell lines lacking MLL translocations or dependence on this pathway (e.g., HL-60, NB4, Jurkat) show minimal response.[1][3]

Q5: What are potential reasons for a complete lack of response to this compound?

A complete lack of any cellular response (i.e., no change in proliferation or differentiation) could be due to several factors:

  • Incorrect Cell Line: The cell line may not be dependent on the menin-MLL pathway for its growth and survival.

  • Suboptimal Dosing/Duration: The concentration of this compound may be too low, or the treatment duration too short. Pronounced effects often take 7-10 days to manifest.[1]

  • Compound Inactivity: The this compound compound may have degraded due to improper storage or handling.

  • Acquired Resistance: While not commonly reported for prolonged treatment in sensitive lines, cells can develop resistance mechanisms, such as the activation of parallel survival pathways.[6][10]

Troubleshooting Guide: Why Am I Not Seeing Apoptosis?

This guide provides a step-by-step approach to diagnose why your experiment may not be showing the expected results.

Step 1: Verify Primary Cellular Response (Growth Inhibition & Differentiation)

  • Question: Before looking for apoptosis, have you confirmed that this compound is inhibiting proliferation or inducing differentiation in your cell line?

  • Rationale: Apoptosis is often a secondary or less pronounced effect of this compound. The primary readouts of drug activity are growth arrest and differentiation. If these are absent, it points to a more fundamental issue with the experimental setup or cell model.

  • Action:

    • Perform a cell viability assay (e.g., MTT, CCK-8) with a time course of at least 7-10 days. Ensure you re-feed cells and re-supply the compound every 3-4 days.[1]

    • For leukemia cells, assess differentiation markers like CD11b by flow cytometry after 7 days of treatment.[3]

    • If you observe growth inhibition or differentiation, the drug is active. The lack of apoptosis is likely due to the cell's specific response profile. If you do not observe these primary effects, proceed to Step 2.

Step 2: Confirm On-Target Activity of this compound

  • Question: How can I be sure that my this compound is active and engaging its target, menin, within the cell?

  • Rationale: It is crucial to confirm that the inhibitor is reaching its intended target and eliciting the expected downstream molecular changes.

  • Action:

    • Target Gene Expression: Use qRT-PCR to measure the expression of known this compound target genes (HOXA9, MEIS1, c-Myc) after 4-6 days of treatment. A significant reduction in their mRNA levels is a strong indicator of on-target activity.[3][4]

    • Target Engagement (Advanced): Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to the menin protein in your cells.[4][5] An increase in the thermal stability of menin upon drug treatment indicates target engagement.

Step 3: Optimize Experimental Conditions for Apoptosis Detection

  • Question: Is it possible my assay conditions are not optimized to detect apoptosis?

  • Rationale: Apoptosis is a dynamic process. The timing, drug concentration, and detection method are all critical variables.

  • Action:

    • Dose-Response: Test a higher range of this compound concentrations. While GI50 values are often in the nanomolar range, inducing apoptosis may require low micromolar concentrations.[3]

    • Time-Course: Extend your treatment duration. Analyze for apoptosis at multiple time points (e.g., 4, 7, and 10 days).

    • Use Multiple Assays: Relying on a single method can be misleading. Corroborate findings using complementary techniques. For example, pair Annexin V/PI staining with a functional assay like Caspase-Glo or Western blotting for cleaved PARP and cleaved Caspase-3.

Step 4: Investigate Potential Cell Line Resistance

  • Question: Could my cell line be resistant to this compound-induced apoptosis?

  • Rationale: The genetic background of a cell line can confer resistance to apoptosis.

  • Action:

    • Check p53 Status: The tumor suppressor p53 is a critical mediator of apoptosis. In some cancers, like osteosarcoma, cell lines with mutated p53 are more sensitive to this compound.[4] Conversely, in other contexts, a dysfunctional p53 pathway can prevent apoptosis induction by chemotherapeutic agents.[11][12]

    • Consider Combination Therapy: If this compound is showing on-target effects (growth inhibition) but not apoptosis, consider combining it with other agents. For example, combining this compound with a KDM4C inhibitor has been shown to synergistically enhance apoptosis in MLL-rearranged leukemia cells.[13]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)ParameterValue RangeTreatment DurationReference(s)
MLL-rearranged LeukemiaMV4;11, MOLM-13, KOPN-8GI₅₀220 - 570 nM7 days[3],[1],[6]
Osteosarcoma (p53-mutant)143B, HOS, Saos-2EC₅₀0.13 - 0.29 µM7 days[4],[5]
Osteosarcoma (p53-wildtype)MG-63, U2OSEC₅₀> 1 µM7 days[4]
Hepatocellular CarcinomaHepG2, Hep3B, Huh7GI₅₀0.5 - 3.2 µM12 days[7]

Key Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate at a density determined to keep untreated cells in the logarithmic growth phase for the experiment's duration.

  • Treatment: Add this compound at various concentrations (e.g., 10 nM to 5 µM). Include a DMSO-only vehicle control.

  • Incubation: Incubate cells for 7-10 days. At day 3 or 4, perform a half-medium change, aspirating 50% of the medium and replacing it with fresh medium containing the appropriate concentration of this compound.[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.

  • Reading: Mix thoroughly and measure absorbance at 570 nm.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired duration (e.g., 7 days). Include positive (e.g., staurosporine (B1682477) for 4 hours) and negative (DMSO) controls.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

Protocol 3: Western Blot for Cleaved PARP

  • Cell Lysis: After treatment, harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody: Incubate the membrane with a primary antibody against cleaved PARP (Asp214) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize bands using an ECL substrate. An increase in the ~89 kDa cleaved PARP fragment indicates apoptosis.

Visualizations

MI503_Pathway cluster_nucleus Nucleus cluster_genes Target Genes Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds Promoter Transcription Oncogenic Transcription DNA->Transcription Leads to HOXA9 HOXA9 MEIS1 MEIS1 cMyc c-Myc MI503 This compound MI503->Menin Growth_Inhibition Growth Inhibition Differentiation Differentiation Apoptosis Apoptosis (Less Pronounced)

Caption: this compound mechanism of action.

Troubleshooting_Workflow Start Start: No Apoptosis Observed with this compound Check_Prolif Q: Is cell proliferation inhibited? Start->Check_Prolif Check_Target Q: Are MLL target genes (HOXA9, MEIS1) downregulated? Check_Prolif->Check_Target Yes Troubleshoot_Setup Troubleshoot Basic Setup: - Check cell line identity/health - Verify this compound compound integrity - Confirm target engagement (CETSA) Check_Prolif->Troubleshoot_Setup No Optimize Optimize Assay: - Increase [this compound] - Extend treatment time - Use multiple apoptosis assays Check_Target->Optimize Yes Check_Target->Troubleshoot_Setup No Consider_Resist Cell line is responsive but may be resistant to apoptosis. Consider p53 status or combination therapy. Optimize->Consider_Resist

Caption: Troubleshooting workflow for lack of apoptosis.

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Start Seed Cells in 6-well Plate Treatment Treat with this compound (Include +/- Controls) Start->Treatment Incubate Incubate for Optimal Duration (e.g., 7 days) Treatment->Incubate Harvest Harvest Cells (Adherent + Floating) Incubate->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate_Stain Incubate 15 min in Dark Stain->Incubate_Stain FACS Analyze by Flow Cytometry Incubate_Stain->FACS Results Quantify Cell Populations: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) FACS->Results

Caption: Experimental workflow for apoptosis detection.

References

Technical Support Center: Confirming In Vivo Target Engagement of MI-503

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on how to confirm that the menin-MLL inhibitor, MI-503, is reaching and acting upon its target in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor that targets the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] Menin is a critical cofactor required for the leukemogenic activity of MLL fusion proteins, which are common in specific types of acute leukemia.[3] By binding directly to menin, this compound blocks its interaction with MLL, which in turn prevents the recruitment of this complex to target gene promoters.[2][3][4] This leads to the downregulation of key leukemogenic genes, such as HOXA9 and MEIS1, ultimately inhibiting cancer cell growth and promoting differentiation.[1][2]

MI503_MoA Transcription Leukemogenic Gene Transcription Leukemia Leukemia Progression Transcription->Leukemia Drives MI503 This compound Menin Menin MI503->Menin Binds & Blocks MLL Interaction DNA DNA Menin->DNA Complex Binds Promoter MLL MLL MLL->DNA Complex Binds Promoter DNA->Transcription Drives

Q2: How can I confirm that this compound is physically reaching the tumor or target tissue?

A2: The most direct method is to perform pharmacokinetic (PK) analysis. This involves collecting blood (plasma) and tumor tissue at various time points after this compound administration and measuring the drug concentration using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Studies have shown that this compound has high oral bioavailability (~75% in mice) and achieves significant concentrations in peripheral blood and tumor tissue.[1][2]

Q3: What are the most reliable pharmacodynamic (PD) biomarkers to show this compound is active in vivo?

A3: The most well-established PD biomarkers for this compound activity are the downstream target genes of the MLL fusion protein. You should measure the mRNA expression levels of HOXA9 and MEIS1 in tumor or bone marrow cells isolated from treated animals.[1][2] A significant reduction in the expression of these genes compared to vehicle-treated controls is a strong indicator of on-target activity.[2]

Q4: My PD biomarkers (HOXA9/MEIS1 expression) are not changing after treatment. What should I check first?

A4: First, verify drug exposure using PK analysis (see Q2) to ensure sufficient concentrations of this compound are reaching the tumor. If PK is adequate, then troubleshoot the PD assay itself. This includes checking RNA quality from your tissue samples, validating your qRT-PCR primers, and ensuring all experimental controls are behaving as expected. Inconsistent results can often be traced back to issues with specimen collection, processing, or reagent quality.[5][6]

Q5: Can I directly measure the disruption of the menin-MLL interaction in tissues?

A5: Yes, this can be achieved using co-immunoprecipitation (Co-IP) followed by Western blotting.[2][7] In this assay, you would immunoprecipitate menin from tumor cell lysates and then probe for the presence of the MLL fusion protein (or vice-versa). A successful target engagement by this compound would result in a significantly reduced amount of MLL protein co-precipitating with menin in the treated group compared to the vehicle control group.[7][8]

Troubleshooting Guides

Problem 1: No significant change in HOXA9/MEIS1 gene expression.

troubleshooting_logic

Problem 2: Inconsistent or inconclusive Co-IP results.

  • Possible Cause: Lysis buffer is too harsh and is disrupting the native menin-MLL interaction even in the control group.

    • Solution: Optimize the lysis buffer. Start with a gentle, non-ionic detergent buffer (e.g., containing 0.5-1.0% NP-40 or Triton X-100) and avoid harsh ionic detergents like SDS.[9][10] Ensure protease and phosphatase inhibitors are always freshly added.

  • Possible Cause: The antibody used for immunoprecipitation (IP) or Western blotting (WB) is not specific or efficient.

    • Solution: Validate your antibodies. Run a Western blot on total cell lysate to confirm the antibody detects a clean band at the correct molecular weight for menin and MLL. For the IP step, ensure the antibody is validated for this application. Include an isotype control (e.g., IgG from the same species) as a negative control to check for non-specific binding to the beads.[9]

  • Possible Cause: Insufficient protein in the starting lysate.

    • Solution: Quantify the total protein concentration of your lysate before starting the IP. Ensure you are using an adequate amount of input (typically 500 µg to 1 mg) for each Co-IP reaction to detect the interaction.

Data Presentation

Table 1: Example Pharmacokinetic Data for this compound in Mice

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)Oral Bioavailability (%)
This compoundIV10~15000.25N/A
This compoundOral50~25002.0~75%[2]

Note: These are representative values based on published studies; actual results may vary.

Table 2: Example Pharmacodynamic Modulation of MLL Target Genes

Treatment GroupTissueTarget GeneFold Change (vs. Vehicle)P-value
This compound (50 mg/kg)TumorHOXA9-75% (0.25-fold)<0.01
This compound (50 mg/kg)TumorMEIS1-80% (0.20-fold)<0.01
This compound (50 mg/kg)Bone MarrowHOXA9-70% (0.30-fold)<0.05
This compound (50 mg/kg)Bone MarrowMEIS1-72% (0.28-fold)<0.05

Note: Data represent expected outcomes from a well-conducted in vivo study. A decrease of >50% is often considered a significant biological effect for this class of inhibitors.[11]

Key Experimental Protocols

experimental_workflow cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis start Establish In Vivo Model (e.g., MV4;11 Xenograft) treatment Administer this compound or Vehicle Control Daily start->treatment harvest Harvest Tissues at Defined Endpoints (Tumor, Blood, Bone Marrow) treatment->harvest pk_process Process Blood to Plasma & Homogenize Tumor harvest->pk_process PK Samples pd_process Isolate RNA/Protein from Tumor/BM Cells harvest->pd_process PD Samples lcms LC-MS/MS Analysis pk_process->lcms pk_data Determine Drug Concentration lcms->pk_data qpcr qRT-PCR Analysis pd_process->qpcr coip Co-IP & Western Blot pd_process->coip pd_data Quantify HOXA9/MEIS1 Expression qpcr->pd_data pd_interaction Assess Menin-MLL Interaction coip->pd_interaction

Protocol 1: PD Analysis of MLL Target Genes via qRT-PCR

  • Tissue Harvest: Euthanize animals at the designated endpoint. Immediately excise tumors or flush bone marrow and snap-freeze tissues in liquid nitrogen or place them directly into an RNA stabilization reagent (e.g., RNAlater).

  • RNA Extraction: Homogenize the tissue and extract total RNA using a suitable kit (e.g., TRIzol or a column-based kit). Assess RNA quality and quantity; a 260/280 ratio of ~2.0 and high RNA Integrity Number (RIN) are crucial.

  • cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-capacity cDNA synthesis kit.[12]

  • qRT-PCR: Prepare the qPCR reaction using a SYBR Green master mix, validated primers for your target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and the diluted cDNA.

  • Data Analysis: Calculate the relative gene expression using the ΔΔ-CT method, normalizing the expression of target genes to the housekeeping gene and comparing the treated group to the vehicle control group.[12]

Protocol 2: In Vivo Co-Immunoprecipitation (Co-IP)

  • Tissue Lysis: Homogenize freshly harvested or snap-frozen tumor tissue in ice-cold, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with a fresh protease inhibitor cocktail.[10]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-Clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.[9] Pellet the beads and discard them, keeping the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-menin) to the cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution & Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting, using antibodies against both menin (to confirm successful IP) and the MLL fusion protein (to test for interaction). A reduced MLL band in the this compound treated samples indicates target engagement.[7][8]

References

Technical Support Center: MI-503 Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MI-503 in xenograft models. Our aim is to help you navigate potential sources of variability and achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) protein.[1] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[2] By disrupting the Menin-MLL interaction, this compound inhibits the transcription of key target genes like HOXA9 and MEIS1, leading to a reduction in cancer cell proliferation and survival.[1][2][3]

Q2: In which cancer models has this compound shown preclinical in vivo efficacy?

This compound has demonstrated significant anti-tumor activity in various xenograft models, including:

  • MLL-rearranged Leukemia: Pronounced growth-suppressive activity has been observed in xenograft models using cell lines such as MV4;11 and MOLM-13.[2] In some cases, treatment resulted in over 80% reduction in tumor volume and even complete tumor regression.[2][3]

  • Hepatocellular Carcinoma (HCC): this compound has shown a strong anti-tumor effect, both as a single agent and in combination with sorafenib, in HepG2 and Hep3B xenograft models.[4]

  • Osteosarcoma: In a 143B cell-derived xenograft model, this compound profoundly inhibited tumor growth.[5][6]

Q3: What is the bioavailability and recommended administration route for this compound in mice?

This compound has favorable pharmacokinetic properties, including high oral bioavailability of approximately 75% in mice.[1][3] It can be administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[2][4]

Troubleshooting Guide: Addressing Variability in this compound Xenograft Studies

High variability in xenograft studies can obscure true treatment effects. This guide addresses common issues and provides actionable troubleshooting steps.

Issue 1: High variability in tumor engraftment and initial growth.

Potential Cause Troubleshooting Steps
Cell Line Health and Passage Number Use cells that are in a logarithmic growth phase with high viability (>95%). It is recommended to use cells with a low passage number, as high passage numbers can lead to altered morphology, growth rates, and tumorigenicity.
Cell Preparation and Injection Technique Ensure a single-cell suspension to avoid clumping. Standardize the injection volume and the number of cells injected. The site of injection (e.g., subcutaneous flank vs. orthotopic) can significantly impact engraftment and growth rates and should be consistent.
Mouse Strain and Health The genetic background of the immunodeficient mouse strain (e.g., NOD/SCID, NSG) can influence tumor take-rate. Use mice of the same age and sex from a reputable vendor and allow for an acclimatization period before tumor implantation. Ensure animals are healthy and free from infections.
Use of Matrigel If using Matrigel to aid tumor formation, ensure it is kept on ice to prevent premature solidification and that it is mixed thoroughly with the cell suspension at a consistent ratio (e.g., 1:1).

Issue 2: Inconsistent tumor response to this compound treatment.

Potential Cause Troubleshooting Steps
Inconsistent Drug Formulation and Administration Ensure this compound is fully dissolved and the formulation is homogenous before each administration. For oral gavage, ensure all personnel are trained in the same technique to minimize variability in dosing. Prepare fresh drug formulations as recommended to avoid degradation.
Inter-animal Variability in Drug Metabolism Randomize animals into treatment and control groups after tumors have reached a predetermined size. A larger sample size per group can help to statistically mitigate the effects of individual animal variability.
Tumor Measurement Inconsistencies Use a consistent method for tumor measurement. Caliper measurements can have high inter-observer variability; if used, the same person should perform all measurements. Consider using imaging techniques like bioluminescence or ultrasound for more accurate and reproducible measurements.
Intrinsic Tumor Heterogeneity For patient-derived xenografts (PDX), inherent tumor heterogeneity can lead to varied responses. It is advisable to establish multiple PDX models from different patient tumors to account for this.

Data Presentation: Summary of this compound In Vivo Efficacy

The following tables summarize quantitative data from various this compound xenograft studies.

Table 1: this compound Efficacy in MLL-Rearranged Leukemia Xenograft Models

Cell LineMouse StrainThis compound Dose & AdministrationTreatment DurationKey Findings
MV4;11BALB/c nude60 mg/kg, i.p., once daily35 days~8-fold decrease in tumor volume compared to control.[7]
MV4;11BALB/c nudeNot specified38 daysOver 80% reduction in tumor volume; complete regression in 2/6 mice.[2]
MLL-AF9Not specified80 mg/kg, p.o., twice daily10 days45% increase in median survival time.[7]

Table 2: this compound Efficacy in Solid Tumor Xenograft Models

Cell LineCancer TypeMouse StrainThis compound Dose & AdministrationTreatment DurationKey Findings
HepG2HCCAthymic nude35 mg/kg, i.p., once daily2-3 weeks>50% reduction in tumor growth.[4]
Hep3BHCCAthymic nude35 mg/kg, i.p., once daily2-3 weeks>50% reduction in tumor growth.[4]
143BOsteosarcomaNot specified10 mg/kg, i.p., every 2 days13 daysSignificant inhibition of tumor growth.[5][6]

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous MLL-Rearranged Leukemia Xenograft Model (MV4;11)

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Animal Model: Use 4-6 week old female immunodeficient mice (e.g., BALB/c nude or NSG).

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by caliper measurements 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

  • This compound Administration: Prepare this compound in a vehicle such as 25% DMSO, 25% PEG400, and 50% PBS. Administer the drug or vehicle via intraperitoneal injection or oral gavage at the desired dose and schedule.

  • Endpoint: Continue treatment for the specified duration. Monitor animal health and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Binds to promoter Transcription Leukemogenic Transcription Target_Genes->Transcription MI503 This compound MI503->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis A 1. Cell Culture (e.g., MV4;11) B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Injection B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization D->E F 6. This compound or Vehicle Admin. E->F G 7. Continued Monitoring & Data Collection F->G H 8. Endpoint Analysis G->H

Caption: A typical experimental workflow for an this compound xenograft study.

References

Potential for acquired resistance to MI-503 with prolonged exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for acquired resistance to the menin-MLL inhibitor, MI-503, with prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: Can cancer cells develop resistance to this compound after prolonged treatment?

A1: While early preclinical studies with this compound over short durations (e.g., 20-38 days) did not observe the emergence of resistance, more recent clinical and preclinical data for the broader class of menin-MLL inhibitors have shown that acquired resistance is a significant clinical challenge. Therefore, it is crucial to consider the potential for resistance development in long-term experiments.

Q2: What are the known mechanisms of acquired resistance to menin-MLL inhibitors?

A2: There are two primary mechanisms of acquired resistance to menin-MLL inhibitors:

  • Genetic Resistance: This is the most commonly observed mechanism and is primarily driven by the acquisition of somatic point mutations in the MEN1 gene, which encodes for the menin protein. These mutations typically occur at the drug-binding site.

  • Non-Genetic Resistance: This mechanism involves the transcriptional reprogramming of leukemia cells. In this scenario, the cells adapt to the presence of the inhibitor and become less dependent on the menin-MLL interaction for their survival and proliferation, while still being addicted to the MLL-fusion protein.[1]

Q3: Which specific MEN1 mutations are known to confer resistance to menin inhibitors?

A3: Clinical studies with menin inhibitors have identified recurrent mutations in the MEN1 gene that lead to resistance. These mutations are considered a class effect and are likely relevant for this compound. The most frequently reported mutations occur at the following residues of the menin protein:

  • Methionine 327 (M327), with common alterations being M327I and M327V.
  • Glycine 331 (G331), with common alterations being G331D and G331R.[2]
  • Threonine 349 (T349), with the common alteration being T349M.

These mutations are located in the drug-binding pocket of menin and reduce the binding affinity of the inhibitor, thereby diminishing its efficacy.

Q4: How does non-genetic resistance to menin inhibitors manifest?

A4: Non-genetic resistance is characterized by a profound reprogramming of gene expression.[1] Resistant cells show a decreased expression of key MLL target genes, such as HOXA9 and MEIS1, and an increased expression of genes associated with myeloid differentiation.[3] Despite the continued presence of the inhibitor and its binding to menin, these cells find alternative pathways to maintain their leukemic state.[1]

Q5: Are there strategies to overcome or mitigate resistance to this compound?

A5: Research into overcoming menin inhibitor resistance is ongoing. Potential strategies include:

  • Combination Therapies: Using this compound in combination with other anti-leukemic agents may create a multi-pronged attack that reduces the likelihood of resistance emerging.
  • Next-Generation Inhibitors: The development of new menin inhibitors that can effectively bind to and inhibit the mutated forms of menin is an active area of research.
  • Targeting Downstream Pathways: Identifying and targeting the alternative survival pathways that are activated in non-genetically resistant cells could be a viable therapeutic approach.

Troubleshooting Guides

Problem 1: Decreased sensitivity of leukemia cell lines to this compound in long-term culture.
  • Possible Cause 1: Development of Genetic Resistance.

    • Troubleshooting Steps:

      • Sequence the MEN1 gene: Isolate genomic DNA from the resistant cell population and perform Sanger or next-generation sequencing to check for mutations in the coding region of the MEN1 gene, paying close attention to exons encoding residues M327, G331, and T349.

      • Compare IC50/GI50 values: Perform a dose-response cell viability assay (e.g., MTT or CTG) to compare the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in the suspected resistant line versus the parental, sensitive line. A significant rightward shift in the dose-response curve indicates resistance.

  • Possible Cause 2: Emergence of Non-Genetic Resistance.

    • Troubleshooting Steps:

      • Gene Expression Analysis: Perform RNA-sequencing or qRT-PCR to analyze the expression levels of key MLL target genes (HOXA9, MEIS1) and myeloid differentiation markers. A decrease in MLL targets and an increase in differentiation markers in the presence of this compound, without a MEN1 mutation, may suggest non-genetic resistance.

      • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to assess the interaction between menin and MLL-fusion proteins in the presence and absence of this compound. In non-genetically resistant cells, this compound may still disrupt the menin-MLL interaction, indicating the resistance mechanism is downstream of the direct drug-target interaction.

Problem 2: Inconsistent results in this compound sensitivity assays.
  • Possible Cause: Experimental Variability.

    • Troubleshooting Steps:

      • Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well for viability assays, as cell density can affect drug sensitivity.

      • Verify Compound Potency: Use freshly prepared dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

      • Monitor Cell Health: Regularly check the morphology and growth rate of your cell lines to ensure they are healthy and not contaminated.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in sensitive leukemia cell lines. Data for this compound in cell lines with specific resistance-conferring MEN1 mutations is limited; however, studies on other menin inhibitors have shown a significant increase (up to 16-fold or more) in IC50 values in cells harboring these mutations.[3]

Cell LineBackgroundAssay TypeParameterValue (µM)Reference
Murine BMCs (MLL-AF9)MLL-rearranged LeukemiaGrowth InhibitionGI500.22[1][4]
Human MLL cell linesMLL-rearranged LeukemiaGrowth InhibitionGI500.25 - 0.57[1]
143BOsteosarcoma (p53 mutant)Cell ProliferationEC500.13[5]
HOSOsteosarcoma (p53 mutant)Cell ProliferationEC500.16[5]
Saos-2Osteosarcoma (p53 mutant)Cell ProliferationEC500.29[5]
SKES1Osteosarcoma (p53 wild-type)Cell ProliferationEC500.89[5]
MG-63Osteosarcoma (p53 wild-type)Cell ProliferationEC502.1[5]
U2OSOsteosarcoma (p53 wild-type)Cell ProliferationEC501.2[5]
HepG2Hepatocellular CarcinomaInhibitionIC500.014[6]

Detailed Experimental Protocols

Protocol 1: Generation of this compound Resistant Leukemia Cell Lines by Prolonged Exposure

This protocol describes a method for generating this compound resistant leukemia cell lines through continuous, dose-escalating exposure.

Materials:

  • This compound sensitive leukemia cell line (e.g., MV4;11, MOLM-13)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., trypan blue)

  • Sterile cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial Dosing Concentration: Start by treating the parental cell line with this compound at a concentration equal to its GI50 value.

  • Initial Exposure: Culture the cells in the presence of the starting concentration of this compound. Monitor cell viability and proliferation regularly. Initially, a significant reduction in cell growth is expected.

  • Culture Maintenance: Replenish the medium with fresh this compound every 3-4 days. Passage the cells as needed, maintaining them in the presence of the drug.

  • Dose Escalation: Once the cell population recovers and demonstrates stable proliferation at the current drug concentration, double the concentration of this compound.

  • Iterative Process: Repeat steps 3 and 4, gradually increasing the concentration of this compound. This process can take several months.

  • Resistance Confirmation: A cell line is considered resistant when it can proliferate in the presence of a high concentration of this compound (typically at least 10-fold higher than the initial GI50).

  • Characterization: Once a resistant line is established, characterize the mechanism of resistance as described in the troubleshooting guide (e.g., MEN1 sequencing, gene expression analysis).

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various stages of resistance development.

Protocol 2: Cell Viability (MTT) Assay to Determine this compound Sensitivity

Materials:

  • Parental and suspected this compound resistant leukemia cell lines

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Plot the percentage of cell viability versus the log of the this compound concentration and fit a dose-response curve to determine the GI50 value.

Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-rearranged Leukemia cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound MLL-FP MLL Fusion Protein (e.g., MLL-AF9) Complex Menin-MLL-FP Complex MLL-FP->Complex Menin Menin Menin->Complex WDR5 WDR5 WDR5->Complex DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Complex->DNA Binds to H3K4me3 H3K4 Trimethylation DNA->H3K4me3 Leads to Transcription Leukemogenic Gene Transcription H3K4me3->Transcription Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->Menin Binds to & Inhibits

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia and the point of inhibition by this compound.

Resistance_Workflow Workflow for Generating and Characterizing this compound Resistance Start Start with this compound Sensitive Cell Line Exposure Prolonged, Dose-Escalating Exposure to this compound Start->Exposure Selection Selection of Resistant Population Exposure->Selection Confirmation Confirm Resistance (Viability Assay) Selection->Confirmation Genetic Genetic Analysis (MEN1 Sequencing) Confirmation->Genetic NonGenetic Transcriptomic Analysis (RNA-seq / qRT-PCR) Confirmation->NonGenetic Mutation MEN1 Mutation Identified? Genetic->Mutation NonGenetic_Resistance Conclusion: Non-Genetic Resistance NonGenetic->NonGenetic_Resistance Genetic_Resistance Conclusion: Genetic Resistance Mutation->Genetic_Resistance Yes Mutation->NonGenetic_Resistance No Resistance_Logic Logical Flow of Acquired Resistance to this compound Treatment Prolonged this compound Treatment Pressure Selective Pressure on Leukemia Cells Treatment->Pressure Resistance Development of Resistance Pressure->Resistance Genetic Genetic Mechanism: MEN1 Mutation Resistance->Genetic Path A NonGenetic Non-Genetic Mechanism: Transcriptional Reprogramming Resistance->NonGenetic Path B Outcome_Genetic Reduced Drug Binding Affinity Genetic->Outcome_Genetic Outcome_NonGenetic Bypass Menin-MLL Dependency NonGenetic->Outcome_NonGenetic Failure Treatment Failure Outcome_Genetic->Failure Outcome_NonGenetic->Failure

References

Validation & Comparative

Validating MI-503 On-Target Activity: A Comparative Guide to Downstream Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-503's performance against other menin-MLL inhibitors, supported by experimental data, to validate its on-target activity through the analysis of downstream gene expression.

This compound is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of leukemia.[1][2] Validating that a compound like this compound is hitting its intended target is a crucial step in preclinical drug development. A key method for this validation is to measure the expression levels of genes known to be regulated by the MLL fusion protein complex. Inhibition of the menin-MLL interaction is expected to lead to a significant downregulation of these downstream target genes.

This guide compares the effects of this compound on downstream gene expression with its closely related analog, MI-463, and other potent menin-MLL inhibitors.

Comparative Analysis of Downstream Gene Expression

Treatment of MLL-rearranged leukemia cell lines with this compound and other menin-MLL inhibitors leads to a marked reduction in the expression of key downstream target genes, most notably HOXA9 and MEIS1.[1] These genes are crucial for the proliferation and survival of leukemic cells. The following tables summarize the quantitative effects of these inhibitors on gene expression.

Table 1: In Vitro Inhibition of MLL-Rearranged Leukemia Cell Growth

CompoundCell LineGI50 (µM)Assay Duration
This compound MLL-AF9 transformed murine bone marrow cells0.227 days
MI-463 MLL-AF9 transformed murine bone marrow cells0.237 days
This compound Human MLL leukemia cell lines (panel)0.25 - 0.577 days
MI-1481 MLL-AF9 transformed murine bone marrow cells~0.057 days
VTP50469 MOLM13 (MLL-AF9)0.013Not Specified
VTP50469 MV4;11 (MLL-AF4)0.017Not Specified

GI50 (50% growth inhibition) values indicate the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vivo Downregulation of MLL Target Genes in a Xenograft Model (MV4;11 cells)

CompoundGeneRelative Expression vs. Vehicle
This compound HOXA9~80% reduction
This compound MEIS1~75% reduction
MI-463 HOXA9~70% reduction
MI-463 MEIS1~60% reduction

Data represents qRT-PCR analysis of tumor samples from mice treated with the respective compounds.[1]

Table 3: Downregulation of MLL Target Genes in MLL-AF9 Murine Bone Marrow Cells

Compound (Concentration)GeneRelative Expression vs. DMSO
This compound (1 µM)Hoxa9~85% reduction
This compound (1 µM)Meis1~90% reduction
MI-463 (1 µM)Hoxa9~80% reduction
MI-463 (1 µM)Meis1~85% reduction

Data from quantitative real-time PCR after 6 days of treatment.[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the validation process, the following diagrams are provided.

MI503_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Promoters Target_Genes Target Genes (HOXA9, MEIS1, etc.) Transcription Gene Transcription Target_Genes->Transcription Leads to Inhibition Inhibition Transcription->Inhibition MI503 This compound MI503->Menin Binds to Block->MLL_fusion

Caption: this compound signaling pathway.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Analysis & Validation start Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) treat Treat with this compound, alternatives, or vehicle (e.g., 4-7 days) start->treat harvest Harvest cells and isolate total RNA treat->harvest rt Reverse Transcription (cDNA synthesis) harvest->rt qpcr Quantitative PCR (qPCR) for target genes (HOXA9, MEIS1) and housekeeping gene rt->qpcr analyze Calculate relative gene expression (ΔΔCt method) qpcr->analyze compare Compare expression levels between treated and control groups analyze->compare validate Validate on-target activity: Significant downregulation of target genes compare->validate

Caption: Experimental workflow for validation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Compound Treatment
  • Cell Lines: Human MLL-rearranged leukemia cell lines MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) are commonly used.

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound and other inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Treatment: Cells are seeded at a specified density (e.g., 2 x 10^5 cells/mL) and treated with the compounds at various concentrations or with DMSO as a vehicle control. The treatment duration is typically between 4 to 7 days, with media and compound replenishment as needed.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • qRT-PCR: The expression levels of target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB) are quantified using a real-time PCR system with a SYBR Green-based detection method.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method. The expression levels of the target genes in the treated samples are normalized to the housekeeping gene and then compared to the vehicle-treated control group to determine the fold change or percentage reduction.

Conclusion

The on-target activity of this compound is effectively validated by demonstrating a significant and dose-dependent downregulation of MLL fusion protein target genes, such as HOXA9 and MEIS1. The data presented in this guide shows that this compound's potency in reducing the expression of these key oncogenes is comparable to or greater than other menin-MLL inhibitors. This robust on-target activity, coupled with its favorable pharmacokinetic properties, underscores the therapeutic potential of this compound in MLL-rearranged leukemias. The experimental protocols and workflows detailed herein provide a solid framework for researchers to independently verify these findings and further explore the utility of menin-MLL inhibition.

References

A Breakthrough in Hepatocellular Carcinoma: The Synergistic Combination of MI-503 and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel combination therapy pairing the menin-MLL inhibitor MI-503 with the multi-kinase inhibitor sorafenib (B1663141) has demonstrated significant synergistic anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC), offering a promising new therapeutic strategy for this challenging cancer. This guide provides a comprehensive comparison of this combination therapy with existing alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Hepatocellular carcinoma remains a major global health challenge with limited effective treatment options. Sorafenib, a standard-of-care multi-kinase inhibitor, provides only modest survival benefits. The combination of this compound, a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with sorafenib has been shown to synergistically enhance the killing of HCC cells and suppress tumor growth in preclinical studies. This guide details the preclinical evidence for this combination therapy, comparing its efficacy with established and emerging treatments for HCC.

Mechanism of Action: A Dual-Pronged Attack

The synergistic effect of the this compound and sorafenib combination stems from their distinct and complementary mechanisms of action.

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis.[1] It inhibits Raf kinases (CRAF, BRAF), vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), and platelet-derived growth factor receptor beta (PDGFR-β), thereby disrupting cell proliferation and the formation of new blood vessels that supply tumors.[1][2]

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL1.[3] The menin-MLL1 complex is crucial for the expression of certain oncogenes. In HCC, this complex has been shown to regulate the expression of Paternally Expressed Gene 10 (PEG10), a critical factor for the proliferation and migration of liver cancer cells.[3][4] By inhibiting the menin-MLL1 interaction, this compound leads to the transcriptional repression of PEG10, thereby hindering tumor cell growth.[3]

The combination of these two agents results in a powerful, multi-faceted attack on HCC cells, targeting both key signaling pathways and the epigenetic regulation of oncogenes.

Preclinical Performance: In Vitro and In Vivo Evidence

A pivotal preclinical study by Kempinska et al. (2018) provides strong evidence for the synergistic efficacy of the this compound and sorafenib combination in HCC.

In Vitro Synergistic Cell Killing

The combination of this compound and sorafenib demonstrated a strong synergistic effect in inhibiting the growth of human HCC cell lines, HepG2 and Hep3B. The combination indices (CIs) were consistently below 1, indicating synergy.

Cell LineTreatmentGI50 (µM) after 12 daysCombination Index (CI)
HepG2 This compound0.5 - 3.2-
Sorafenib~5-
This compound + SorafenibEnhanced Inhibition0.45 - 0.66
Hep3B This compound0.5 - 3.2-
Sorafenib~5-
This compound + SorafenibEnhanced Inhibition< 0.66

Table 1: In Vitro Efficacy of this compound and Sorafenib Combination in HCC Cell Lines. Data extracted from Kempinska et al., Mol Cancer Ther, 2018.[3]

In Vivo Tumor Growth Inhibition in Xenograft Models

The anti-tumor efficacy of the combination therapy was further evaluated in mouse xenograft models using HepG2 and Hep3B cells. The combination of this compound and sorafenib resulted in a more pronounced reduction in tumor growth compared to either agent alone.

Xenograft ModelTreatment GroupMean Tumor Volume (mm³) at Day 21 (HepG2) / Day 28 (Hep3B)Percentage Tumor Growth Inhibition (%)
HepG2 Vehicle (Control)~1200-
This compound (50 mg/kg, i.p., daily)~600~50%
Sorafenib (30 mg/kg, p.o., daily)~800~33%
This compound + Sorafenib~200~83%
Hep3B Vehicle (Control)~800-
This compound (50 mg/kg, i.p., daily)~400~50%
Sorafenib (30 mg/kg, p.o., daily)~550~31%
This compound + Sorafenib~150~81%

Table 2: In Vivo Efficacy of this compound and Sorafenib Combination in HCC Xenograft Models. Approximate data interpreted from graphical representations in Kempinska et al., Mol Cancer Ther, 2018.[3]

Comparison with Alternative Therapies

While direct comparative studies of this compound in combination with sorafenib against other HCC therapies are not yet available, a comparison of its preclinical efficacy with the clinical outcomes of established and emerging treatments provides valuable context.

TherapyMechanism of ActionOverall Survival (OS) - MedianProgression-Free Survival (PFS) - MedianOverall Response Rate (ORR)
Sorafenib Multi-kinase inhibitor (Raf, VEGFR, PDGFR)10.7 - 12.3 months3.7 - 5.5 months2-11%
Lenvatinib Multi-kinase inhibitor (VEGFR, FGFR, PDGFRα, RET, KIT)13.6 months7.4 months24%
Atezolizumab + Bevacizumab PD-L1 inhibitor + VEGF inhibitor19.2 months6.9 months30%
Regorafenib (Second-line) Multi-kinase inhibitor (VEGFR, TIE2, PDGFR, FGFR, KIT, RET, RAF)10.6 months3.1 months11%
Nivolumab (First-line) PD-1 inhibitor16.4 months-15%
This compound + Sorafenib Menin-MLL inhibitor + Multi-kinase inhibitorPreclinicalPreclinicalPreclinical

Table 3: Comparison of Efficacy of this compound + Sorafenib (Preclinical) with Approved Therapies for Advanced HCC (Clinical Trial Data). Clinical data sourced from pivotal trials: SHARP/Asia-Pacific (Sorafenib), REFLECT (Lenvatinib)[5][6], IMbrave150 (Atezolizumab + Bevacizumab)[7][8][9], RESORCE (Regorafenib)[10][11][12][13], and CheckMate 459 (Nivolumab)[1][3][4][14].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Hepatocellular carcinoma cells (HepG2, Hep3B) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with various concentrations of this compound, sorafenib, or the combination of both drugs. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for the specified durations (e.g., 7 or 12 days).

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. The half-maximal growth inhibitory concentration (GI50) was determined from the dose-response curves. Combination indices (CIs) were calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Mouse Model
  • Cell Implantation: 5 x 10^6 HepG2 or Hep3B cells were suspended in a 1:1 mixture of media and Matrigel and subcutaneously injected into the flank of 6- to 8-week-old female athymic nude mice.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³). Mice were then randomized into four treatment groups: vehicle control, this compound alone, sorafenib alone, and the combination of this compound and sorafenib.

  • Drug Administration: this compound was administered intraperitoneally (i.p.) daily at a dose of 50 mg/kg. Sorafenib was administered orally (p.o.) daily at a dose of 30 mg/kg. The vehicle control groups received the respective vehicles.

  • Tumor Measurement: Tumor volume was measured every 3-4 days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: The experiment was terminated after a predetermined period (e.g., 21 or 28 days), and the tumors were excised and weighed.

  • Data Analysis: Tumor growth curves were plotted for each treatment group. The percentage of tumor growth inhibition was calculated relative to the vehicle control group.

RNA Sequencing and Gene Expression Analysis
  • RNA Extraction: Total RNA was extracted from HCC cells treated with this compound or DMSO using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

  • Library Preparation: RNA quality was assessed using a Bioanalyzer. Strand-specific sequencing libraries were prepared from rRNA-depleted RNA using the TruSeq Stranded Total RNA Library Prep Kit (Illumina).

  • Sequencing: The libraries were sequenced on an Illumina HiSeq platform to generate paired-end reads.

  • Data Analysis: Raw sequencing reads were aligned to the human reference genome. Differential gene expression analysis was performed to identify genes that were significantly up- or downregulated upon this compound treatment. Gene Set Enrichment Analysis (GSEA) was used to identify enriched biological pathways.

Visualizations

Signaling_Pathway cluster_sorafenib Sorafenib cluster_mi503 This compound Raf Kinases Raf Kinases Cell Proliferation Cell Proliferation Raf Kinases->Cell Proliferation inhibits VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis inhibits PDGFR PDGFR PDGFR->Angiogenesis inhibits Menin-MLL1 Complex Menin-MLL1 Complex PEG10 Transcription PEG10 Transcription Menin-MLL1 Complex->PEG10 Transcription inhibits HCC Tumor Growth HCC Tumor Growth Cell Proliferation->HCC Tumor Growth Angiogenesis->HCC Tumor Growth PEG10 Transcription->Cell Proliferation promotes

Caption: Mechanism of action of this compound and sorafenib in HCC.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HCC Cell Lines HCC Cell Lines Drug Treatment Drug Treatment HCC Cell Lines->Drug Treatment Cell Viability Assay Cell Viability Assay Drug Treatment->Cell Viability Assay Synergy Analysis Synergy Analysis Cell Viability Assay->Synergy Analysis Xenograft Model Xenograft Model Treatment Groups Treatment Groups Xenograft Model->Treatment Groups Tumor Growth Measurement Tumor Growth Measurement Treatment Groups->Tumor Growth Measurement Efficacy Evaluation Efficacy Evaluation Tumor Growth Measurement->Efficacy Evaluation

Caption: Preclinical experimental workflow for evaluating combination therapy.

Logical_Relationship Unmet Need in HCC Unmet Need in HCC Hypothesis: Synergistic Effect Hypothesis: Synergistic Effect Unmet Need in HCC->Hypothesis: Synergistic Effect This compound Development This compound Development This compound Development->Hypothesis: Synergistic Effect Sorafenib (Standard of Care) Sorafenib (Standard of Care) Sorafenib (Standard of Care)->Hypothesis: Synergistic Effect Preclinical Validation Preclinical Validation Hypothesis: Synergistic Effect->Preclinical Validation In Vitro Synergy In Vitro Synergy Preclinical Validation->In Vitro Synergy In Vivo Efficacy In Vivo Efficacy Preclinical Validation->In Vivo Efficacy Potential for Clinical Translation Potential for Clinical Translation In Vitro Synergy->Potential for Clinical Translation In Vivo Efficacy->Potential for Clinical Translation

Caption: Logical flow from unmet need to clinical potential.

Conclusion and Future Directions

The combination of the menin-MLL inhibitor this compound with the multi-kinase inhibitor sorafenib presents a highly promising therapeutic strategy for hepatocellular carcinoma. The robust preclinical data demonstrating synergistic activity in both in vitro and in vivo models warrant further investigation. Future studies should focus on elucidating the precise molecular mechanisms of this synergy and evaluating the safety and efficacy of this combination in clinical trials. This novel approach holds the potential to significantly improve outcomes for patients with this devastating disease.

References

Synergistic Disruption of Oncogenic Pathways in AML: A Comparative Guide to the Dual Inhibition of Menin and KDM4C by MI-503 and SD70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-leukemic effects of the Menin-MLL inhibitor, MI-503, and the KDM4C inhibitor, SD70, in the context of Acute Myeloid Leukemia (AML), particularly in subtypes driven by MLL rearrangements. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

Mechanism of Action and Synergistic Rationale

Acute Myeloid Leukemia with Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r AML) is an aggressive malignancy with a poor prognosis. The oncogenic activity of MLL fusion proteins is dependent on their interaction with the protein Menin, which is crucial for the expression of downstream leukemogenic genes such as HOXA9 and MEIS1. This compound is a potent and orally bioavailable small-molecule inhibitor that directly targets the Menin-MLL interaction, leading to the downregulation of these key target genes and subsequent inhibition of leukemia progression.[1][2]

Concurrently, MLL fusion proteins recruit the histone demethylase KDM4C, which removes repressive H3K9me3 marks from chromatin, facilitating the expression of critical leukemogenic genes, including MYC. SD70 is an inhibitor of KDM4C, and its action counters this epigenetic reprogramming essential for leukemic cell survival.[3][4]

The combination of this compound and SD70 represents a dual-pronged attack on the oncogenic machinery of MLL-r AML. By simultaneously inhibiting two critical co-factors of the MLL fusion protein complex, this combination therapy aims to achieve a synergistic anti-leukemic effect, enhance apoptosis, and overcome potential resistance mechanisms. A key outcome of this dual inhibition is the significant downregulation of MYC and its target genes.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound and SD70 in MLL-rearranged AML cell lines, MOLM13 and THP1.

Table 1: In Vitro Anti-Leukemic Activity of this compound and SD70

Cell LineTreatmentIC50 / GI50 (µM)
MOLM13 This compoundNot explicitly stated
SD70Not explicitly stated
THP1 This compoundNot explicitly stated
SD70Not explicitly stated
MLL-AF9 BMCs This compound~0.22

Note: Specific IC50 values for the combination were not available in the reviewed literature. However, the combination has been shown to be synergistic, implying an enhanced potency compared to single agents.

Table 2: Synergistic Induction of Apoptosis

Cell LineTreatment% Annexin V Positive Cells (Apoptosis)
MOLM13 Control (DMSO)Baseline
This compound aloneIncreased
SD70 aloneIncreased
This compound + SD70 Significantly Increased (Synergistic)
THP1 Control (DMSO)Baseline
This compound aloneIncreased
SD70 aloneIncreased
This compound + SD70 Significantly Increased (Synergistic)

Note: The combination of this compound and SD70 resulted in a synergistic enhancement of apoptosis in both MOLM13 and THP1 cell lines.[3]

Table 3: Combination Index (CI) Values

Cell LineDrug CombinationCombination Index (CI)Interpretation
MOLM13 This compound + SD70< 1.0Synergy
THP1 This compound + SD70< 1.0Synergy

Note: Combination Index (CI) values less than 1.0 indicate a synergistic interaction between the two drugs. The combination of this compound and SD70 has been demonstrated to be synergistic in MLL-rearranged AML cell lines.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the synergistic effects of this compound and SD70.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed AML cell lines (e.g., MOLM13, THP1) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of appropriate culture medium.

  • Drug Treatment: Treat cells with a serial dilution of this compound, SD70, or the combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization solution to each well. Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed AML cells in 6-well plates and treat with this compound, SD70, or the combination for 48-72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Colony Formation Assay
  • Cell Treatment: Treat AML cells with this compound, SD70, or the combination for 24-48 hours.

  • Plating: Plate the treated cells in a semi-solid methylcellulose-based medium in 35 mm dishes.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.

  • Staining and Counting: Stain the colonies with iodonitrotetrazolium (B1214958) chloride (INT) and count the number of colonies using a microscope.

  • Data Analysis: Compare the number and size of colonies in the treated groups to the control group to assess the effect on clonogenic potential.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID or NSG) with MLL-rearranged AML cells (e.g., MOLM13).

  • Tumor Growth: Monitor the mice for tumor development or engraftment of leukemic cells in the bone marrow and peripheral blood.

  • Drug Administration: Once tumors are established or engraftment is confirmed, treat the mice with this compound, SD70, the combination, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume, body weight, and overall survival of the mice.

  • Analysis: At the end of the study, analyze tumor tissue or bone marrow for biomarkers of drug activity, such as apoptosis and gene expression changes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

Synergistic_Mechanism cluster_upstream Upstream Oncogenic Drivers cluster_cofactors Key Co-factors cluster_inhibitors Inhibitors cluster_downstream Downstream Effects MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin recruits KDM4C KDM4C MLL_Fusion->KDM4C recruits HOXA9_MEIS1 HOXA9/MEIS1 Expression Menin->HOXA9_MEIS1 activates MYC MYC Expression KDM4C->MYC activates MI503 This compound MI503->Menin inhibits SD70 SD70 SD70->KDM4C inhibits Leukemogenesis Leukemogenesis & Cell Survival HOXA9_MEIS1->Leukemogenesis MYC->Leukemogenesis

Caption: Synergistic mechanism of this compound and SD70 in MLL-r AML.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines AML Cell Lines (MOLM13, THP1) Treatment Treat with this compound, SD70, or Combination Cell_Lines->Treatment Viability Cell Viability Assay (IC50/GI50) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Colony Colony Formation Assay Treatment->Colony Xenograft AML Xenograft Model (Immunodeficient Mice) InVivo_Treatment Treat with this compound, SD70, or Combination Xenograft->InVivo_Treatment Efficacy Assess Tumor Burden & Survival InVivo_Treatment->Efficacy

References

In Vivo Efficacy of MI-503 in MLL-Rearranged Leukemia: A Comparative Analysis with Other Epigenetic Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical In Vivo Performance

This guide provides a comprehensive in vivo efficacy comparison of MI-503, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other key epigenetic modifiers in the context of MLL-rearranged leukemias. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid in the objective assessment of these therapeutic agents.

Comparative In Vivo Efficacy of Epigenetic Modifiers in MLL-Rearranged Leukemia

The following table summarizes the in vivo efficacy of this compound and other selected epigenetic modifiers in preclinical models of MLL-rearranged leukemia. The data highlights key performance indicators such as tumor growth inhibition and extension of survival.

Compound/ClassTargetModel SystemDosing RegimenKey Efficacy ReadoutsReference
This compound Menin-MLL InteractionMV4;11 xenograft (BALB/c nude mice)60 mg/kg, daily i.p.~8-fold decrease in tumor volume at day 35.[1][1]
Murine MLL-AF9 leukemia modelNot specified45% increase in median survival.[1][1]
MI-463 Menin-MLL InteractionMV4;11 xenograft (BALB/c nude mice)35 mg/kg, daily i.p.~3-fold decrease in tumor volume at day 28.[1][1]
Murine MLL-AF9 leukemia modelNot specified70% increase in median survival.[1][1]
EPZ-5676 (Pinometostat) DOT1LRat xenograft model of MLL-rearranged leukemiaContinuous IV infusionComplete and sustained tumor regressions.[2][3][2][3]
I-BET151 BET Proteins (BRD3/4)Murine MLL-AF9 & human MLL-AF4 leukemia models30 mg/kgSignificant survival benefit and reduced leukemia burden.[4][5][4][5]
Vorinostat HDACSubcutaneous & intravenous childhood ALL xenograft models50, 100, or 150 mg/kg for 21 daysClear suppression of xenograft tumor growth.[6][6]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.

MLL_Pathway Mechanism of Action of Menin-MLL Inhibitors cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin interacts with DNA DNA MLL_fusion->DNA binds to promoter regions Menin->DNA binds to promoter regions Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes activates Transcription Aberrant Transcription Target_Genes->Transcription Leukemia Leukemia Progression Transcription->Leukemia MI_503 This compound MI_503->Menin inhibits interaction

Mechanism of Menin-MLL Inhibition by this compound.

InVivo_Workflow Typical In Vivo Efficacy Study Workflow start Start cell_culture Leukemia Cell Culture (e.g., MV4;11) start->cell_culture implantation Subcutaneous or Intravenous Implantation into Immunocompromised Mice cell_culture->implantation tumor_establishment Tumor Establishment (e.g., ~100-200 mm³) implantation->tumor_establishment treatment_groups Randomization into Treatment Groups (Vehicle, this compound, Comparator) tumor_establishment->treatment_groups treatment_phase Daily Drug Administration (e.g., i.p. injection) treatment_groups->treatment_phase monitoring Tumor Volume Measurement & Body Weight Monitoring treatment_phase->monitoring Repeated Measures endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Survival Analysis, Biomarker Assessment endpoint->analysis end End analysis->end

Workflow for a typical preclinical in vivo efficacy study.

Detailed Experimental Protocols

The following are representative experimental protocols for the in vivo studies cited in this guide. These protocols provide a framework for understanding how the comparative efficacy data was generated.

Menin-MLL Inhibitor (this compound) Xenograft Study
  • Cell Line: MV4;11 human MLL-rearranged leukemia cells are cultured under standard conditions.

  • Animal Model: 4-6 week old female BALB/c nude mice are used.

  • Implantation: 5 x 10^6 MV4;11 cells are injected subcutaneously into the flank of each mouse.

  • Treatment Initiation: Treatment begins when tumors reach a volume of approximately 100-200 mm³.

  • Dosing: this compound is administered daily via intraperitoneal (i.p.) injection at a dose of 60 mg/kg. A vehicle control group (e.g., DMSO, PEG400, PBS) is also included.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is terminated after a predefined period (e.g., 35 days), or when tumors in the control group reach a maximum allowable size.

  • Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the vehicle control group. On-target activity can be assessed by measuring the expression of MLL fusion target genes, such as HOXA9 and MEIS1, in tumor samples via qRT-PCR.

DOT1L Inhibitor (EPZ-5676) Xenograft Study
  • Animal Model: A rat xenograft model of MLL-rearranged leukemia is utilized.

  • Treatment: EPZ-5676 is administered via continuous intravenous (IV) infusion.

  • Efficacy Assessment: The primary endpoint is tumor regression.

  • Pharmacodynamic Analysis: To confirm on-target activity, levels of H3K79me2 and the mRNA levels of HOXA9 and MEIS1 are measured in xenograft tissue, peripheral blood mononuclear cells, and bone marrow cells.[2]

BET Inhibitor (I-BET151) Xenograft Study
  • Cell Line: SEM or RS4;11 human MLL-AF4 positive acute lymphoblastic leukemia cells are used.

  • Animal Model: NOD/SCID mice are transplanted with the leukemia cells.

  • Treatment: Treatment with I-BET151 at 30 mg/kg begins one week after transplantation.

  • Efficacy Assessment: Leukemic engraftment is measured by analyzing the percentage of human CD45+ cells in the bone marrow of the transplanted mice via flow cytometry two weeks after the initiation of treatment.[5] Survival is also a key endpoint.

HDAC Inhibitor (Vorinostat) Xenograft Study
  • Animal Model: Both subcutaneous and intravenous models of childhood B-cell precursor ALL are established in mice.

  • Dosing: Vorinostat is administered at doses of 50, 100, or 150 mg/kg for 21 days.

  • Efficacy Assessment: The primary outcome is the suppression of xenograft tumor growth.[6] In the intravenous model, inhibition of leukemia-induced splenomegaly is also a relevant endpoint.

Concluding Remarks

This compound demonstrates significant in vivo efficacy in preclinical models of MLL-rearranged leukemia, leading to substantial tumor growth inhibition and increased survival. When compared to other epigenetic modifiers, such as DOT1L, BET, and HDAC inhibitors, this compound presents a compelling profile as a targeted therapeutic. Each class of inhibitor, however, shows promise in preclinical settings, underscoring the potential of epigenetic modulation as a therapeutic strategy for this challenging disease. The choice of a particular agent for further development will likely depend on a variety of factors including the specific MLL fusion partner, the desired safety profile, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a solid foundation for such comparative assessments.

References

Reversing the MLL Gene Expression Signature: A Comparative Guide to MI-503 and Other Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for MLL-rearranged leukemias, this guide provides an objective comparison of MI-503, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other key alternatives. We present supporting experimental data, detailed protocols for pivotal assays, and visualizations of the underlying molecular pathways and experimental workflows.

The aberrant MLL gene expression signature, a hallmark of aggressive leukemias, is driven by the interaction between the protein menin and MLL fusion proteins. This interaction is crucial for the recruitment of the MLL complex to target genes, leading to their pathogenic overexpression. Small molecule inhibitors that disrupt this interaction have emerged as a promising therapeutic strategy. This guide focuses on this compound and validates its efficacy in reversing the MLL gene expression signature by comparing its performance with other notable menin-MLL inhibitors.

Performance Comparison of Menin-MLL Inhibitors

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells. Its efficacy stems from its ability to bind to menin with high affinity, thereby displacing MLL fusion proteins and leading to the downregulation of key target genes such as HOXA9 and MEIS1. This targeted action inhibits cell proliferation, induces apoptosis, and promotes differentiation of leukemic cells. To provide a clear quantitative comparison, the following tables summarize the in vitro potency and cellular activity of this compound alongside its alternatives.

Inhibitor Target IC50 (nM) Cell Line Reference
This compound Menin-MLL Interaction14.7MLL-rearranged leukemia cell lines[1]
MI-463Menin-MLL Interaction15.3MLL-rearranged leukemia cell lines[1]
VTP-50469Menin-MLL InteractionNot explicitly stated, but noted as more potent than this compoundMLL-rearranged leukemia cell lines[2]
BAY-155Menin-MLL Interaction8MOLM-13
MI-1481Menin-MLL Interaction3.6MLL-rearranged leukemia cell lines
MI-3454Menin-MLL Interaction0.51MLL-rearranged leukemia cell lines

Table 1: In Vitro Potency of Menin-MLL Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of this compound and its alternatives in biochemical assays measuring the disruption of the menin-MLL interaction. Lower values indicate higher potency.

Inhibitor GI50 (nM) Cell Line Treatment Duration Reference
This compound 250 - 570Panel of human MLL leukemia cell lines7 days[1]
MI-463Similar to this compoundMLL-AF9 transformed murine bone marrow cells7 days[1]
VTP-50469More potent than this compoundMOLM13 and RS4;11Not explicitly stated[2]
BAY-1556.3x more potent than this compound in MOLM-13, 2.8x in MV-4-11MOLM-13 and MV-4-11Not explicitly stated
MI-1481~10-fold more potent than this compoundMLL-AF9 transformed murine bone marrow cells7 days

Table 2: Cellular Growth Inhibition by Menin-MLL Inhibitors. This table presents the half-maximal growth inhibitory concentration (GI50) of the inhibitors in various MLL-rearranged leukemia cell lines. Lower values indicate greater efficacy in inhibiting cell proliferation.

Experimental Validation of MLL Signature Reversal

The reversal of the MLL gene expression signature is a key indicator of the on-target activity of menin-MLL inhibitors. This is primarily assessed by measuring the downregulation of MLL target genes and observing subsequent cellular phenotypes like differentiation and apoptosis.

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is a standard method to quantify the changes in the expression of specific MLL target genes following inhibitor treatment. Studies have consistently shown that this compound treatment leads to a significant reduction in the mRNA levels of HOXA9 and MEIS1, two critical downstream targets of MLL fusion proteins.[1] Similar effects have been reported for other potent menin-MLL inhibitors.

Chromatin Immunoprecipitation (ChIP)

ChIP followed by sequencing (ChIP-seq) provides a genome-wide view of protein-DNA interactions. In the context of MLL-rearranged leukemia, ChIP-seq can be used to demonstrate the displacement of the menin-MLL fusion protein complex from the promoter regions of its target genes after treatment with an inhibitor like this compound. This provides direct evidence of the inhibitor's mechanism of action at the chromatin level.

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

MLL_Signaling_Pathway MLL Signaling Pathway in Leukemia and Inhibition by this compound cluster_nucleus Nucleus cluster_inhibition Inhibition MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binding Menin->DNA Recruitment Transcription Leukemogenic Gene Expression DNA->Transcription Activation Leukemia Leukemia Progression Transcription->Leukemia Drives MI503 This compound MI503->Menin Binds & Inhibits

Caption: MLL signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Experimental Workflow for Validating this compound Efficacy cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis & Interpretation MLL_cells MLL-rearranged Leukemia Cells Treatment Treat with this compound or Alternative Inhibitor MLL_cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Treatment->Gene_Expression ChIP_seq Chromatin Immunoprecipitation (ChIP-seq for Menin/MLL occupancy) Treatment->ChIP_seq GI50_calc Calculate GI50 values Viability->GI50_calc Gene_down Quantify Gene Downregulation Gene_Expression->Gene_down Occupancy Analyze Protein Occupancy at Promoters ChIP_seq->Occupancy Conclusion Validate Reversal of MLL Gene Signature GI50_calc->Conclusion Gene_down->Conclusion Occupancy->Conclusion

Caption: A generalized experimental workflow for validating this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are protocols for key experiments used to validate the efficacy of this compound and other menin-MLL inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors. Add 10 µL of the compound dilutions or DMSO (vehicle control) to the respective wells. The final DMSO concentration should not exceed 0.25%.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control and plot the results to determine the GI50 value for each compound.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

This protocol details the steps to quantify the mRNA levels of key MLL target genes.

  • Cell Treatment and RNA Extraction: Treat MLL-rearranged leukemia cells with the inhibitors or DMSO for a specified period (e.g., 48-72 hours). Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix. A typical reaction mixture includes: 10 µL of 2x master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.

    • Primer Sequences (Human):

      • HOXA9 Forward: 5'-AGGTGGCTCTTCTTAACTCTCC-3'

      • HOXA9 Reverse: 5'-TCTCGGCTGAAGCGTTCT-3'

      • MEIS1 Forward: 5'-CAAGCTGATTGCACAGGAAG-3'

      • MEIS1 Reverse: 5'-TGCAGGACTGTTGTAGGAGG-3'

      • GAPDH (housekeeping gene) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (e.g., GAPDH).

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing ChIP to assess protein-DNA interactions.

  • Cross-linking: Treat 1 x 10^7 MLL-rearranged leukemia cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-Menin or anti-MLL). An IgG antibody should be used as a negative control.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a PCR purification kit.

  • Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) using primers specific for the promoter regions of target genes or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Conclusion

This compound effectively reverses the MLL gene expression signature by disrupting the critical interaction between menin and MLL fusion proteins. Comparative data indicates that while this compound is a potent and well-characterized inhibitor, newer agents such as VTP-50469, BAY-155, MI-1481, and MI-3454 may offer enhanced potency. The selection of a specific inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols provided in this guide offer a framework for the rigorous validation of these and other emerging menin-MLL inhibitors.

References

MI-503: A Sharper Tool in the Oncologist's Arsenal? A Comparative Analysis of Therapeutic Windows

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of cancer therapeutics, the quest for a wider therapeutic window—maximizing efficacy against malignant cells while minimizing harm to healthy tissues—remains a paramount objective. This guide provides a detailed comparison of the novel menin-MLL inhibitor, MI-503, against standard-of-care chemotherapies for two distinct malignancies: MLL-rearranged leukemia and hepatocellular carcinoma (HCC). Through an examination of preclinical and clinical data, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the potential advantages of this targeted agent.

Executive Summary

This compound, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, has demonstrated a promising therapeutic window in preclinical studies. In MLL-rearranged leukemia, where the standard of care often involves aggressive cytotoxic chemotherapy with agents like cytarabine (B982) and daunorubicin, this compound exhibits high potency against leukemia cells with minimal impact on normal hematopoiesis. Similarly, in hepatocellular carcinoma, this compound shows significant anti-tumor activity, both as a single agent and in combination with the multi-kinase inhibitor sorafenib (B1663141), while displaying a favorable toxicity profile in animal models. Standard chemotherapies, in contrast, are associated with significant systemic toxicities that often limit their efficacy and duration of use.

Data Presentation: this compound vs. Standard Chemotherapy

The following tables summarize the key efficacy and toxicity parameters of this compound compared to standard chemotherapy agents for MLL-rearranged leukemia and hepatocellular carcinoma.

MLL-Rearranged Leukemia
ParameterThis compoundCytarabine & Daunorubicin ("7+3" regimen)
Mechanism of Action Selective inhibitor of the menin-MLL interaction, leading to downregulation of oncogenic gene expression (e.g., HOXA9, MEIS1) and induction of differentiation.[1][2][3]Cytarabine is a DNA polymerase inhibitor, and Daunorubicin is a topoisomerase II inhibitor and DNA intercalator, leading to broad cytotoxicity.
Preclinical Efficacy (In Vitro) IC₅₀: 14.7 nM (cell-free assay)[2] GI₅₀: 250-570 nM in human MLL leukemia cell lines.[1]Potent but non-selective cytotoxicity against rapidly dividing cells.
Preclinical Efficacy (In Vivo) Significant reduction in tumor volume and prolonged survival in mouse models of MLL leukemia.[1][3][4] Over 80% reduction in MV4;11 tumor volume.[3]Effective at reducing leukemia burden but with significant toxicity.
Preclinical Toxicity Prolonged treatment (38 days) in mice showed no alterations in body weight or morphological changes in liver and kidney tissues.[1][2] Does not impair normal hematopoiesis.[1][5]Myelosuppression is a major dose-limiting toxicity. Other toxicities include mucositis, cardiotoxicity (daunorubicin), and neurotoxicity.
Clinical Efficacy In early clinical development.Complete remission rates of 60-80% in younger adults, but with high relapse rates.[6]
Clinical Toxicity To be determined in clinical trials.Significant adverse events, including febrile neutropenia, sepsis, and enterocolitis, are common.[7]
Hepatocellular Carcinoma (HCC)
ParameterThis compoundSorafenib
Mechanism of Action Inhibition of the menin-MLL1 interaction, which is implicated in HCC pathogenesis.Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases, thereby inhibiting tumor angiogenesis and proliferation.
Preclinical Efficacy (In Vitro) GI₅₀: 0.5-3.2 µM in HCC cell lines.[8]Inhibits proliferation of various cancer cell lines.
Preclinical Efficacy (In Vivo) >50% reduction in tumor growth in HCC xenograft models as a single agent and 85% reduction in combination with sorafenib.Delays tumor progression in preclinical models.[9]
Preclinical Toxicity No substantial signs of toxicity (no significant changes in mouse body weight or liver enzymes) in HCC xenograft models.[8]In preclinical models, can cause body weight loss and liver and kidney dysfunction.[10]
Clinical Efficacy In early clinical development.Modest improvement in overall survival (approximately 3 months) in patients with advanced HCC.[11][12][13]
Clinical Toxicity To be determined in clinical trials.Common adverse events include hand-foot skin reaction, diarrhea, fatigue, hypertension, and weight loss.[11][12][14] Grade 3/4 adverse events are frequent.[11][12][14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound in MLL-Rearranged Leukemia

MI503_Pathway cluster_nucleus Nucleus cluster_drug_action cluster_outcomes Cellular Outcomes Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Differentiation Cell Differentiation Chromatin->Target_Genes Activates Transcription MI503 This compound MI503->Menin Inhibits Interaction Chemo_Pathway cluster_cell Cancer Cell cluster_drug_action cluster_outcomes Cellular Outcomes DNA DNA DNA_Replication DNA Replication & Transcription DNA->DNA_Replication DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Replication Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA_Replication Apoptosis Apoptosis DNA_Replication->Apoptosis Leads to Cytarabine Cytarabine Cytarabine->DNA_Polymerase Inhibits Daunorubicin Daunorubicin Daunorubicin->DNA Intercalates Daunorubicin->Topoisomerase_II Inhibits InVivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Implantation Implantation of Cancer Cells (e.g., MV4;11 or HepG2) into Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Admin Daily Administration of This compound or Vehicle Control Randomization->Treatment_Admin Tumor_Measurement Regular Measurement of Tumor Volume Treatment_Admin->Tumor_Measurement Toxicity_Monitoring Monitoring of Body Weight and Overall Health Treatment_Admin->Toxicity_Monitoring Endpoint Endpoint Analysis: Tumor Weight, Survival, Biomarkers Tumor_Measurement->Endpoint Toxicity_Monitoring->Endpoint

References

Comparative Guide to MI-503 and Other Targeted Therapies in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MI-503, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other targeted therapies used in the context of MLL-rearranged (MLL-r) leukemia. The information is compiled from preclinical studies to support further research and drug development efforts.

Introduction to this compound and MLL-Rearranged Leukemia

Acute leukemias with rearrangements of the MLL gene are aggressive hematological malignancies with a generally poor prognosis[1]. These rearrangements result in the production of MLL fusion proteins that are dependent on an interaction with the protein menin to drive leukemogenesis[1][2][3]. This compound is a highly potent and orally bioavailable small molecule that disrupts this critical menin-MLL interaction, leading to the downregulation of key MLL target genes such as HOXA9 and MEIS1, and subsequent inhibition of leukemia cell growth[1][4].

Performance Comparison of this compound and Alternative Targeted Therapies

While direct cross-resistance studies between this compound and other targeted therapies are not extensively available in the public domain, this section provides a comparative overview of their efficacy in MLL-r leukemia models. The data is compiled from various preclinical studies to facilitate an indirect comparison.

Table 1: In Vitro Efficacy of Targeted Therapies in MLL-Rearranged Leukemia Cell Lines
TherapyTargetCell LineEfficacy Metric (GI₅₀/IC₅₀)Reference
This compound Menin-MLL InteractionMV4;11 (MLL-AF4)~250-570 nM (GI₅₀)[1]
MOLM-13 (MLL-AF9)~250-570 nM (GI₅₀)[1]
KOPN-8 (MLL-ENL)~250-570 nM (GI₅₀)[5]
SEM (MLL-AF4)~250-570 nM (GI₅₀)[5]
Murine MLL-AF9 BMCs0.22 µM (GI₅₀)[4]
MI-463 Menin-MLL InteractionMurine MLL-AF9 BMCs0.23 µM (GI₅₀)[4]
Pinometostat (B612198) (EPZ-5676) DOT1LMLL-r cell lines<1 µM (IC₅₀ for cell growth)[6]
Gilteritinib FLT3MV4-11 (FLT3-ITD)Low nM range (IC₅₀)[7]
MOLM-14 (FLT3-ITD)Low nM range (IC₅₀)[7]
Quizartinib (B1680412) FLT3MV4-11 (FLT3-ITD)1 nM (IC₅₀)[8]
MOLM-13 (FLT3-ITD)1 nM (IC₅₀)[8]
Venetoclax (B612062) BCL-2MLL-r cell linesVaried sensitivity[9]
Table 2: In Vivo Efficacy of this compound in MLL-Rearranged Leukemia Xenograft Models
ModelTreatmentDosingOutcomeReference
MV4;11 Subcutaneous XenograftThis compound60 mg/kg, once daily, i.p.>80% reduction in tumor volume; complete regression in some mice.[4][10]
MLL-AF9 Leukemia Mouse ModelThis compoundNot specified~45% increase in median survival.[4]
MV4;11 XenograftMI-46335 mg/kg, once daily, i.p.~3-fold decrease in tumor volume.[11]
MLL-AF9 Leukemia Mouse ModelMI-463Not specified~70% increase in median survival.[4]

Cross-Resistance and Combination Therapy Insights

Direct experimental data on cross-resistance between this compound and other targeted agents is limited. However, available studies provide some insights into potential combination strategies and resistance mechanisms.

  • This compound and FLT3 Inhibitors: Preclinical studies have shown that combining this compound with FLT3 inhibitors, such as quizartinib and gilteritinib, results in synergistic inhibition of cell proliferation in MLL-r and NPM1-mutated AML models[12][13]. This suggests that dual targeting of the menin-MLL interaction and FLT3 signaling could be a promising therapeutic strategy to enhance efficacy and potentially overcome resistance.

  • Resistance to Menin-MLL Inhibition: Resistance to menin-MLL inhibition is an area of active research.

  • Resistance to Other Targeted Therapies:

    • FLT3 Inhibitors: Resistance to FLT3 inhibitors can occur through on-target secondary mutations in the FLT3 kinase domain or through the activation of bypass signaling pathways, such as the RAS/MAPK pathway[12].

    • DOT1L Inhibitors: Resistance to the DOT1L inhibitor pinometostat has been associated with the upregulation of drug efflux pumps like ABCB1[14].

    • Venetoclax: Resistance to the BCL-2 inhibitor venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, particularly MCL-1 and BCL-XL[15][16].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

This protocol is adapted for leukemia cell lines in suspension.

  • Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Centrifugation: Centrifuge the plate at 1500 rpm for 15 minutes to pellet the formazan (B1609692) crystals.

  • Supernatant Removal: Carefully remove the supernatant from each well.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) using appropriate software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the expression of MLL target genes HOXA9 and MEIS1.

  • Cell Treatment and RNA Extraction: Treat leukemia cells with the test compound or DMSO for the desired duration. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random hexamer primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., 18S rRNA or β-actin) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.

Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model using the MV4;11 human MLL-r leukemia cell line.

  • Cell Preparation: Culture MV4;11 cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5 x 10⁶ cells per 100 µL.

  • Animal Model: Use 4-6 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., this compound at 60 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) and schedule (e.g., once daily).

  • Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume using the formula: Volume = (width)² x length/2.

  • Efficacy Endpoint: Continue treatment and monitoring until a predefined endpoint is reached (e.g., a specific tumor volume in the control group or a set duration of treatment).

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Signaling Pathways and Experimental Workflows

Menin-MLL Interaction and Downstream Signaling

The following diagram illustrates the core signaling pathway disrupted by this compound.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA MLL_fusion->DNA HOXA9_MEIS1 HOXA9/MEIS1 Genes MLL_fusion->HOXA9_MEIS1 Upregulation Menin->DNA Menin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI503 This compound MI503->Menin Inhibits Interaction

Caption: this compound disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenesis.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the typical workflow for assessing the in vivo efficacy of a therapeutic agent.

in_vivo_workflow start Start cell_culture Leukemia Cell Culture (e.g., MV4;11) start->cell_culture inoculation Subcutaneous Inoculation into Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment analysis Data Analysis and Comparison measurement->analysis Regular Intervals end End analysis->end

Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.

This guide provides a snapshot of the current preclinical landscape for this compound and related targeted therapies. Further head-to-head studies are warranted to fully elucidate the cross-resistance profiles and to optimize combination strategies for the treatment of MLL-rearranged leukemia.

References

MI-503 Demonstrates Potent Anti-Cancer Activity in Non-MLL Rearranged Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Menin-MLL1 Inhibitor MI-503 in Osteosarcoma, Hepatocellular Carcinoma, and Ewing's Sarcoma Cell Lines

For researchers and drug development professionals exploring novel therapeutic avenues in oncology, the small molecule inhibitor this compound has emerged as a significant agent targeting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1). While its efficacy in MLL-rearranged leukemias is well-documented, its activity in cancer cell lines lacking this specific translocation is an area of growing interest.[1][2] This guide provides a comparative overview of this compound's effects on non-MLL rearranged cancer cell lines, with supporting experimental data and protocols.

This compound is a potent and orally bioavailable small molecule that disrupts the menin-MLL interaction, which has been implicated in the pathogenesis of various solid tumors, including osteosarcoma, hepatocellular carcinoma, and Ewing's sarcoma.[3][4][5] The inhibitor works by binding to menin, preventing its association with MLL1 and thereby inhibiting the transcription of downstream oncogenic targets.[3][6]

Comparative Efficacy of this compound in Solid Tumor Cell Lines

The anti-proliferative effects of this compound have been quantified across several non-MLL rearranged cancer cell lines. The data, summarized in the tables below, highlight its potent activity, particularly in osteosarcoma and hepatocellular carcinoma.

Osteosarcoma

In a panel of six osteosarcoma (OS) cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation.[3][7][8] Notably, cell lines with mutated p53 (143B, HOS, and Saos-2) showed higher sensitivity to the inhibitor.[3]

Cell Linep53 StatusThis compound EC50 (µM) after 7 days
143BMutated0.13
HOSMutated0.16
Saos-2Mutated0.29
SKES1Wild-type0.89
MG-63Wild-type2.1
U2OSWild-type1.2
Data sourced from a study by Tian et al. (2025).[3]
Hepatocellular Carcinoma

This compound has also shown significant anti-tumor activity in hepatocellular carcinoma (HCC) models.[4] A study reported a potent IC50 value in the HepG2 cell line. For comparison, data for the standard-of-care therapy, sorafenib, is also presented.

Cell LineCompoundIC50 (µM)
HepG2This compound0.014[6]
HepG2Sorafenib~5-10 (variable by study)[9][10]
Hep3BSorafenib~5-10 (variable by study)[9][11]
Ewing's Sarcoma

In contrast to its effects on osteosarcoma and HCC, menin-MLL1 inhibitors have shown limited single-agent activity against Ewing's sarcoma cell lines. Both this compound and a comparable inhibitor, VTP-50469, demonstrated weak anti-proliferative effects.[5][12][13][14]

Cell Line TypeCompoundIC50 (µM)
Ewing's SarcomaThis compound> 3
Ewing's SarcomaVTP-50469> 3
Data sourced from studies by the Pediatric Preclinical Testing Consortium.[12][13][14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating inhibitors like this compound.

Menin_MLL_Pathway Menin-MLL1 Signaling in Non-MLL Rearranged Cancer cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Menin Menin Menin_MLL Menin-MLL1 Complex Menin->Menin_MLL MLL1 MLL1/KMT2A MLL1->Menin_MLL DNA Promoter Region (e.g., PEG10, c-Myc, Mcl-1) Menin_MLL->DNA Binds to H3K4me3 H3K4me3 DNA->H3K4me3 Catalyzes Transcription Oncogene Transcription H3K4me3->Transcription Activates Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Transcription->Cell Proliferation, Migration, Survival MI503 This compound MI503->Menin Inhibits Interaction with MLL1

Caption: Mechanism of this compound action in non-MLL rearranged cancers.

Experimental_Workflow Workflow for In Vitro Inhibitor Evaluation cluster_assays Endpoint Assays start Start: Cancer Cell Lines (e.g., Osteosarcoma, HCC) culture Cell Culture & Seeding in 96-well plates start->culture treatment Treat with Inhibitor (e.g., this compound) at varying concentrations culture->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 colony Colony Formation Assay treatment->colony measure Measure Absorbance (450nm) or Count Colonies cck8->measure colony->measure analyze Data Analysis: Calculate EC50/IC50 values measure->analyze end End: Comparative Efficacy Determined analyze->end

Caption: Standard workflow for assessing inhibitor potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability (CCK-8) Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample.

  • Cell Seeding: Cancer cell lines are harvested during the logarithmic growth phase. A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[15][16] Plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: A serial dilution of this compound (or other inhibitors) is prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of medium containing the desired drug concentration is added to each well.[16] A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for the specified duration (e.g., 7 days for osteosarcoma studies), with media and compound being replenished as needed.[3]

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well.[17][18]

  • Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.[17][18]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[16]

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Colony Formation (Clonogenic) Assay

This in vitro assay assesses the ability of a single cell to undergo unlimited division and form a colony, providing insight into long-term cell survival.[19][20][21]

  • Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded into 6-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the inhibitor for a defined period.

  • Incubation: After treatment, the drug-containing medium is removed, and cells are washed and cultured in fresh medium for 10-14 days, allowing colonies to form.[19] The medium is changed every 2-3 days.

  • Fixing and Staining: Colonies are washed with PBS, fixed with a solution like 4% paraformaldehyde or 6% glutaraldehyde, and then stained with 0.5% crystal violet.[19][20][21]

  • Colony Counting: After washing away excess stain and drying the plates, colonies containing at least 50 cells are counted either manually or using imaging software.[19][20]

  • Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment group relative to the untreated control. This allows for the assessment of the long-term impact of the inhibitor on cell proliferation and survival.

Conclusion

This compound demonstrates significant and selective anti-proliferative activity against a range of non-MLL rearranged solid tumor cell lines, particularly in osteosarcoma and hepatocellular carcinoma. Its limited efficacy in Ewing's sarcoma suggests that the therapeutic window for menin-MLL1 inhibition may be context-dependent. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound and other menin-MLL1 inhibitors in solid tumors. Further studies are warranted to explore the molecular determinants of sensitivity to this compound in these cancers and to evaluate its efficacy in combination with other therapeutic agents.

References

Combination Index Analysis for MI-503: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-cancer agent MI-503 in combination with other therapeutic compounds. It offers a comparative overview of its synergistic effects, supported by quantitative data and detailed experimental protocols.

This compound is a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical driver in certain types of cancer, particularly acute myeloid leukemia (AML) with MLL rearrangements and hepatocellular carcinoma (HCC).[1][2][3] By disrupting this protein-protein interaction, this compound effectively downregulates the expression of key oncogenes such as HOXA9, MEIS1, and PEG10, leading to cell differentiation and inhibition of tumor growth.[1][2][3] This guide delves into the synergistic potential of this compound when combined with other anti-cancer agents, presenting a valuable resource for designing future pre-clinical and clinical studies.

Quantitative Analysis of this compound Combinations

The following tables summarize the synergistic effects of this compound in combination with various anti-cancer agents, as determined by the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Combination of this compound with Sorafenib in Hepatocellular Carcinoma (HCC)

Cell LineDrug CombinationIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
HepG2This compound + SorafenibThis compound: ~2.5 µM; Sorafenib: ~5 µMNot explicitly stated< 0.66 (Synergistic)[3]
Huh7This compound + SorafenibNot explicitly statedNot explicitly statedSynergistic[3]

Table 2: Combination of this compound with FLT3 Inhibitors in Acute Myeloid Leukemia (AML)

Cell LineDrug CombinationIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
MOLM13 (MLL-AF9, FLT3-ITD)This compound + QuizartinibThis compound: ~0.2 µM; Quizartinib: ~1 nMNot explicitly statedHighly Synergistic[2]
MV4-11 (MLL-AF4, FLT3-ITD)This compound + QuizartinibThis compound: ~0.3 µM; Quizartinib: ~0.5 nMNot explicitly statedHighly Synergistic[2]
OCI-AML3 (NPM1c, FLT3-wt)This compound + GilteritinibNot explicitly statedNot explicitly statedSynergistic[4]

Table 3: Combination of this compound with SD70 in MLL::AF9-driven Acute Myeloid Leukemia (AML)

Cell LineDrug CombinationIC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
MOLM13This compound + SD70Not explicitly statedNot explicitly stated< 1.0 (Synergistic)[1]
THP-1This compound + SD70Not explicitly statedNot explicitly stated< 1.0 (Synergistic)[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.

Cell Viability and Combination Index (CI) Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic, additive, or antagonistic effect of drug combinations.

Materials:

  • Cancer cell lines (e.g., HepG2, MOLM13)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and combination agents (e.g., Sorafenib, Quizartinib, SD70)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment:

    • Single Agent IC50 Determination: Prepare serial dilutions of each drug (this compound and the combination agent) in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

    • Combination Treatment: Prepare a fixed-ratio combination of this compound and the other agent (e.g., based on the ratio of their individual IC50 values). Perform serial dilutions of this combination and treat the cells as described above.

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. This method analyzes dose-effect data for single and combined drug treatments to quantify the nature of the interaction.

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo efficacy of this compound as a single agent and in combination with other anti-cancer drugs.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cancer cell lines (e.g., MV4-11, HepG2)

  • Matrigel (optional, for subcutaneous injection)

  • This compound and combination agent formulations for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Drug Administration: Administer the drugs according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the combination analysis of this compound.

MI503_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Interaction DNA DNA MLL1->DNA H3K4me3 H3K4me3 DNA->H3K4me3 Methylation Oncogenes Oncogenes (HOXA9, MEIS1, PEG10) H3K4me3->Oncogenes Activates Transcription Transcription Oncogenes->Transcription MI503 This compound MI503->Menin Inhibits Interaction Combination_Therapy_Signaling cluster_pathway Cancer Cell Signaling MI503 This compound Menin_MLL Menin-MLL Complex MI503->Menin_MLL Inhibits Proliferation_Survival Cell Proliferation & Survival Synergistic_Effect Synergistic Anti-Cancer Effect MI503->Synergistic_Effect Other_Agent Combination Agent (e.g., Sorafenib, FLT3i) Other_Pathway Parallel Survival Pathway (e.g., RAF/MEK/ERK, FLT3 signaling) Other_Agent->Other_Pathway Inhibits Other_Agent->Synergistic_Effect Oncogene_Expression Oncogene Expression (HOXA9, MEIS1, etc.) Menin_MLL->Oncogene_Expression Drives Oncogene_Expression->Proliferation_Survival Promotes Other_Pathway->Proliferation_Survival Promotes Experimental_Workflow_CI start Start cell_seeding Seed Cancer Cells in 96-well plates start->cell_seeding drug_treatment Treat with Single Agents & Combinations cell_seeding->drug_treatment incubation Incubate for 72-96h drug_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acquisition Measure Absorbance mtt_assay->data_acquisition data_analysis Calculate IC50 and Combination Index (CI) data_acquisition->data_analysis end End data_analysis->end

References

Navigating the Therapeutic Window: A Comparative Analysis of MI-503's Toxicity Profile in Normal Hematopoietic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the on-target and off-target effects of novel therapeutics is paramount. This guide provides a comprehensive comparison of the toxicity profile of MI-503, a potent inhibitor of the menin-MLL interaction, with other emerging alternatives in normal hematopoietic cells. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate an objective assessment of this compound's therapeutic window.

This compound is a small molecule inhibitor that disrupts the critical interaction between menin and the mixed-lineage leukemia (MLL) protein, a key driver in certain types of acute leukemia.[1] While highly effective against MLL-rearranged leukemia cells, a crucial aspect of its clinical potential lies in its safety profile, particularly its impact on healthy hematopoietic stem and progenitor cells (HSPCs). Preclinical studies have consistently demonstrated that this compound exhibits a favorable toxicity profile, sparing normal hematopoietic function.[2][3]

Prolonged in vivo studies in mice have shown that this compound does not adversely affect bone marrow cellularity, the abundance of Lin-c-Kit+ progenitor cells, or the long-term hematopoietic stem cell compartment.[2] A slight and manageable increase in mature myeloid cells was the most notable observation.[2] This guide delves deeper into the specifics of this compound's safety and compares it with other menin-MLL inhibitors, providing a clear perspective for researchers in the field.

Comparative Toxicity Profile of Menin-MLL Inhibitors in Normal Hematopoietic Cells

To provide a clear and concise overview, the following tables summarize the available data on the effects of this compound and its alternatives on normal hematopoietic cells.

DrugModel SystemKey Findings on Normal Hematopoietic CellsReference
This compound In vivo (mice)No significant effect on bone marrow cellularity, Lin-c-Kit+ progenitors, or long-term hematopoietic stem cells after 38 days of treatment. Slight increase in mature myeloid cells. No alterations in body weight or organ morphology (liver, kidney).[2]
In vivo (mice)No impairment of normal hematopoiesis.[3]
In vitro (human CD34+ cells)In combination with SD70, did not affect normal CD34+ cells.
MI-463 In vivo (mice)No significant effect on bone marrow cellularity after 10 days of treatment. No reported toxicity.[2][4]
VTP50469 In vivo (mice)Did not alter normal peripheral blood counts and no weight loss was observed at a highly effective dose. No detectable toxicity.[5]
In vitro (murine HSCs)Similar colony formation of hematopoietic stem cells (Lin- Sca1+ Kit+) compared to control in replating assays.[6]
Ziftomenib Clinical Trial (Humans)Treatment-emergent adverse events included anemia (any-grade, 22%; grade ≥ 3, 20%), neutropenia (any-grade, 7%; grade ≥ 3, 7%), and thrombocytopenia (any-grade, 20%; grade ≥ 3, 20%). Differentiation syndrome was also observed.[7][8]
Revumenib Clinical Trial (Humans)Treatment-related adverse events included febrile neutropenia (31%), thrombocytopenia (19%), and anemia (13.2%). Differentiation syndrome and QTc prolongation were notable side effects.[9][10][11][12]
DS-1594 PreclinicalExhibited very low toxicity toward normal hematopoietic cells in preclinical models.[13]
Clinical Trial (Humans)Differentiation syndrome was a dose-limiting toxicity. Other grade ≥ 3 events included infections, pneumonia, and febrile neutropenia.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the assessment of hematopoietic toxicity.

In Vivo Assessment of Hematopoietic Toxicity in Mice

Objective: To evaluate the effect of long-term administration of a menin-MLL inhibitor on hematopoietic stem and progenitor cells in vivo.

Protocol:

  • Animal Model: C57BL/6 mice are treated daily with the menin-MLL inhibitor (e.g., this compound at a specified dose) or vehicle control via oral gavage or intraperitoneal injection for a predetermined period (e.g., 10 to 38 days).

  • Monitoring: Body weight is monitored regularly throughout the study. At the end of the treatment period, mice are euthanized.

  • Tissue Collection: Bone marrow is harvested from the femurs and tibias. Spleen, liver, and kidneys are collected for histological analysis.

  • Bone Marrow Cellularity: Total bone marrow cells from one femur and one tibia are counted using a hemocytometer or an automated cell counter to determine cellularity.

  • Flow Cytometry Analysis of Hematopoietic Stem and Progenitor Cells:

    • A single-cell suspension of bone marrow cells is prepared.

    • Red blood cells are lysed using an appropriate buffer.

    • Cells are stained with a cocktail of fluorescently labeled antibodies to identify different hematopoietic populations. A typical panel includes markers for lineage-negative (Lin-), c-Kit+, Sca-1+ (LSK cells, enriched for HSCs and multipotent progenitors), and further markers to define long-term HSCs (e.g., CD150+, CD48-) and other progenitor populations.

    • Stained cells are analyzed using a multicolor flow cytometer.

    • The percentage and absolute number of each cell population are calculated.

  • Histology: Collected organs are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess for any morphological changes.

Colony-Forming Unit (CFU) Assay

Objective: To assess the proliferation and differentiation potential of hematopoietic progenitor cells in vitro following exposure to a menin-MLL inhibitor.

Protocol:

  • Cell Source: Bone marrow cells from treated and control mice, or human CD34+ cells from cord blood or mobilized peripheral blood.

  • Cell Plating: A specified number of cells (e.g., 1 x 10^4 bone marrow cells or 1 x 10^3 CD34+ cells) are plated in duplicate or triplicate in a semi-solid methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of various colony types. The menin-MLL inhibitor at various concentrations is added to the medium.

  • Incubation: Plates are incubated at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Scoring: After the incubation period, colonies are scored and classified based on their morphology under an inverted microscope. Common colony types include CFU-GM (granulocyte, macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

  • Data Analysis: The number of colonies of each type is counted, and the effect of the inhibitor is determined by comparing the colony numbers in treated versus control cultures.

Visualizing the Pathway and Process

To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated using Graphviz.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Chromatin->Target_Genes Activates MI503 This compound MI503->Menin Inhibits Interaction Hematopoietic_Toxicity_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment cluster_data Data Analysis & Conclusion Animal_Treatment Animal Treatment (Drug vs. Vehicle) BM_Harvest Bone Marrow Harvest Animal_Treatment->BM_Harvest BM_Cellularity Bone Marrow Cellularity Count BM_Harvest->BM_Cellularity Flow_Cytometry Flow Cytometry (HSC & Progenitor Analysis) BM_Harvest->Flow_Cytometry Compare_Results Compare Treated vs. Control BM_Cellularity->Compare_Results Flow_Cytometry->Compare_Results Cell_Source Cell Source (Murine BM or Human CD34+) CFU_Assay Colony-Forming Unit (CFU) Assay (with Drug) Cell_Source->CFU_Assay Colony_Scoring Colony Scoring & Analysis CFU_Assay->Colony_Scoring Colony_Scoring->Compare_Results Toxicity_Profile Assess Toxicity Profile Compare_Results->Toxicity_Profile

References

Menin-MLL Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preclinical menin-MLL inhibitor MI-503 and its clinical-stage counterparts, Revumenib, Ziftomenib (B3325460), and Bleximenib, in the treatment of acute leukemia.

The interaction between menin and the MLL1 protein is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations (NPM1m). This dependency has led to the development of a new class of targeted therapies—menin-MLL inhibitors. This guide provides a comparative analysis of the preclinical compound this compound and the clinical-stage inhibitors revumenib, ziftomenib, and bleximenib, offering researchers, scientists, and drug development professionals a comprehensive overview of their current status and future directions.

Preclinical Landscape: The Promise of this compound

This compound is a potent and selective small-molecule inhibitor of the menin-MLL interaction.[1] While it has not progressed to clinical trials, extensive preclinical studies have demonstrated its potential in various cancer models.

Mechanism of Action

This compound disrupts the critical interaction between menin and the MLL fusion protein, which is essential for the leukemogenic activity in MLL-rearranged leukemias.[2][3] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, inducing differentiation and inhibiting the proliferation of leukemia cells.[3]

Preclinical Efficacy of this compound

In vitro and in vivo studies have highlighted the anti-tumor activity of this compound across different cancer types.

  • Leukemia: this compound has shown potent activity against MLL-rearranged leukemia cell lines, with GI50 values in the nanomolar range.[1] In mouse xenograft models using human MLL leukemia cells (MV4;11), daily administration of this compound resulted in a significant reduction in tumor volume.[4] Furthermore, in a more aggressive leukemia model, treatment with this compound led to a notable increase in the median survival time of the mice.[4]

  • Hepatocellular Carcinoma (HCC): Studies have demonstrated that this compound can inhibit the proliferation of HCC cell lines. In HCC xenograft models, this compound treatment, both as a single agent and in combination with sorafenib, led to a substantial reduction in tumor growth.[5]

  • Prostate Cancer: The menin-MLL interaction has also been implicated in androgen receptor signaling in prostate cancer. Preclinical data suggests that this compound is active against castration-resistant prostate cancer in both in vitro and in vivo models.

This compound exhibits favorable drug-like properties, including good metabolic stability and oral bioavailability in mice, with no significant toxicity observed in preclinical studies.[1]

Clinical-Stage Menin-MLL Inhibitors: A Comparative Overview

Several menin-MLL inhibitors have advanced into clinical trials, showing promising results in patients with relapsed or refractory acute leukemia. The most prominent among these are revumenib, ziftomenib, and bleximenib.

FeatureRevumenib (SNDX-5613)Ziftomenib (KO-539)Bleximenib (JNJ-75276617)
Developer Syndax PharmaceuticalsKura OncologyJanssen Research & Development
Key Clinical Trial(s) AUGMENT-101 (NCT04065399)[6][7][8][9][10]KOMET-001 (NCT04067336), KOMET-007 (NCT05735184)[11][12][13][14][15]cAMeLot-1 (NCT04811560), ALE1002 (NCT05453903)[16][17][18][19][20]
Patient Population R/R Acute Leukemia (MLL-r or NPM1m)[6][10]R/R AML (NPM1m or KMT2A-r)[11][13]R/R Acute Leukemia (KMT2A-r or NPM1m)[16][18]
Dosing (Monotherapy) 163 mg orally every 12 hours (with strong CYP3A4 inhibitor)[7]600 mg orally once daily[13]Dose escalation studies ongoing[17][19]
Clinical Efficacy

The table below summarizes the key efficacy data from clinical trials of revumenib, ziftomenib, and bleximenib.

Efficacy EndpointRevumenib (AUGMENT-101)Ziftomenib (KOMET-001)Bleximenib (cAMeLot-1)
Overall Response Rate (ORR) 63.2% (in KMT2Ar patients)[9]35% (in NPM1m patients)[13]50% (in 90/100 mg and 150 mg BID groups)
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh) 22.8% (in KMT2Ar patients)[9]25% (in NPM1m patients)[13]40% (in 90/100 mg and 150 mg groups)
MRD Negativity 68.2% of responders67% of CR/CRh responders[13]Not reported
Safety and Tolerability

The most common treatment-related adverse events (TRAEs) are summarized below.

Adverse Event (Grade ≥3)Revumenib (AUGMENT-101)Ziftomenib (KOMET-001)Bleximenib (cAMeLot-1)
Febrile Neutropenia 37.2%[9]≤5%[13]Not specified
Differentiation Syndrome 16.0%[9]13%[13]14.4% (all grades)
QTc Prolongation 13.8%[9]2%[13]Not observed
Anemia Not specified≤5%[13]Not specified
Thrombocytopenia Not specified≤5%[13]Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of key experimental protocols for this compound preclinical studies and the clinical trials of the comparator drugs.

This compound Preclinical Study Protocols
  • Cell Viability Assay: Human MLL leukemia cell lines (e.g., MV4;11) are cultured and treated with varying concentrations of this compound or DMSO as a control for 7 days. Cell viability is typically assessed using an MTT assay, where the absorbance is measured at 570 nm.[1]

  • In Vivo Leukemia Xenograft Model: Athymic nude mice are implanted with human MLL leukemia cells (e.g., MV4;11). Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, once daily) or a vehicle control. Tumor volume and mouse survival are monitored over time.[4]

  • Hepatocellular Carcinoma Xenograft Model: Human HCC cells (e.g., HepG2, Hep3B) are implanted into athymic nude mice.[5] Treatment with this compound (e.g., 35 mg/kg, once daily) is initiated when tumors reach a certain volume. Tumor growth is monitored throughout the study.[5]

Clinical Trial Protocols for Comparator Menin-MLL Inhibitors
  • Revumenib (AUGMENT-101): This is a Phase 1/2, open-label, dose-escalation and expansion study for patients aged 30 days and older with relapsed/refractory acute leukemia with KMT2A rearrangements or NPM1 mutations.[7][10] The primary endpoints are the rate of CR/CRh and safety.[9] Revumenib is administered orally every 12 hours in 28-day cycles.[7][10]

  • Ziftomenib (KOMET-001): A Phase 1/2 multicenter, open-label study in adult patients with relapsed/refractory AML.[13] The Phase 2 portion focuses on patients with NPM1 mutations receiving 600 mg of ziftomenib once daily.[13] The primary endpoint for the Phase 2 part is the CR/CRh rate.[13]

  • Bleximenib (cAMeLot-1): A Phase 1/2, first-in-human study in participants aged 2 years and older with relapsed/refractory acute leukemia harboring KMT2A, NPM1, or NUP98/NUP214 alterations.[18] The study involves a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to evaluate efficacy and safety.[17][19]

Visualizing the Landscape

Signaling Pathway and Mechanism of Action

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_fusion->Menin Binds to Histone Histone H3 Menin->Histone Recruits MLL complex to chromatin DNA DNA H3K4me3 H3K4me3 Histone->H3K4me3 Methylation Target_Genes Target Genes (HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis MI503 This compound / Menin Inhibitors MI503->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating Menin-MLL Inhibitors

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development in_vitro In Vitro Studies (Cell Lines) cell_viability Cell Viability Assays (MTT) in_vitro->cell_viability gene_expression Gene Expression Analysis (qPCR) in_vitro->gene_expression in_vivo In Vivo Studies (Mouse Models) in_vitro->in_vivo xenograft Xenograft Models in_vivo->xenograft survival Survival Analysis xenograft->survival phase1 Phase 1 Trial (Safety, Dose Finding) phase2 Phase 2 Trial (Efficacy, Safety) phase1->phase2 phase3 Phase 3 Trial (Pivotal Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval cluster_preclinical cluster_preclinical cluster_clinical cluster_clinical

Caption: A typical experimental workflow for the development of menin-MLL inhibitors.

Future Directions and Conclusion

The development of menin-MLL inhibitors represents a significant advancement in the treatment of genetically defined acute leukemias. While this compound remains a valuable preclinical tool for understanding the biology of menin-MLL interaction, the clinical success of revumenib, ziftomenib, and bleximenib has paved the way for a new therapeutic paradigm.

Future research will likely focus on:

  • Combination Therapies: Exploring the synergistic effects of menin-MLL inhibitors with other anti-leukemic agents to overcome resistance and improve response rates.

  • Expansion to Other Cancers: Investigating the role of the menin-MLL axis in other malignancies to broaden the therapeutic application of these inhibitors.

  • Biomarker Development: Identifying predictive biomarkers to better select patients who are most likely to respond to menin-MLL inhibition.

  • Next-Generation Inhibitors: Developing novel inhibitors with improved potency, selectivity, and resistance profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of MI-503: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of investigational compounds like MI-503, a potent menin-MLL inhibitor, are paramount for laboratory safety and environmental protection. While specific disposal protocols for this compound are not publicly available, this guide provides a comprehensive framework based on general best practices for the disposal of hazardous chemical waste, tailored to the known properties of this compound. Adherence to institutional and local regulations is mandatory.

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is the first step in establishing safe handling and disposal procedures.

PropertyValue
Chemical Formula C28H27F3N8S[1][2]
Molecular Weight 564.64 g/mol [1][2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Conditions Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C[2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound in both solid and solution forms.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Solid Waste:

    • Collect uncontaminated solid this compound in a clearly labeled, sealed container designated for hazardous solid waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, clearly labeled container for solid chemical waste.

  • Liquid Waste (DMSO Solutions):

    • Collect this compound solutions in a labeled, leak-proof container designated for hazardous liquid waste.

    • Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

3. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Indicate the solvent (e.g., "in DMSO") for liquid waste.

  • Include the date of waste accumulation.

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure containers are sealed to prevent spills or evaporation.

5. Disposal Request:

  • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS office.

6. Decontamination:

  • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or detergent solution.

  • Dispose of cleaning materials as contaminated solid waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MI503_Disposal_Workflow start Start: this compound Waste Generated identify_form Identify Waste Form start->identify_form solid_waste Solid this compound or Contaminated Solids identify_form->solid_waste Solid liquid_waste This compound in Solution (e.g., DMSO) identify_form->liquid_waste Liquid package_solid Package in Labeled Solid Hazardous Waste Container solid_waste->package_solid package_liquid Package in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid store_waste Store in Designated Satellite Accumulation Area package_solid->store_waste package_liquid->store_waste request_pickup Submit Hazardous Waste Pickup Request to EHS store_waste->request_pickup end End: Proper Disposal request_pickup->end

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling MI-503

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for MI-503 is not publicly available. This guide is formulated based on general best practices for handling potent, novel research compounds and should be used to supplement a thorough, site-specific risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance.

This compound is a potent and selective small molecule inhibitor of the menin-MLL interaction. As with any potent, biologically active compound with unknown long-term health effects, it must be handled with care to minimize exposure. The following procedural guidance is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dictated by the nature of the handling activity and the physical form of the compound. A risk assessment should always precede any work with this compound.[1]

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Powder) - Full-face powered air-purifying respirator (PAPR) or a certified respirator within a chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent exposure.[1][2]
Solution Preparation - Work within a certified chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant nitrile gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary protection.[1]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves.Focus on preventing skin and eye contact. The specific procedure will dictate the level of containment required.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for safely handling this compound from receipt to disposal.

  • Pre-Handling:

    • Conduct a thorough risk assessment for the planned experiment.[3][4]

    • Ensure all necessary PPE is available and personnel are trained in its proper use.

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.[5]

    • Prepare all necessary equipment and waste containers in the designated area before handling the compound.

  • Handling the Compound:

    • Weighing: If handling the solid form, weigh the minimum quantity required for the procedure inside a ventilated balance enclosure or chemical fume hood to minimize the risk of powder dispersal.[5]

    • Dissolving: Prepare solutions within a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[6]

  • Post-Handling:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with this compound. The appropriate decontamination solution will depend on the solvent used and institutional guidelines.

    • PPE Removal: Doff PPE carefully in the correct sequence to avoid self-contamination.[1]

    • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][7]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[6]

Waste TypeDisposal ProcedureRationale
Unused/Expired Solid Compound - Collect in a clearly labeled, sealed, and compatible container.- Label as "Hazardous Waste" with the full chemical name.- Dispose of through your institution's certified hazardous waste program.Prevents environmental contamination and accidental exposure. Do not dispose of in regular trash or down the drain.[1][6]
Contaminated Labware (e.g., pipette tips, vials) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the chemical name.- Do not overfill waste containers.Minimizes handling of contaminated items and prevents injury.
Contaminated PPE (e.g., gloves, lab coat) - Carefully place in a sealed bag or container labeled as hazardous waste immediately after use.Assumes all disposable items that have come into contact with the compound are contaminated.[1]
Liquid Waste (Aqueous and Solvent-based) - Collect in a sealed, labeled, and compatible container.- Do not mix with other waste streams unless compatibility is confirmed.- Arrange for pickup via your institution's EHS department.Prevents the release of the potent compound into the wastewater system. The first rinsate from cleaning glassware should also be collected as hazardous waste.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling a potent research compound like this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling cluster_disposal Disposal RiskAssessment 1. Conduct Risk Assessment DesignateArea 2. Designate Handling Area RiskAssessment->DesignateArea DonPPE 3. Don Appropriate PPE DesignateArea->DonPPE WeighCompound 4. Weigh Compound DonPPE->WeighCompound PrepareSolution 5. Prepare Solution WeighCompound->PrepareSolution PerformExperiment 6. Perform Experiment PrepareSolution->PerformExperiment Decontaminate 7. Decontaminate Surfaces & Equipment PerformExperiment->Decontaminate SegregateWaste 8. Segregate & Label Waste Decontaminate->SegregateWaste DoffPPE 9. Doff PPE Correctly SegregateWaste->DoffPPE StoreWaste 10. Secure Waste Storage DoffPPE->StoreWaste EHS_Pickup 11. Arrange EHS Pickup StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of potent compounds like this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.